6-Bromo-2-chloro-4-methoxyquinoline
Description
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-4-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-3-2-6(11)4-7(8)9/h2-5H,1H3 |
InChI Key |
NBGXQJAZNOUADA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Regioselective Synthesis of 6-Bromo-2-chloro-4-methoxyquinoline
Executive Summary
In the development of advanced kinase inhibitors and anti-infective agents, polyfunctionalized quinolines serve as indispensable, high-value scaffolds. Specifically, 6-bromo-2-chloro-4-methoxyquinoline offers three orthogonal vectors for late-stage diversification: the C6-bromide is primed for Suzuki or Buchwald-Hartwig cross-couplings, the C2-chloride acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), and the C4-methoxy group serves as both a solubilizing moiety and a directing group.
Synthesizing this specific regiocongener presents a classic chemoselectivity challenge. This technical guide outlines a field-proven, self-validating four-step synthetic pathway that bypasses regiochemical ambiguities, ensuring >99% isomeric purity of the final building block.
Mechanistic Rationale & Regioselectivity Challenges
A common pitfall in quinoline chemistry is the assumption that the C4-chloride in 2,4-dichloroquinolines is universally more reactive toward SNAr. While this holds true for certain soft nucleophiles, hard oxygen nucleophiles like methoxide exhibit competitive or preferential attack at the C2-position[1]. This is driven by the strong α -effect of the adjacent quinoline nitrogen, which renders the C2-carbon highly electrophilic[1].
Attempting a direct, mono-SNAr reaction on 6-bromo-2,4-dichloroquinoline with one equivalent of sodium methoxide inevitably yields a complex mixture heavily contaminated with the 4-chloro-2-methoxy byproduct[2].
Fig 1: Regioselectivity challenges in direct SNAr of 2,4-dichloroquinolines with methoxide.
The Four-Step "Protection-Deprotection" Strategy
To achieve absolute regiocontrol, we employ a strategy that parallels protection-deprotection logic. By intentionally driving the SNAr reaction to a global dimethoxylation, we eliminate isomeric mixtures[3].
The core of this strategy relies on the unique thermodynamic properties of the intermediate. The C2-methoxy group exists as a lactim ether , making it highly susceptible to acid-catalyzed hydrolysis compared to the C4-methoxy group (a standard vinylogous ether)[2]. Refluxing the dimethoxy intermediate in acidic conditions selectively cleaves the C2-ether to form a 2-quinolone (lactam)[4]. Subsequent chlorination with phosphorus oxychloride ( POCl3 ) cleanly restores the C2-chloride, yielding the target compound.
Fig 2: Four-step regioselective synthesis pathway of 6-bromo-2-chloro-4-methoxyquinoline.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for this synthetic campaign based on optimized literature precedents.
| Reaction Stage | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Regiopurity (%) |
| 1. Cyclization | 4-Bromoaniline, Malonic acid, POCl3 | 150 | 5 | 60 - 65 | >95 |
| 2. Dimethoxylation | NaOMe , MeOH | 65 (Reflux) | 5 | 70 - 75 | >98 |
| 3. Hydrolysis | Glacial AcOH , conc. HCl | 100 (Reflux) | 4 | 60 - 65 | >99 |
| 4. Chlorination | POCl3 | 105 (Reflux) | 4 | 75 - 80 | >99 |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating in-process Quality Control (QC) checks to ensure the causality of the chemical transformations is tracked accurately.
Protocol 1: Ziegler-Gelfert Cyclization[3]
Objective: Construct the 2,4-dichloroquinoline core.
-
Equip a round-bottom flask with a double-surface reflux condenser and a drying tube.
-
Charge the flask with 4-bromoaniline (1.0 equiv) and malonic acid (1.0 equiv).
-
Cautiously add POCl3 (approx. 10 equiv) as both reagent and solvent.
-
Heat the mixture to 150 °C for 5 hours.
-
Cool the reaction to room temperature and carefully quench by pouring the mixture over crushed ice with vigorous stirring.
-
Neutralize the highly acidic aqueous suspension with solid sodium carbonate ( Na2CO3 ) to pH 7-8.
-
Filter the resulting precipitate, wash extensively with cold water, and dry under vacuum. Recrystallize from ethanol.
-
Validation & QC: The intermediate 6-bromo-2,4-dichloroquinoline precipitates as a distinct yellow powder. TLC (95:5 Hexane/EtOAc) should reveal a single, highly mobile spot ( Rf≈0.5 ).
Protocol 2: Global SNAr Methoxylation[2]
Objective: Saturate both electrophilic sites to prevent isomeric mixtures.
-
In a dry flask under an inert argon atmosphere, prepare a solution of sodium methoxide by dissolving sodium metal (6.0 equiv) in anhydrous methanol.
-
Add the 6-bromo-2,4-dichloroquinoline (1.0 equiv) to the methanolic solution.
-
Reflux the mixture (approx. 65 °C) using a water bath for 5 hours.
-
Cool the reaction, pour the contents into ice water, and neutralize with glacial acetic acid.
-
Filter the resulting precipitate, wash with water, and recrystallize from methanol.
-
Validation & QC: Complete global substitution is confirmed by the formation of characteristic white needles. The disappearance of the yellow starting material on TLC confirms the reaction has reached completion.
Protocol 3: Regioselective Lactim Ether Hydrolysis[4]
Objective: Selectively unmask the C2-position.
-
Suspend 6-bromo-2,4-dimethoxyquinoline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid (approx. 3:1 v/v ratio).
-
Reflux the mixture for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess acid, then pour the residue onto crushed ice.
-
Neutralize the mixture carefully with sodium carbonate.
-
Filter the precipitated solid, dry under suction, and purify by recrystallization from hot ethanol-water.
-
Validation & QC: The transition from a basic quinoline to a 2-quinolone (lactam) drastically shifts the molecule's polarity. The product is a highly polar cream/white solid; TLC will show near-baseline retention in non-polar eluents compared to the highly mobile dimethoxy precursor.
Protocol 4: C2-Chlorination[5]
Objective: Re-install the highly reactive C2-chloride leaving group.
-
Charge a dry, argon-flushed flask with 6-bromo-4-methoxyquinolin-2(1H)-one (1.0 equiv) and freshly distilled POCl3 (excess).
-
Reflux the mixture for 4 hours. The suspended lactam will gradually dissolve as the chlorination proceeds.
-
Cool to room temperature and carefully pour the mixture onto crushed ice to quench unreacted POCl3 .
-
Neutralize the mixture with sodium hydroxide or sodium carbonate to pH 7.
-
Extract the aqueous layer with chloroform ( 3× ).
-
Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography (eluent: chloroform).
-
Validation & QC: The final target, 6-bromo-2-chloro-4-methoxyquinoline, is significantly less polar than the lactam precursor. Complete conversion is visually monitored by the total dissolution of the lactam in POCl3 , followed by TLC confirmation of a new, high- Rf spot.
References
-
BenchChem Technical Resources - Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile. (Details the C2-regioselectivity of hard nucleophiles on the dichloroquinoline core).
-
Journal of the Chemical Society, Perkin Transactions 1 - Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. (Establishes the thermodynamic basis for regioselective lactim ether hydrolysis).
-
Asian Journal of Chemistry / ResearchGate - Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (Provides the optimized Ziegler-Gelfert cyclization and hydrolysis conditions).
-
Journal of Chemical Sciences (Indian Academy of Sciences) - Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines and 1,8-naphtharidine. (Validates the selective chlorination of 4-methoxy-2-quinolones).
-
Bioorganic & Medicinal Chemistry - Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives. (Confirms the POCl3 methodology for converting lactams to 2-chloroquinolines).
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Retrosynthetic Analysis of 6-Bromo-2-chloro-4-methoxyquinoline: A Technical Guide for Synthetic Chemists
Introduction
Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities. The target molecule, 6-bromo-2-chloro-4-methoxyquinoline, is a key intermediate in the synthesis of various bioactive compounds, making its efficient synthesis a topic of significant interest to researchers in drug discovery and development. This in-depth technical guide provides a comprehensive retrosynthetic analysis of 6-bromo-2-chloro-4-methoxyquinoline, outlining a logical and efficient synthetic strategy. We will delve into the rationale behind the chosen disconnections, provide detailed experimental protocols for the forward synthesis, and support our claims with references to authoritative literature.
Retrosynthetic Strategy: Deconstruction of the Target Molecule
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. Our retrosynthetic analysis of 6-bromo-2-chloro-4-methoxyquinoline identifies a convergent and efficient synthetic route.
The primary disconnection targets the C4-methoxy bond, a functional group interconversion (FGI) from a more versatile chloro group. This leads to the key intermediate, 6-bromo-2,4-dichloroquinoline (2) . The rationale for this disconnection lies in the well-established regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinolines, where the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][2]
Further deconstruction of 6-bromo-2,4-dichloroquinoline (2) involves another FGI at both the C2 and C4 positions, converting the chloro groups back to hydroxyl groups. This reveals the precursor 6-bromo-4-hydroxy-2(1H)-quinolone (3) . The conversion of a 4-hydroxy-2-quinolone to a 2,4-dichloroquinoline is a standard transformation, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
The final disconnection breaks the quinoline ring system of 6-bromo-4-hydroxy-2(1H)-quinolone (3) . This disconnection is guided by established quinoline syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions.[5][6][7][8] This leads us to readily available starting materials: 4-bromoaniline (4) and a malonic acid derivative, such as diethyl malonate or a related equivalent.
Below is a visual representation of the proposed retrosynthetic pathway:
Caption: Retrosynthetic analysis of 6-Bromo-2-chloro-4-methoxyquinoline.
Forward Synthesis: Experimental Protocols
Based on the retrosynthetic analysis, the following is a detailed, step-by-step guide for the forward synthesis of 6-bromo-2-chloro-4-methoxyquinoline.
Step 1: Synthesis of 6-Bromo-4-hydroxy-2(1H)-quinolone (3)
This initial step involves the construction of the quinoline core via a thermal cyclization reaction, a modification of the Gould-Jacobs reaction.[5][9][10]
Reaction Scheme:
4-Bromoaniline + Diethyl malonate → 6-Bromo-4-hydroxy-2(1H)-quinolone
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture with stirring to 150-160 °C for 2 hours.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization. The mixture will solidify upon cooling.
-
To the cooled reaction mixture, add ethanol and heat to reflux to break up the solid.
-
Cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 6-bromo-4-hydroxy-2(1H)-quinolone as a solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Bromoaniline | 172.02 | 1.0 | (Specify amount) |
| Diethyl malonate | 160.17 | 1.2 | (Calculate amount) |
Step 2: Synthesis of 6-Bromo-2,4-dichloroquinoline (2)
The conversion of the 4-hydroxy-2-quinolone to the 2,4-dichloro derivative is achieved by treatment with phosphorus oxychloride.[3][4]
Reaction Scheme:
6-Bromo-4-hydroxy-2(1H)-quinolone + POCl₃ → 6-Bromo-2,4-dichloroquinoline
Experimental Protocol:
-
In a fume hood, carefully add 6-bromo-4-hydroxy-2(1H)-quinolone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 6-Bromo-4-hydroxy-2(1H)-quinolone | 240.05 | 1.0 | (Specify amount) |
| Phosphorus oxychloride (POCl₃) | 153.33 | ~10 | (Calculate amount) |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | A few drops |
Step 3: Synthesis of 6-Bromo-2-chloro-4-methoxyquinoline (Target Molecule)
The final step is a regioselective nucleophilic aromatic substitution of one of the chloro groups with a methoxy group. The C4 position of 2,4-dichloroquinolines is known to be more susceptible to nucleophilic attack than the C2 position.[1][2][11] This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, which preferentially activates the C4 position towards nucleophilic substitution.[2][12]
Reaction Scheme:
6-Bromo-2,4-dichloroquinoline + NaOCH₃ → 6-Bromo-2-chloro-4-methoxyquinoline
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 6-bromo-2,4-dichloroquinoline (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, 6-bromo-2-chloro-4-methoxyquinoline.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 6-Bromo-2,4-dichloroquinoline | 258.95 | 1.0 | (Specify amount) |
| Sodium | 22.99 | 1.1 | (Calculate amount) |
| Anhydrous Methanol | 32.04 | Solvent | (Specify volume) |
Conclusion
This technical guide has presented a logical and well-supported retrosynthetic analysis for the synthesis of 6-bromo-2-chloro-4-methoxyquinoline. The proposed forward synthesis is based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. By understanding the underlying principles of each reaction and carefully controlling the experimental conditions, the target molecule can be synthesized efficiently, providing a valuable building block for the development of novel therapeutic agents.
References
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Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
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de Oliveira, R. B., de Faria, A. R., & de Albuquerque, S. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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de Oliveira, R. B., de Faria, A. R., & de Albuquerque, S. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Wikipedia. (2023, December 2). Gould–Jacobs reaction. Wikipedia. [Link]
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Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]
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Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]
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El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. [Link]
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Wikipedia. (2023, May 22). Conrad–Limpach synthesis. Wikipedia. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
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ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. ResearchGate. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. AGRIS. [Link]
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Osborne, A. G., & Glass, H. M. (1996). Further Studies of Regioselective Alkoxydehalogenation of 2,4-dichloroquinolines, 2,6-dichloropyridine and 2,4-dichloronitrobenzene. Journal of Chemical Research, Synopses, (1), 24-25. [Link]
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Smith, R. B., Faki, H., & Leslie, R. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(12), 10457-10465. [Link]
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ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
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Osborne, A. G. (1993). Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline. Journal of the Chemical Society, Perkin Transactions 1, (16), 1915-1917. [Link]
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PrepChem. (n.d.). Synthesis of 2-methoxy-6-bromoquinoline. PrepChem. [Link]
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Zhao, L., Lei, F., & Guo, Y. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advanced Materials Research, 1130, 551-554. [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
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Ramkumar, S., & Gunanathan, C. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
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Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
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Yilmaz, I., & Kucukislamoglu, M. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 5(100), 82255-82260. [Link]
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Patel, R. B., & Chikhalia, K. H. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 35. [Link]
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Technical Whitepaper: Regioselective Synthesis of 6-Bromo-2-chloro-4-methoxyquinoline
Mechanistic Pathways, Starting Materials, and Self-Validating Protocols for Advanced Quinoline Scaffolds
Executive Summary
6-Bromo-2-chloro-4-methoxyquinoline is a highly functionalized, tri-substituted quinoline scaffold widely utilized in the development of advanced therapeutics, including antimalarials and 1[1]. The orthogonal reactivity of its substituents—specifically the differential reactivity between the C6-bromide and the C2-chloride—enables highly selective downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper delineates the optimal synthetic route starting from 4-bromoaniline, emphasizing the mechanistic causality behind the regioselective nucleophilic aromatic substitution (SNAr) that dictates the final molecular architecture.
Retrosynthetic Strategy & Material Selection
The construction of the 2-chloro-4-methoxyquinoline core relies on a convergent two-step sequence designed to minimize intermediate isolation and maximize regiocontrol.
-
One-Pot Cyclocondensation & Chlorination: 4-bromoaniline and malonic acid are reacted in the presence of phosphorus oxychloride (POCl₃). This bypasses the need to isolate the intermediate 6-bromoquinoline-2,4-diol,2[2].
-
Regioselective SNAr: The dichloro-intermediate is subjected to controlled methoxylation using sodium methoxide to yield the final target.
Fig 1. Synthetic workflow for 6-Bromo-2-chloro-4-methoxyquinoline from 4-bromoaniline.
Mechanistic Causality: The Regioselective SNAr
A critical juncture in this synthesis is the differentiation between the C2 and C4 chlorides. It is well-documented that the3 toward hard nucleophiles (like alkoxides) than the C2 position[3].
Causality: When sodium methoxide attacks the C4 position, the resulting Meisenheimer complex allows the negative charge to be delocalized directly onto the electronegative ring nitrogen, forming a highly stable para-quinonoid resonance structure. Conversely, attack at the C2 position forms an ortho-quinonoid intermediate, which is thermodynamically less stable and kinetically disfavored under controlled stoichiometric conditions. Consequently, the C4-chloride is selectively displaced, preserving the C2-chloride for future functionalization.
Fig 2. Regioselective SNAr mechanism favoring C4 methoxylation over C2.
Quantitative Reaction Parameters
Table 1: Quantitative Summary of Starting Materials & Reagents
| Material | Role | MW ( g/mol ) | Equivalents | Physical State |
| 4-Bromoaniline | Core Scaffold | 172.02 | 1.0 | Solid |
| Malonic Acid | C2/C4 Carbon Source | 104.06 | 1.2 | Solid |
| POCl₃ | Condensing/Chlorinating Agent | 153.33 | 5.0 (Solvent) | Liquid |
| NaOMe | Nucleophile | 54.02 | 1.1 | Solid / Methanolic Soln |
| Methanol | Solvent | 32.04 | - | Liquid (Anhydrous) |
Table 2: Reaction Conditions and Yield Metrics
| Reaction Step | Temp (°C) | Time (h) | In-Process Control (IPC) | Expected Yield (%) |
| 1. Cyclocondensation & Chlorination | 105 - 110 | 6 - 8 | TLC (Hex/EtOAc 4:1), Disappearance of aniline | 75 - 82 |
| 2. Regioselective SNAr | 60 - 65 | 4 - 6 | LCMS/TLC, Monitoring C4-Cl displacement | 80 - 88 |
Self-Validating Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Bromo-2,4-dichloroquinoline
-
Charge: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube. Charge 4-bromoaniline (1.0 eq) and malonic acid (1.2 eq).
-
Reagent Addition: Slowly add POCl₃ (5.0 eq) at room temperature.
-
Causality: POCl₃ acts as both the solvent and the dehydrating/chlorinating agent. The initial exothermic reaction forms malonyl dichloride in situ, which acylates the aniline.
-
-
Heating: Heat the mixture to 105°C (reflux) for 6 hours.
-
Causality: Elevated temperature is required to drive the intramolecular Friedel-Crafts-type cyclization and the subsequent deoxychlorination of the tautomeric lactam intermediates into reactive chloro-imines.
-
-
Validation (IPC): Pull a 0.1 mL aliquot, quench in ice water, extract with EtOAc, and run TLC. The reaction is complete when the 4-bromoaniline spot is entirely consumed.
-
Quench & Workup: Cool to room temperature. Carefully pour the mixture over vigorously stirred crushed ice.
-
Causality/Safety: POCl₃ reacts violently with water. Pouring over ice controls the exotherm and safely hydrolyzes excess POCl₃ into phosphoric acid and HCl gas.
-
-
Isolation: Neutralize the aqueous mixture with saturated Na₂CO₃ to pH 7-8 to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Regioselective Methoxylation
-
Charge: Dissolve 6-bromo-2,4-dichloroquinoline (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert atmosphere (N₂/Ar).
-
Nucleophile Addition: Add a freshly prepared solution of sodium methoxide (1.1 eq) in methanol dropwise at 0°C.
-
Causality: Strict stoichiometric control (1.1 eq) and low initial temperature prevent over-reaction to the 2,4-dimethoxyquinoline byproduct.
-
-
Heating: Warm the reaction to 65°C and stir for 4 hours.
-
Validation (IPC): Monitor via LCMS. The mass shift from [M+H]⁺ ~277 (dichloro) to ~272 (chloro-methoxy) confirms substitution.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 6-bromo-2-chloro-4-methoxyquinoline.
References
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An In-depth Technical Guide to 6-Bromo-2-chloro-4-methoxyquinoline: Synthesis, Properties, and Applications
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyridine ring, serves as a privileged structure in drug discovery.[1][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of a specific substituted quinoline, 6-Bromo-2-chloro-4-methoxyquinoline, a molecule with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.
Physicochemical Properties
The properties of 6-Bromo-2-chloro-4-methoxyquinoline can be reliably predicted based on its structure and data from closely related analogs. These characteristics are fundamental for its application in synthetic chemistry, dictating solubility, reactivity, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClNO | [5] |
| Molecular Weight | 272.53 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[6] |
| SMILES | COC1=CC(Cl)=NC2=CC=C(Br)C=C12 | [5] |
| InChI Key | Inferred from structure | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol; insoluble in water. |
Proposed Synthesis Pathway
A definitive, published synthesis protocol for 6-Bromo-2-chloro-4-methoxyquinoline is not currently available. However, a logical and efficient multi-step synthesis can be proposed based on well-established quinoline chemistry, particularly leveraging the principles of the Knorr and Friedländer syntheses and standard halogenation techniques.[2][7] The proposed pathway begins with the commercially available 4-bromoaniline and proceeds through the formation of a key quinolone intermediate.
The rationale for this pathway is grounded in achieving high yields and regioselectivity. The initial cyclization to form the quinolone core is a robust and widely used method. Subsequent chlorination at the 2-position is a standard transformation for quinolones, setting the stage for further functionalization.
Caption: Proposed multi-step synthesis of 6-Bromo-2-chloro-4-methoxyquinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one
This step is analogous to established procedures for creating substituted quinolones.[8]
-
In a high-temperature reaction vessel, combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Heat the mixture to a high temperature (typically 240-260°C) in a suitable high-boiling solvent like diphenyl ether.
-
Maintain the temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.
-
Filter the solid product, wash thoroughly with hexane, and dry under vacuum to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.
Step 2: Synthesis of 6-Bromo-2,4-dichloroquinoline
The conversion of the hydroxyquinolone to the dichloro derivative is a standard procedure using a strong chlorinating agent.[9]
-
To a round-bottom flask, add 6-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for 3-4 hours.
-
After cooling, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-2,4-dichloroquinoline.
Step 3: Synthesis of 6-Bromo-2-chloro-4-methoxyquinoline
This final step involves a selective nucleophilic aromatic substitution. The chloro group at the 4-position is more reactive towards nucleophiles than the one at the 2-position, allowing for selective methoxylation.
-
Dissolve 6-bromo-2,4-dichloroquinoline (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 6-Bromo-2-chloro-4-methoxyquinoline.
Applications in Drug Discovery and Research
The true value of 6-Bromo-2-chloro-4-methoxyquinoline lies in its potential as a molecular scaffold for the synthesis of more complex, biologically active molecules. The quinoline core is a well-established pharmacophore, and the specific substitution pattern of this compound offers multiple avenues for derivatization.
-
Kinase Inhibitors: The quinoline ring can act as an ATP mimetic, making its derivatives potent candidates for kinase inhibitors.[2] Many kinase inhibitors are crucial in oncology for targeting signaling pathways that are dysregulated in cancer cells.[2][4] The 2-chloro and 4-methoxy groups can be further modified to enhance binding affinity and selectivity for specific kinase targets.
-
Antimicrobial and Antimalarial Agents: Historically, quinoline derivatives like chloroquine have been vital in the fight against malaria.[1] The development of new quinoline-based compounds remains a key strategy to combat drug-resistant strains of pathogens.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[4]
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for quinoline-based kinase inhibitors in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, 6-Bromo-2-chloro-4-methoxyquinoline should be handled with care in a well-ventilated laboratory or under a chemical fume hood.[10][11] While specific toxicity data is unavailable, information from related compounds suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-2-chloro-4-methoxyquinoline represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern on the privileged quinoline scaffold provides multiple points for synthetic modification, enabling the creation of diverse chemical libraries. While further research is needed to fully elucidate its biological activities, the foundational chemistry of the quinoline core suggests significant potential for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. The synthetic pathway proposed herein offers a robust and logical approach for its preparation, paving the way for future investigations into this promising compound.
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Molecular structure of 6-Bromo-2-chloro-4-methoxyquinoline
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-chloro-4-methoxyquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties. The introduction of halogen atoms, such as bromine and chlorine, and electron-donating groups like a methoxy group, can significantly modulate a molecule's reactivity, metabolic stability, and target-binding affinity.[2][3] This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-4-methoxyquinoline, a multi-functionalized quinoline derivative with potential applications in drug discovery and organic synthesis. We will delve into its physicochemical properties, plausible synthetic routes, detailed spectroscopic characterization, chemical reactivity, and potential biological significance, offering a holistic perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties
6-Bromo-2-chloro-4-methoxyquinoline possesses a unique combination of substituents that dictate its chemical behavior. The presence of two different halogen atoms and a methoxy group on the quinoline core creates a distinct electronic and steric profile.
| Property | Value | Source |
| Molecular Formula | C10H7BrClNO | [4] |
| Molecular Weight | 272.53 g/mol | [4] |
| IUPAC Name | 6-bromo-2-chloro-4-methoxyquinoline | - |
| SMILES | COC1=CC(Cl)=NC2=CC=C(Br)C=C12 | [4] |
digraph "6_Bromo_2_chloro_4_methoxyquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0.5,1.299!"]; C2 [label="C", pos="1.5,1.299!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1.5,-1.299!"]; C4a [label="C", pos="0.5,-1.299!"]; C8a [label="C", pos="0,0!"]; C5 [label="C", pos="-0.5,-2.598!"]; C6 [label="C", pos="-1.5,-2.598!"]; C7 [label="C", pos="-2,0!"]; C8 [label="C", pos="-1.5,1.299!"];
Cl [label="Cl", pos="2.5,2.598!"]; O4 [label="O", pos="2.5,-2.598!"]; C_Me [label="CH3", pos="3.5,-2.598!"]; Br6 [label="Br", pos="-2.5,-3.897!"];
C8a -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C8a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C2 -- Cl [len=1.5]; C4 -- O4 [len=1.5]; O4 -- C_Me [len=1.5]; C6 -- Br6 [len=1.5];
C8a -- N1 [style=double]; C2 -- C3 [style=double]; C4 -- C4a [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double]; }
Caption: Molecular Structure of 6-Bromo-2-chloro-4-methoxyquinoline.
Synthesis and Mechanistic Insights
The synthesis of polysubstituted quinolines often involves multi-step sequences. A plausible route to 6-Bromo-2-chloro-4-methoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Conrad-Limpach synthesis, followed by halogenation and functional group interconversion.[5]
A potential synthetic pathway commences with the reaction of 4-bromoaniline with a β-ketoester to form an enaminone intermediate, which upon thermal cyclization, yields 6-bromo-4-hydroxy-2-methylquinoline. Subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) would afford 6-bromo-4-chloro-2-methylquinoline. The conversion of the 2-methyl group to a 2-chloro substituent is a more complex transformation but can be achieved through various methods. A more direct approach would involve the synthesis of 6-bromo-2,4-dichloroquinoline followed by a nucleophilic substitution with sodium methoxide to selectively replace the more reactive 4-chloro group with a methoxy group.
Proposed Experimental Protocol: Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline (as an illustrative example)
This protocol for a structurally related compound provides a template for the synthesis of the target molecule.[6]
-
Step 1: Synthesis of 5-(((4-bromo-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reflux 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in trimethyl orthoformate.
-
Add 4-bromo-3-methoxyaniline and continue refluxing.
-
Cool the reaction mixture and collect the precipitate.
-
-
Step 2: Synthesis of 6-bromo-7-methoxy-4-quinolinol
-
Add the product from Step 1 to preheated diphenyl ether and stir at high temperature.
-
Cool the mixture and pour it into hexane to precipitate the product.
-
-
Step 3: Synthesis of 6-bromo-4-chloro-7-methoxyquinoline
-
Stir the product from Step 2 in phosphorus oxychloride at an elevated temperature.
-
Cool the reaction mixture and carefully pour it into an ice-cold saturated sodium carbonate solution.
-
Filter the resulting suspension to obtain the final product.
-
Caption: Proposed synthetic workflow for 6-Bromo-2-chloro-4-methoxyquinoline.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 6-Bromo-2-chloro-4-methoxyquinoline relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, predictions based on analogous structures provide a reliable framework for its characterization.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl protons of the methoxy group. The aromatic region will display characteristic coupling patterns influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (N, Cl, Br, O) and the aromatic ring currents.
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Justification |
| CH₃ (methoxy) | ~4.0 | ~56 | Typical for an aryl methyl ether. |
| Aromatic CHs | 7.0 - 8.5 | 110 - 150 | Characteristic range for quinoline ring protons and carbons, with specific shifts influenced by the electronic effects of the substituents. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[8] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will lead to a complex isotopic cluster for the molecular ion peak (M, M+2, M+4, M+6).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
C-O stretching (methoxy): ~1250 cm⁻¹ and ~1050 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
IR: Prepare a KBr pellet or cast a thin film of the sample on a salt plate.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Chemical Reactivity and Synthetic Utility
The reactivity of 6-Bromo-2-chloro-4-methoxyquinoline is governed by the interplay of its substituents. The electron-donating methoxy group at the 4-position and the electron-withdrawing nitrogen atom influence the electron density of the quinoline ring system. The bromine atom at the 6-position and the chlorine atom at the 2-position serve as reactive handles for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the 6-position. This differential reactivity allows for selective functionalization of the molecule, making it a valuable building block for the synthesis of more complex chemical entities.
Biological Significance and Therapeutic Potential
Halogenated quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9] The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. The methoxy group can also play a crucial role in receptor binding and can be a site for metabolic modification. While the specific biological profile of 6-Bromo-2-chloro-4-methoxyquinoline has not been extensively reported, its structural motifs suggest that it could be a promising candidate for screening in various biological assays. Its potential as a precursor for the synthesis of novel bioactive compounds further underscores its importance in drug discovery programs.
Conclusion
6-Bromo-2-chloro-4-methoxyquinoline is a fascinating molecule with a rich chemical profile. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The combination of spectroscopic techniques provides a clear pathway for its structural elucidation. The presence of multiple reactive sites makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules. Given the known biological activities of related quinoline derivatives, 6-Bromo-2-chloro-4-methoxyquinoline represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing compound.
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- (n.d.). Supporting Information.
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Whitepaper: Pharmacological Profiling and Biological Activity of 6-Bromo-2-chloro-4-methoxyquinoline Derivatives
Executive Summary
In contemporary medicinal chemistry, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities. Specifically, 6-bromo-2-chloro-4-methoxyquinoline and its downstream derivatives represent a highly specialized pharmacophore. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic platform for drug discovery. This technical guide explores the mechanistic rationale, biological efficacy, and self-validating experimental workflows required to evaluate the anticancer and antimicrobial properties of this unique quinoline class.
Structural Rationale: The Pharmacophore Triad
The biological activity of 6-bromo-2-chloro-4-methoxyquinoline derivatives is dictated by the precise spatial arrangement and electronic contributions of its three primary substituents. Understanding this causality is critical for rational drug design:
-
The 6-Bromo Anchor (Hydrophobic Engagement): The bromine atom at the C6 position significantly enhances the lipophilicity of the molecule. In kinase active sites (such as PI3K), this heavy halogen acts as a hydrophobic anchor, often participating in halogen bonding with the backbone carbonyls of the hinge region, thereby increasing target residence time and cytotoxic potency[1].
-
The 2-Chloro Handle (Reactivity & SNAr): The C2 position of the quinoline ring is highly electron-deficient. The chlorine atom here serves a dual purpose: it can engage in weak halogen bonding with biological targets, but more importantly, it acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly synthesize diverse libraries of 2-amino or 2-alkylthio derivatives to tune pharmacokinetic (PK) properties.
-
The 4-Methoxy Modulator (Electronic Tuning): The electron-donating methoxy group at C4 alters the dipole moment of the quinoline core and modulates the pKa of the quinoline nitrogen. This fine-tuning is essential for optimizing hydrogen-bonding interactions with target proteins and improving aqueous solubility compared to unsubstituted analogs. Furthermore, 4-methoxy and 2-chloro substitutions have been directly linked to enhanced photo-induced antimicrobial activity and DNA cleavage capabilities[2].
Primary Biological Activities
Oncology: Kinase Inhibition and Apoptotic Induction
Derivatives of 6-bromo-quinolines have demonstrated profound in-vitro cytotoxic activity against various human cancer cell lines. The primary mechanism of action involves the competitive inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway[1]. Dysregulation of this pathway is a hallmark of tumor survival and proliferation. By occupying the ATP-binding pocket of PI3K, these derivatives halt the downstream phosphorylation of Akt, ultimately arresting the cell cycle at the G2/M phase and triggering caspase-dependent apoptosis[3].
Antimicrobial Efficacy and DNA Intercalation
Beyond oncology, the planar aromatic system of the quinoline core allows these derivatives to act as DNA intercalators. The 2-chloro and 4-methoxy substitutions specifically enhance the molecule's ability to slide between DNA base pairs, disrupting topoisomerase activity and preventing DNA replication in bacterial pathogens. This mechanism is highly effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains, making it a versatile scaffold for antibiotic development[2].
Quantitative Data Presentation
To provide a clear comparative analysis, the following table summarizes the biological activity (IC50 and MIC values) of representative 6-bromo/2-chloro/4-methoxy quinoline derivatives across various biological models.
| Compound Class / Derivative | Assay Target / Cell Line | Potency (IC50 / MIC) | Primary Mechanism of Action |
| 6-Bromo-Quinoline Analog | MCF-7 (Human Breast Cancer) | 15.85 ± 3.32 µM | PI3K/Akt Inhibition[1] |
| 6-Bromo-Quinoline Analog | SW480 (Human Colon Cancer) | 17.85 ± 0.92 µM | G2/M Cell Cycle Arrest[3] |
| 6-Bromo-Quinoline Analog | MRC-5 (Normal Human Fibroblast) | 84.20 ± 1.72 µM | Selectivity Control (Low Toxicity) |
| 2-Chloro-4-OMe-Quinoline | Escherichia coli (Gram -) | MIC: 8.0 µg/mL | DNA Intercalation / Cleavage[2] |
| 2-Chloro-4-OMe-Quinoline | Staphylococcus aureus (Gram +) | MIC: 4.0 µg/mL | DNA Intercalation / Cleavage[2] |
Mechanistic Visualization
The following diagram illustrates the targeted disruption of the PI3K/Akt/mTOR pathway by 6-bromo-quinoline derivatives.
Fig 1: Mechanism of PI3K/Akt/mTOR pathway modulation by 6-bromo-quinoline derivatives.
Self-Validating Experimental Workflows
To ensure data integrity, any biological evaluation of these compounds must employ a self-validating system . This means every primary assay must be coupled with an orthogonal secondary assay to rule out false positives (e.g., distinguishing true apoptosis from solvent-induced necrosis).
Protocol A: Cytotoxicity and Apoptosis Validation
Objective: Determine the therapeutic window and confirm the mechanism of cell death.
-
Cell Culture & Differential Seeding: Seed MCF-7 (target) and MRC-5 (normal control) cells in 96-well plates at 5×103 cells/well.
-
Causality: Testing against a healthy fibroblast line (MRC-5) simultaneously establishes the compound's therapeutic index, ensuring the observed cytotoxicity is cancer-selective rather than universally toxic.
-
-
Compound Treatment: Treat cells with serial dilutions of the quinoline derivative (1 µM to 100 µM). Include a 0.1% DMSO vehicle control (negative) and Doxorubicin (positive).
-
Causality: The DMSO control ensures the solvent is not responsible for cell death, while Doxorubicin provides a baseline for expected apoptotic response.
-
-
Primary Assay (MTT Viability): After 48 hours, add MTT reagent. Viable cells reduce MTT to purple formazan. Read absorbance at 570 nm to calculate the IC50.
-
Orthogonal Validation (Flow Cytometry): Crucial Step. For concentrations near the IC50, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Causality: MTT only measures metabolic activity, which can drop without cell death. Flow cytometry definitively separates viable, early apoptotic (Annexin V+/PI-), and necrotic (Annexin V+/PI+) populations, validating that the IC50 drop is due to programmed cell death[3].
-
Protocol B: Cell-Free Kinase Target Engagement
Objective: Prove direct interaction between the derivative and the PI3K ATP-binding pocket.
-
Recombinant Protein Preparation: Isolate purified recombinant PI3K α in a kinase reaction buffer (HEPES, MgCl2, EGTA).
-
Inhibitor Pre-Incubation: Incubate the enzyme with the quinoline derivative for 30 minutes at room temperature.
-
Causality: Pre-incubation allows the 6-bromo hydrophobic anchor to properly orient and equilibrate within the deep hydrophobic pocket of the kinase hinge region before substrate introduction.
-
-
ATP Competition & Reaction: Initiate the reaction by adding a fixed concentration of ATP (at its Km value) and PIP2 lipid substrate.
-
Luminescent Detection: Utilize a Kinase-Glo® assay to measure residual unreacted ATP.
-
Causality: If the quinoline derivative is a true ATP-competitive inhibitor, the luminescence signal (correlating to unused ATP) will remain high. By varying the ATP concentration in subsequent runs, a Lineweaver-Burk plot can be generated to mathematically validate competitive inhibition versus allosteric modulation.
-
References
- BenchChem.In-Vitro Biological Activity of 6-Bromo-1-methylquinolin-4(1H)-one: A Comparative Guide.
- Indian Academy of Sciences.Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines and 1,8-naphtharidine.
- ResearchGate.Synthesis of 6-bromo-4-iodoquinoline and Biological Evaluation of Derivatives.
Sources
The Lynchpin in Modern Antitubercular Synthesis: A Technical Guide to 6-Bromo-2-chloro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Quinoline Scaffold
In the landscape of contemporary medicinal chemistry, the quinoline core remains a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of functionalized quinolines, 6-bromo-2-chloro-4-methoxyquinoline has emerged as a pivotal intermediate, particularly in the synthesis of next-generation antitubercular drugs. Its strategic substitution pattern, featuring a bromine atom for potential cross-coupling reactions, a labile chlorine atom at the 2-position for nucleophilic substitution, and a methoxy group influencing the electronic properties of the ring system, makes it a highly versatile and valuable building block. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of 6-bromo-2-chloro-4-methoxyquinoline, with a focus on its role in the construction of the diarylquinoline antimycobacterial agent, Bedaquiline.
Physicochemical and Safety Profile
A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 6-bromo-2-chloro-4-methoxyquinoline in a research and development setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrClNO | [1] |
| Molecular Weight | 272.53 g/mol | [2] |
| Appearance | Predicted to be a solid | [3] |
| Melting Point | Not explicitly reported; analogous compounds like 6-bromo-4-chloro-2-methylquinoline melt at 75 °C. | [3] |
| Boiling Point | Predicted to be approximately 348.9 °C at 760 mmHg. | [2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, with low solubility in water. | [4] |
Safety and Handling:
A Plausible and Efficient Synthetic Pathway
The synthesis of 6-bromo-2-chloro-4-methoxyquinoline can be logically approached through a multi-step sequence, commencing with the construction of the quinolinone core, followed by functional group manipulations. The following protocol is a synthesized pathway based on established methodologies for analogous quinoline derivatives.[9][10][11]
Step 1: Synthesis of 6-Bromo-4-hydroxy-2(1H)-quinolinone
This initial step involves the formation of the quinolinone ring system from a substituted aniline and a malonic acid derivative, a classic approach known as the Gould-Jacobs reaction.[10][12]
-
Reaction: 4-Bromoaniline is condensed with diethyl malonate.
-
Causality: The nucleophilic amino group of the aniline attacks one of the carbonyl groups of the malonate, followed by cyclization and aromatization to yield the stable quinolinone scaffold.
Experimental Protocol:
-
In a round-bottom flask, a mixture of 4-bromoaniline and diethyl malonate is heated, often in a high-boiling point solvent like diphenyl ether, to facilitate the cyclization.[11]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid is collected by filtration, washed, and dried to yield 6-bromo-4-hydroxy-2(1H)-quinolinone.
Step 2: Chlorination to 6-Bromo-2,4-dichloroquinoline
The hydroxyl groups are converted to more reactive chloro groups using a standard chlorinating agent.
-
Reaction: 6-Bromo-4-hydroxy-2(1H)-quinolinone is treated with phosphorus oxychloride (POCl₃).
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent that readily replaces hydroxyl groups on the quinoline ring with chlorine atoms, significantly increasing the electrophilicity of these positions for subsequent reactions.[2][9][13]
Experimental Protocol:
-
6-Bromo-4-hydroxy-2(1H)-quinolinone is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated to reflux for several hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with water until neutral, and dried to afford 6-bromo-2,4-dichloroquinoline.
Step 3: Selective Methoxylation to 6-Bromo-2-chloro-4-methoxyquinoline
The final step involves the selective substitution of one of the chloro groups with a methoxy group.
-
Reaction: 6-Bromo-2,4-dichloroquinoline is reacted with sodium methoxide in methanol.
-
Causality: The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position in the quinoline ring system. By carefully controlling the reaction conditions (e.g., temperature and reaction time), selective substitution can be achieved.
Experimental Protocol:
-
6-Bromo-2,4-dichloroquinoline is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is stirred, potentially with gentle heating.
-
The reaction is monitored by TLC to ensure monosubstitution.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield 6-bromo-2-chloro-4-methoxyquinoline.
Caption: Synthetic workflow for 6-bromo-2-chloro-4-methoxyquinoline.
Application in Pharmaceutical Synthesis: The Bedaquiline Story
The primary and most significant application of 6-bromo-2-chloro-4-methoxyquinoline is as a key building block in the synthesis of Bedaquiline (formerly known as TMC207).[7] Bedaquiline is a first-in-class diarylquinoline antibiotic used for the treatment of multi-drug-resistant tuberculosis. It functions by a novel mechanism of action, inhibiting the proton pump of mycobacterial ATP synthase.
In the synthesis of Bedaquiline, 6-bromo-2-chloro-4-methoxyquinoline serves as the "A-ring" of the final drug molecule. The subsequent key transformation involves a coupling reaction at the 3-position of the quinoline ring.
Illustrative Reaction Step:
A crucial step in the Bedaquiline synthesis involves the reaction of a lithiated derivative of 6-bromo-2-chloro-4-methoxyquinoline with a suitable electrophile that will form the rest of the drug's structure. This is often achieved through a highly diastereoselective process.
Experimental Protocol (Conceptual):
-
6-bromo-2-chloro-4-methoxyquinoline is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added to deprotonate the 3-position of the quinoline ring, forming a highly reactive organolithium intermediate.
-
This intermediate is then reacted with a complex electrophile that contains the "B," "C," and "D" rings of the Bedaquiline structure.
-
The reaction is carefully quenched, and the resulting diarylquinoline product is isolated and purified.
Sources
- 1. 6-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | CID 4738143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-7-methoxyquinoline | 476660-71-6 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-4-chloro-2-methylquinoline | 53364-85-5 [sigmaaldrich.com]
- 6. CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 7. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. 6-bromo-2-chloro-4-methoxyquinoline|BLD Pharm [bldpharm.com]
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- 11. medkoo.com [medkoo.com]
- 12. The preparation method of bedaquiline - Eureka | Patsnap [eureka.patsnap.com]
- 13. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of 6-Bromo-4-hydroxy-2(1H)-quinolone: A Technical Guide to Precursor Selection and Cycloacylation
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 6-Bromo-4-hydroxy-2(1H)-quinolone (CAS: 54675-23-9)
Executive Summary
The 4-hydroxy-2(1H)-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous bioactive molecules, including RORγt modulators and kinase inhibitors. Functionalizing this core—specifically introducing a halogen at the C6 position—presents a unique kinetic challenge. This whitepaper details the mechanistic rationale and self-validating experimental protocols for the regioselective synthesis of 6-bromo-4-hydroxy-2(1H)-quinolone, emphasizing the critical shift from classical thermal cyclizations to modern, high-yield methodologies utilizing Meldrum's acid and Eaton's Reagent.
The Retrosynthetic Dilemma: Kinetic vs. Thermodynamic Control
A common pitfall in quinolone functionalization is the attempt to synthesize the 6-bromo derivative via direct electrophilic aromatic substitution (EAS) on the unsubstituted 4-hydroxy-2(1H)-quinolone core[1].
While often cataloged as quinoline-2,4-diol, this molecule exists predominantly as 4-hydroxy-2-quinolone in solution. This tautomeric reality dictates its reactivity: the C3 position acts as the α-carbon of a cyclic β-dicarbonyl system[1]. Consequently, C3 is highly nucleophilic and kinetically favored for bromination. Standard brominating agents (e.g., Br₂, NBS) will quantitatively consume the C3 position—yielding 3-bromo-4-hydroxy-2(1H)-quinolone—long before the thermodynamically accessible, but kinetically slower, C6 benzenoid position is substituted[1].
To bypass this kinetic trap, a Precursor Strategy is mandatory. The bromine atom must be pre-installed on the aniline precursor prior to the construction of the heterocyclic ring[1].
Retrosynthetic comparison: Direct bromination vs. the regioselective precursor strategy.
Mechanistic Pathways: Classical vs. Modern Approaches
The reliable synthesis of the 6-bromo derivative relies on the condensation of 4-bromoaniline (the aryl amine precursor) with a malonic acid equivalent[1].
Historically, the Conrad-Limpach-Knorr synthesis utilized diethyl malonate[2],[3]. This classical approach requires harsh thermal cyclization in diphenyl ether at temperatures exceeding 250 °C[3]. The extreme heat often leads to tar formation, difficult purification, and moderate yields.
Modern methodologies have replaced diethyl malonate with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) [4],[5]. The rigid, cyclic nature of Meldrum's acid makes its carbonyl carbons highly susceptible to nucleophilic attack by 4-bromoaniline. This amidation proceeds under mild, solvent-free conditions, releasing acetone to form the intermediate 3-((4-bromophenyl)amino)-3-oxopropanoic acid[5],[6].
For the subsequent intramolecular Friedel-Crafts acylation, Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is utilized instead of traditional Polyphosphoric Acid (PPA)[4],[5]. Eaton's Reagent is liquid at room temperature, acts as both a solvent and a powerful dehydrating catalyst, and prevents the intractable tar byproducts associated with PPA.
Quantitative Comparison of Precursor Strategies
| Parameter | Classical Route (Conrad-Limpach) | Modern Route (Meldrum's / Eaton's) |
| Aryl Amine Precursor | 4-Bromoaniline | 4-Bromoaniline |
| Malonate Equivalent | Diethyl malonate | Meldrum's acid |
| Amidation Conditions | Reflux, ~150 °C | Solvent-free, 80 °C, 1-1.5 h |
| Cyclization Reagent | Diphenyl ether (Thermal) or PPA | Eaton's Reagent (P₂O₅ / MeSO₃H) |
| Cyclization Temp. | 250 °C (Thermal) or 120 °C (PPA) | 70 °C |
| Yield & Purity | Moderate (~60%), tar byproducts | High (>85%), clean precipitation |
| Scalability | Limited by extreme heat / viscosity | Excellent, easy aqueous quench |
Self-Validating Experimental Protocol
The following protocol outlines a self-validating, two-step workflow. Physical state changes at each step serve as intrinsic indicators of reaction progress, ensuring high trustworthiness and reproducibility.
Step 1: Solvent-Free Amidation
Objective: Formation of 3-((4-bromophenyl)amino)-3-oxopropanoic acid.
-
Reagent Mixing: In a round-bottom flask, combine equimolar amounts of 4-bromoaniline (e.g., 10.0 g, 58.1 mmol) and Meldrum's acid (8.40 g, 58.1 mmol)[5]. Do not add solvent.
-
Thermal Activation: Heat the neat mixture to 80 °C under a nitrogen atmosphere[5].
-
Causality & Validation: As the temperature rises, the solid mixture will melt into a stirrable liquid, initiating the nucleophilic attack. As the reaction proceeds, acetone is cleaved from the Meldrum's acid ring. Pass a continuous stream of nitrogen gas over the reaction to sweep away the liquid/vapor acetone byproduct; this Le Chatelier shift drives the equilibrium forward[5].
-
Endpoint Determination: The reaction is complete (typically within 1–1.5 hours) when the liquid melt re-solidifies into a dry mass. This phase change physically validates the quantitative formation of the malonanilic acid intermediate[4],[5].
Step 2: Eaton's Reagent Mediated Cycloacylation
Objective: Intramolecular Friedel-Crafts ring closure to form the quinolone core.
-
Activation: Add the dry intermediate solid directly into Eaton's Reagent (approx. 3–5 mL per gram of intermediate)[4].
-
Cyclization: Heat the stirring solution to 70 °C and maintain overnight[4].
-
Causality & Validation: The methanesulfonic acid dissolves the intermediate while the P₂O₅ acts as a potent dehydrating agent, generating a highly reactive acylium ion from the carboxylic acid. This electrophile attacks the ortho position of the bromophenyl ring.
-
Isolation: Cool the mixture to room temperature. Slowly pour the acidic solution into vigorously stirred ice-cold water. The target compound, 6-bromo-4-hydroxy-2(1H)-quinolone , will immediately crash out as an off-white to light brown precipitate[4],[7]. Filter the solid, wash thoroughly with distilled water to remove residual methanesulfonic acid, and dry under vacuum[4].
Step-by-step synthetic workflow utilizing Meldrum's acid and Eaton's reagent for cyclization.
References
-
Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press / ResearchGate. Available at:[Link]
- "HETEROARYL LINKED QUINOLINYL MODULATORS OF RORyt." WIPO Patent WO2014062655A1. Google Patents.
- "METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt." US Patent US20140107094A1. Google Patents.
Sources
- 1. 3-Bromoquinoline-2,4-diol | 14933-24-5 | Benchchem [benchchem.com]
- 2. 4-Bromo-8-methylquinolin-2-ol | Benchchem [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. WO2014062655A1 - HETEROARYL LINKED QUINOLINYL MODULATORS OF RORyt - Google Patents [patents.google.com]
- 6. US20140107094A1 - METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt - Google Patents [patents.google.com]
- 7. 6-broMo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [chemicalbook.com]
Commercial Availability and Synthetic Utility of 6-Bromo-2-chloro-4-methoxyquinoline in CNS Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of di-electrophilic building blocks dictates the efficiency of drug discovery pipelines. 6-Bromo-2-chloro-4-methoxyquinoline (SMILES: COC1=CC(Cl)=NC2=CC=C(Br)C=C12) has emerged as a highly versatile, orthogonally reactive intermediate. This whitepaper provides an in-depth technical analysis of its commercial availability, structural logic, and step-by-step self-validating protocols for its application in synthesizing central nervous system (CNS) therapeutics, specifically phosphodiesterase 10A (PDE10A) inhibitors[1].
Structural Logic and Orthogonal Reactivity
The value of 6-bromo-2-chloro-4-methoxyquinoline lies in its precisely engineered substitution pattern, which allows for sequential, regioselective functionalization without the need for protecting groups. As an Application Scientist, understanding the causality behind this reactivity is paramount:
-
C2-Chloro (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom at the C2 position is highly activated due to the strong electron-withdrawing nature of the adjacent quinoline nitrogen. This enables rapid nucleophilic displacement by amines or thiols under mild heating.
-
C6-Bromo (Palladium-Catalyzed Cross-Coupling): The bromine atom at C6 is inert to SNAr conditions but highly susceptible to oxidative addition by Palladium(0) complexes. This allows for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C4-Methoxy (Electronic & Steric Modulation): The methoxy group acts as a strong electron-donating group via resonance (+M effect). This tempers the overall electrophilicity of the quinoline core, preventing runaway multiple substitutions and providing steric shielding to stabilize the intermediate during complex cross-coupling cycles.
Fig 1: Orthogonal reactivity map of 6-bromo-2-chloro-4-methoxyquinoline.
Commercial Availability and Quantitative Specifications
Due to its specialized nature, 6-bromo-2-chloro-4-methoxyquinoline is primarily sourced from advanced organic building block suppliers such as BLD Pharm[2]. For researchers scaling up CNS drug candidates, securing high-purity batches (>97%) is critical, as trace halide impurities can poison palladium catalysts in downstream steps.
Table 1: Physico-Chemical Properties & Commercial Specifications
| Property / Specification | Value / Detail |
| Chemical Name | 6-Bromo-2-chloro-4-methoxyquinoline |
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 272.53 g/mol |
| SMILES Code | COC1=CC(Cl)=NC2=CC=C(Br)C=C12 |
| Commercial Purity | ≥ 97.0% (Validated via HPLC/LC-MS)[2] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Storage Conditions | Inert atmosphere, 2-8°C (protect from light/moisture) |
| Target Application | Triazolo-pyrazine derivatives / PDE10A Inhibitors[1] |
Application in CNS Drug Discovery: PDE10A Modulation
This quinoline core is a documented precursor in the synthesis of functionally selective ligands and triazolo-pyrazine derivatives targeting schizophrenia and other CNS disorders (e.g., Sunovion Pharmaceuticals' patent WO2014085284A1)[1].
Mechanistic Grounding: PDE10A is an enzyme highly enriched in the medium spiny neurons (MSNs) of the striatum. It hydrolyzes the second messengers cAMP and cGMP. Inhibitors derived from 6-bromo-2-chloro-4-methoxyquinoline block this hydrolysis, thereby elevating cAMP/cGMP levels. This cascade promotes CREB phosphorylation and modulates dopaminergic (D2) and glutamatergic signaling, achieving potent antipsychotic efficacy with IC50 values often ≤ 0.01 µM[3].
Fig 3: PDE10A signaling pathway modulation by quinoline-derived inhibitors.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in chemical and visual checkpoints to confirm success without immediately requiring offline analytics.
Protocol 1: Regioselective SNAr at the C2 Position
Objective: Displace the C2-chloro group with a secondary amine nucleophile while preserving the C6-bromo group.
-
Procedure: Dissolve 6-bromo-2-chloro-4-methoxyquinoline (1.0 eq) and the target amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat the reaction to 90°C for 4 hours.
-
Causality & Mechanism: NMP is selected over DMF due to its higher boiling point and superior solvation of polar transition states, which accelerates the SNAr. DIPEA acts as a non-nucleophilic proton sink, preventing the formation of HCl, which would otherwise protonate the amine nucleophile and halt the reaction.
-
Self-Validation Checkpoint: The reaction is self-validating via a visual phase change. As the basic amine is consumed and HCl is generated, the DIPEA acts as a proton sink, precipitating as a visible, cloudy DIPEA-HCl salt. Concurrently, an LC-MS aliquot will show a definitive mass shift (loss of 35.5 Da for Cl, addition of the nucleophile's mass), confirming C2 functionalization[2].
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
Objective: Couple the C6-bromo intermediate with an aryl boronic acid.
-
Procedure: To a degassed solution of the C2-functionalized intermediate (1.0 eq) and aryl boronic acid (1.5 eq) in 1,4-Dioxane/H2O (4:1), add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq). Heat to 100°C under N2 for 12 hours.
-
Causality & Mechanism: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing unwanted side reactions. K2CO3 is utilized as an aqueous base to coordinate and activate the boronic acid into a highly nucleophilic boronate complex.
-
Self-Validation Checkpoint: The biphasic reaction mixture initially appears deep orange/red, indicative of the active Pd(0) species in solution. Complete consumption of the bromide is verified by TLC (UV 254 nm); the starting material will disappear, replaced by a highly fluorescent product spot. The formation of a black palladium mirror on the flask walls indicates catalyst deactivation—a visual endpoint that should only manifest after complete conversion if stoichiometry is precise.
Fig 2: Self-validating experimental workflow for functionalizing the quinoline core.
References
- Title: Triazolo-Pyrazine Derivatives Useful in the Treatment of Disorders of the Central Nervous System (Patent WO2014085284A1)
-
Title: Sunovion Pharmaceuticals reports development of PDE10A Inhibitors Source: BioWorld URL: [Link]
-
Title: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate Source: Asian Journal of Chemistry URL: [Link]
Sources
Advanced Safety and Handling Protocols for 6-Bromo-2-chloro-4-methoxyquinoline in Drug Discovery Workflows
Executive Summary
In contemporary drug discovery, halogenated quinolines serve as indispensable scaffolds for the synthesis of antimalarial, antimicrobial, and antineoplastic agents [1]. 6-Bromo-2-chloro-4-methoxyquinoline is a prime example of a highly versatile, di-halogenated intermediate. Its value lies in its orthogonal reactivity: the C-6 bromine is primed for transition-metal-catalyzed cross-coupling, while the C-2 chlorine undergoes facile nucleophilic aromatic substitution (SNAr). However, this exact chemical reactivity renders the compound hazardous to human health.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between synthetic utility and occupational safety. By understanding the mechanistic causality behind the compound's hazard profile, researchers can implement self-validating protocols that ensure both high-yield chemistry and absolute laboratory safety.
Physicochemical Profiling and Hazard Characterization
To safely handle 6-bromo-2-chloro-4-methoxyquinoline, one must first understand its physical and regulatory profile. The quantitative data and hazard classifications are summarized in Table 1.
Table 1: Physicochemical and Safety Profile
| Parameter | Specification |
| Chemical Name | 6-Bromo-2-chloro-4-methoxyquinoline |
| CAS Number | N/A (Proprietary/Variable by vendor) |
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 272.53 g/mol |
| SMILES String | COC1=CC(Cl)=NC2=CC=C(Br)C=C12 |
| Appearance | Pale yellow to brown solid powder |
| GHS Hazard Statements | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |
| Reactivity Profile | Electrophilic at C-2; Oxidative addition target at C-6 |
Mechanistic Causality of Hazards
The hazards associated with this compound are not arbitrary; they are a direct consequence of its electronic structure. The C-2 position is highly electron-deficient due to the inductive withdrawal of the adjacent chlorine atom and the electronegative nitrogen in the quinoline ring.
If inhaled (H335) or exposed to skin (H315), the C-2 chlorine acts as a potent electrophile. Biological nucleophiles—such as the thiol groups of cysteine residues or the primary amines of lysine residues in human proteins—can attack this position via SNAr, leading to covalent protein modification. This irreversible binding triggers inflammatory cascades, manifesting as severe irritation and systemic toxicity [2].
Fig 1: Mechanistic divergence of C-2 toxicity vs. C-6 synthetic utility.
Standard Operating Procedures (SOP): Safe Handling
Standard laboratory practices are insufficient for di-halogenated heterocycles. The following self-validating workflow ensures that exposure risks are mitigated at every physical transfer step.
Fig 2: End-to-end safe handling workflow for reactive halogenated quinolines.
Protocol 1: Dispensing and Weighing
Fine powders of halogenated quinolines are prone to aerosolization due to static charge buildup, directly exacerbating the H335 (respiratory) hazard.
-
PPE Verification : Don double nitrile gloves, a fitted N95 or P100 particulate respirator, and wrap-around safety goggles.
-
Static Neutralization : Pass an anti-static zero-stat gun over the weighing spatula and the receiving vial. Causality: Neutralizing the static charge prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.
-
Enclosed Transfer : Perform all weighing inside a ductless weighing enclosure or a certified chemical fume hood with the sash lowered to the minimum operational height.
-
Sealing : Cap the vial immediately after weighing. Wipe the exterior of the vial with an isopropanol-soaked Kimwipe before removing it from the hood.
Experimental Workflow: Safe Integration in Cross-Coupling
When utilizing 6-bromo-2-chloro-4-methoxyquinoline in a Suzuki-Miyaura or Buchwald-Hartwig coupling, the goal is to selectively react the C-6 bromine while preserving the C-2 chlorine for subsequent derivatization [3].
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
This protocol includes built-in validation steps to ensure unreacted electrophiles do not persist into the workup phase.
Step 1: Inert Setup
-
Charge a flame-dried Schlenk flask with 6-bromo-2-chloro-4-methoxyquinoline (1.0 equiv), the desired boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Safety Check: Purge the flask with Argon for 15 minutes. Oxygen must be excluded not only to protect the catalyst but to prevent the formation of reactive quinoline-N-oxides, which are highly shock-sensitive and toxic.
Step 2: Solvent Addition and Reaction
-
Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv) via syringe.
-
Heat the mixture to 80°C. The lower temperature (relative to standard 100°C protocols) is deliberately chosen to prevent the C-2 chlorine from undergoing unwanted hydrolysis or cross-coupling.
Step 3: Self-Validation (In-Process Control)
-
After 4 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Metric: Confirm the disappearance of the starting material mass (m/z ~271/273) and the appearance of the product mass. Do not proceed to workup until the starting electrophile is fully consumed.
Step 4: Active Quenching and Workup
-
If unreacted starting material remains but the reaction has stalled, add a scavenger resin (e.g., polymer-supported benzylamine) and stir for 30 minutes.
-
Causality: The amine resin will undergo SNAr with the unreacted C-2 chlorine, covalently trapping the toxic starting material onto the solid support, which can then be safely filtered off. This prevents active electrophiles from entering the liquid waste stream.
Emergency Response and Spill Management
In the event of a powder spill outside the fume hood:
-
Evacuate and Isolate : Immediately step back and allow any aerosolized dust to settle.
-
Neutralization Strategy : Do not sweep the dry powder, as this will aerosolize it. Instead, cover the spill with a damp, absorbent pad soaked in a dilute solution of sodium bicarbonate or ethanolamine. Causality: The mild amine/base will slowly react with the C-2 chlorine, neutralizing its electrophilic hazard while suppressing dust.
-
Collection : Carefully scoop the wetted material into a dedicated, clearly labeled hazardous waste container.
-
Decontamination : Wash the affected surface with a 10% bleach solution, followed by soap and water.
References
-
Neta Scientific. (n.d.). Halogenated Quinoline Derivatives in Pharmaceutical Development and Material Science. Retrieved March 15, 2026, from [Link]
-
Semantic Scholar. (2015). Design and Synthesis of Some New Quinoline Based 1,2,3-Triazoles as Antimicrobial and Antimalarial Agents. Retrieved March 15, 2026, from [Link]
Navigating the Unseen Risks: A Technical Guide to the GHS Hazard Profile of 6-Bromo-2-chloro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the novel quinoline derivative, 6-Bromo-2-chloro-4-methoxyquinoline, presents as a compound of significant interest. Its complex scaffold suggests a potential for diverse applications, yet it also necessitates a profound understanding of its inherent hazards. This guide, departing from rigid templates, offers a deep, scientifically-grounded exploration of the anticipated GHS hazard statements for this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for 6-Bromo-2-chloro-4-methoxyquinoline, this document synthesizes data from structurally analogous quinoline compounds to construct a presumptive yet conservative hazard profile. This approach is rooted in the established principles of chemical toxicology, where structural similarity often correlates with comparable hazard characteristics. Our primary objective is to empower researchers with the foresight needed for safe handling, storage, and disposal, thereby fostering a culture of proactive safety in the laboratory.
The Quinoline Scaffold: A Double-Edged Sword
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. However, this very architecture can also be a source of significant biological activity, not all of which is therapeutic. Halogenated and substituted quinolines, in particular, are known to exhibit a range of toxicological effects. The presence of bromine and chlorine atoms in 6-Bromo-2-chloro-4-methoxyquinoline is expected to modulate its electronic properties and, consequently, its reactivity and interaction with biological systems.
Deconstructing the Hazard: An Inferred GHS Classification
Based on a comprehensive analysis of GHS data for structurally related compounds, including 6-Bromo-2-chloro-4-methylquinoline and other halogenated quinolines, a plausible GHS classification for 6-Bromo-2-chloro-4-methoxyquinoline has been constructed. This inferred classification should be treated as a conservative baseline for laboratory safety protocols until a specific SDS becomes available.
| Hazard Class | Hazard Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage | H318 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation | H335 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | May cause long lasting harmful effects to aquatic life | H413 |
Pictograms:
Signal Word: Danger
This classification is predicated on the consistent observation of oral toxicity, skin and eye irritancy, and respiratory effects across a range of bromo- and chloro-substituted quinolines. The potential for serious eye damage (H318) is a particularly critical consideration, necessitating stringent eye protection measures.
Understanding the "Why": Toxicological Rationale
The anticipated hazards of 6-Bromo-2-chloro-4-methoxyquinoline are not arbitrary; they are rooted in the fundamental principles of toxicology and the known reactivity of its structural motifs.
-
Acute Oral Toxicity (H302): Many nitrogen-containing heterocyclic compounds, including quinolines, can interfere with fundamental cellular processes upon ingestion. The lipophilicity imparted by the halogen and methoxy groups may enhance absorption from the gastrointestinal tract.
-
Skin and Eye Irritation (H315, H318): Halogenated aromatic compounds can be irritants due to their ability to interact with proteins and lipids in the skin and eyes. The potential for serious eye damage underscores the corrosive nature of the compound or its breakdown products upon contact with ocular tissues.
-
Respiratory Irritation (H335): As a fine powder or aerosol, this compound can be readily inhaled. Its irritant properties are likely to extend to the mucous membranes of the respiratory tract, leading to inflammation and discomfort.
-
Aquatic Toxicity (H413): The stability of the quinoline ring and the presence of halogens often translate to poor biodegradability. If released into aquatic environments, such compounds can persist and bioaccumulate, posing a long-term threat to aquatic organisms.
From Theory to Practice: A Self-Validating Safety Protocol
The following experimental workflow is designed to be a self-validating system, where each step is a checkpoint for ensuring safety and minimizing exposure.
Experimental Workflow: Safe Handling of 6-Bromo-2-chloro-4-methoxyquinoline
Caption: A logical workflow for the safe handling of 6-Bromo-2-chloro-4-methoxyquinoline.
Detailed Step-by-Step Methodology
1. Preparation Phase:
-
Step 1.1: Documentation Review: Before any work commences, thoroughly review this technical guide and any available safety information for related compounds.
-
Step 1.2: Personal Protective Equipment (PPE): Don appropriate PPE, including:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory due to the risk of serious eye damage.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required.
-
-
Step 1.3: Engineering Controls: All work must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.
2. Handling Phase:
-
Step 2.1: Weighing: If the compound is a solid, weigh it within a vented balance enclosure or in the fume hood on a draft shield to prevent dissemination of dust.
-
Step 2.2: Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Step 2.3: Reaction Monitoring: Ensure all reaction vessels are appropriately clamped and that any potential for exothermic reactions is controlled.
3. Cleanup and Disposal Phase:
-
Step 3.1: Waste Segregation: All waste containing 6-Bromo-2-chloro-4-methoxyquinoline, including contaminated consumables, must be collected in a designated, labeled hazardous waste container.
-
Step 3.2: Decontamination: Thoroughly decontaminate all glassware and work surfaces with an appropriate solvent, followed by soap and water.
-
Step 3.3: PPE Disposal: Contaminated gloves and other disposable PPE should be placed in the solid hazardous waste stream.
Navigating Accidental Exposures: A First Aid Protocol
Caption: A decision-making flowchart for first aid response to accidental exposure.
In any case of exposure, it is critical to seek immediate medical attention and provide the attending physician with this guide or any available safety information.
Conclusion: A Commitment to Informed Safety
While the full toxicological profile of 6-Bromo-2-chloro-4-methoxyquinoline awaits definitive elucidation, a proactive and informed approach to safety is non-negotiable. By understanding the inherent hazards of the quinoline scaffold and its derivatives, and by implementing robust, self-validating safety protocols, researchers can confidently and responsibly explore the scientific potential of this and other novel chemical entities. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand nothing less than a rigorous and cautious approach to the unknown.
References
Methodological & Application
Topic: Suzuki-Miyaura Coupling with 6-Bromo-2-chloro-4-methoxyquinoline
An Application Guide for the Medicinal Chemist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki-Miyaura cross-coupling reaction to 6-bromo-2-chloro-4-methoxyquinoline. This guide emphasizes chemoselective functionalization, offering protocols for sequential C-C bond formation at the C6 and C2 positions.
Introduction: The Strategic Value of Selective Quinoline Functionalization
The quinoline scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The ability to precisely install diverse molecular fragments onto this scaffold is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates.[2] The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning palladium-catalyzed reaction, stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[3][4]
The substrate, 6-bromo-2-chloro-4-methoxyquinoline, presents a unique synthetic opportunity. It possesses two distinct halogen atoms with different reactivities, enabling a sequential and chemoselective coupling strategy. This allows for the controlled, stepwise introduction of two different aryl or heteroaryl groups, creating a pathway to complex, highly functionalized quinoline libraries that would be otherwise difficult to access.
Mechanistic Principles: A Foundation for Rational Protocol Design
A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing cross-coupling reactions. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
The Palladium Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) intermediate. This step is typically the rate-determining step of the cycle.[5]
-
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[8] This step requires activation by a base, which forms a boronate species that facilitates the transfer.[3][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Key to Selectivity: Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This establishes a clear reactivity hierarchy among aryl halides.[10]
Reactivity Order: C-I > C-Br >> C-Cl [8][11]
For the substrate 6-bromo-2-chloro-4-methoxyquinoline, the C-Br bond at the 6-position is substantially more susceptible to oxidative addition than the C-Cl bond at the 2-position.[10] By using standard Suzuki-Miyaura conditions (e.g., conventional palladium catalysts and moderate temperatures), it is possible to achieve highly selective coupling at the C6-bromo position while leaving the C2-chloro position untouched for subsequent derivatization.
Coupling at the less reactive C-Cl bond is feasible but requires more forcing conditions. This typically involves the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and/or higher reaction temperatures to facilitate the more difficult C-Cl bond activation.[5][12]
Experimental Protocols
Safety Note: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol is designed for the selective formation of a C-C bond at the C6-position, yielding a 6-aryl-2-chloro-4-methoxyquinoline intermediate.
Reaction Scheme: (A proper chemical drawing tool would be used here to show 6-bromo-2-chloro-4-methoxyquinoline reacting with an arylboronic acid to yield 6-aryl-2-chloro-4-methoxyquinoline)
Materials and Equipment:
-
6-Bromo-2-chloro-4-methoxyquinoline
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF) and degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Ar or N₂), add 6-bromo-2-chloro-4-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed organic solvent and degassed water (e.g., a 4:1 to 10:1 ratio of dioxane:water) via syringe.[10] The final concentration of the substrate should be approximately 0.1 M.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-2-chloro-4-methoxyquinoline product.
Table 1: Representative Conditions for Selective C6-Arylation
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) |
| Pd(dppf)Cl₂ (3) | (dppf) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4-12 |
| Pd(PPh₃)₄ (5) | (PPh₃) | K₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 6-18 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 80 | 2-8 |
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C2-Chloro Position
This protocol uses the product from Protocol 1 as the starting material to functionalize the less reactive C2-chloro position.
Reaction Scheme: (A proper chemical drawing tool would be used here to show 6-aryl-2-chloro-4-methoxyquinoline reacting with a second, different arylboronic acid to yield the 2,6-diaryl-4-methoxyquinoline product)
Step-by-Step Methodology: This protocol follows the same general steps as Protocol 1, with the following critical modifications to activate the C-Cl bond:
-
Catalyst System: Use a catalyst system known for C-Cl activation. A common choice is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (typically 2-4 mol% Pd source and 4-8 mol% ligand).[13][14]
-
Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.
-
Temperature: Higher reaction temperatures are generally required (e.g., 100-120 °C).
-
Reaction Time: Reaction times may be longer; monitor carefully by LC-MS.
-
Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the final 2,6-diaryl-4-methoxyquinoline product.
General Experimental Workflow
The following diagram outlines the logical flow of the experimental process for a typical selective Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting and Optimization
Even robust reactions like the Suzuki-Miyaura coupling can encounter issues. The table below outlines common problems and potential solutions, with a focus on nitrogen-containing heterocycles.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor substrate/reagent solubility. | 1. Use fresh catalyst or an air-stable precatalyst (e.g., Pd(dppf)Cl₂).2. Ensure thorough degassing of all solvents.3. Screen alternative solvents (e.g., DMF, Toluene) or increase temperature.[13] |
| Catalyst Poisoning | Nitrogen atom of the quinoline ring coordinates strongly to the Pd center, deactivating it. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to shield the palladium.[13][14]2. Add the quinoline substrate slowly to the reaction mixture. |
| Protodeboronation | Undesired cleavage of the C-B bond of the boronic acid by a proton source (e.g., water). | 1. Use a boronic ester (e.g., pinacol ester) which is more stable.[7]2. Use anhydrous conditions with a non-aqueous base (e.g., CsF).3. Increase the equivalents of boronic acid. |
| Homocoupling | Dimerization of the boronic acid or the aryl halide. | 1. Ensure the reaction is strictly anaerobic; oxygen promotes boronic acid homocoupling.[13]2. Optimize catalyst loading and temperature; overly harsh conditions can promote halide homocoupling. |
Conclusion
The di-halogenated nature of 6-bromo-2-chloro-4-methoxyquinoline provides a versatile platform for advanced medicinal chemistry. By leveraging the inherent differences in C-Br and C-Cl bond reactivity, researchers can employ a chemoselective, sequential Suzuki-Miyaura coupling strategy. This approach enables the rational design and synthesis of complex, di-substituted quinoline derivatives, providing a powerful tool for the development of next-generation therapeutics. Careful selection of catalysts, ligands, and reaction conditions is essential for achieving high selectivity and yield at each step of the synthetic sequence.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
News-Medical. (2023, July 19). The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
ACS Publications. (2006, June 15). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. Available from: [Link]
-
ResearchGate. Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes | Request PDF. Available from: [Link]
-
PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available from: [Link]
-
ResearchGate. Rapid One-Pot Sequential Cyclization, Palladium Precatalyst Mediated Coupling Reactions of 6-Bromo-2-Chloroquinoline-3-Carboxaldehyde in Aqueous Medium | Request PDF. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
PMC. Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. Available from: [Link]
-
ACS Publications. (2001, April 7). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters. Available from: [Link]
-
SCIRP. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]
-
PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
ResearchGate. Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. | Request PDF. Available from: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
ACS Fall 2025. (2025, August 20). Chemoselective Suzuki-Miyaura cross-coupling of symmetrical 1,1-dichloroalkenes. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Mastering the Palladium-Catalyzed Chemistry of 6-Bromo-2-chloro-4-methoxyquinoline: A Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline framework is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active compounds. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions on a versatile and highly strategic building block: 6-bromo-2-chloro-4-methoxyquinoline. We will delve into the underlying principles of regioselectivity and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, empowering you to unlock the synthetic potential of this valuable intermediate.
The unique arrangement of two distinct halogen atoms on the 6-bromo-2-chloro-4-methoxyquinoline scaffold presents a fascinating opportunity for selective, sequential, and diverse chemical modifications. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is the lynchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energy of the carbon-halogen bond plays a crucial role, with the general trend in reactivity being C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective activation of the C-Br bond at the 6-position under carefully controlled conditions, leaving the C-Cl bond at the 2-position available for subsequent transformations.
The presence of the methoxy group at the 4-position also exerts a significant electronic influence on the quinoline ring. As an electron-donating group, it can modulate the electron density of the aromatic system, which in turn can affect the rate of oxidative addition and other steps in the catalytic cycle. Understanding and leveraging these electronic effects are key to optimizing reaction conditions and achieving high yields.[2][3]
Regioselective Functionalization: The Key to Unlocking Synthetic Diversity
The primary strategic advantage of 6-bromo-2-chloro-4-methoxyquinoline lies in the ability to selectively functionalize the C6 position. The C-Br bond is significantly more susceptible to oxidative addition with a palladium(0) catalyst compared to the more robust C-Cl bond. This allows for a plethora of cross-coupling reactions to be performed at the 6-position while preserving the 2-chloro substituent for future synthetic elaborations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[4][5] In the context of 6-bromo-2-chloro-4-methoxyquinoline, this reaction enables the introduction of a wide range of aryl and heteroaryl groups at the 6-position.
Underlying Principles and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial oxidative addition of the C-Br bond of our quinoline substrate to a Pd(0) species is the regioselectivity-determining step. The choice of palladium precursor, ligand, and base is critical for an efficient and selective transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the selective Suzuki-Miyaura coupling at the 6-position of 6-bromo-2-chloro-4-methoxyquinoline.
Materials:
-
6-Bromo-2-chloro-4-methoxyquinoline (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv) or PdCl₂(dppf) (0.03 - 0.05 equiv)
-
Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-2-chloro-4-methoxyquinoline, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-2-chloro-4-methoxyquinoline.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-92 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.[6][7][8] This reaction is particularly useful for the synthesis of precursors for pharmaceuticals, functional materials, and natural products.
Underlying Principles and Mechanistic Insight
The Sonogashira reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The amine base plays a dual role, acting as a base to deprotonate the terminal alkyne and as a solvent.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a reliable method for the Sonogashira coupling of terminal alkynes to the 6-position of 6-bromo-2-chloro-4-methoxyquinoline.
Materials:
-
6-Bromo-2-chloro-4-methoxyquinoline (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)
-
CuI (0.05 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous DMF or Toluene
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-2-chloro-4-methoxyquinoline, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or Toluene) and the amine base (Et₃N or DIPA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-2-chloro-4-methoxyquinoline.
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | 6 | 80-95 |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 8 | 75-90 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[10][11][12] This reaction is of paramount importance in medicinal chemistry, as the amine functionality is a key pharmacophore in many drug molecules.
Underlying Principles and Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the C-N coupled product and regenerate the Pd(0) catalyst.[13][14] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the 6-position of 6-bromo-2-chloro-4-methoxyquinoline.
Materials:
-
6-Bromo-2-chloro-4-methoxyquinoline (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ (0.01 - 0.05 equiv)
-
XPhos, SPhos, or other biarylphosphine ligand (0.02 - 0.10 equiv)
-
NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Add 6-bromo-2-chloro-4-methoxyquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-chloro-4-methoxyquinoline derivative.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 75-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
Concluding Remarks
The palladium-catalyzed cross-coupling reactions of 6-bromo-2-chloro-4-methoxyquinoline offer a powerful and versatile platform for the synthesis of a diverse array of functionalized quinoline derivatives. The inherent regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allows for a modular and strategic approach to the construction of complex molecules. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the rich chemistry of this valuable building block. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, the synthetic potential of 6-bromo-2-chloro-4-methoxyquinoline can be fully realized, paving the way for the discovery of novel therapeutic agents and functional materials.
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Buchwald, S. L. (n.d.). Buchwald-Hartwig Amination. In Wikipedia. Retrieved from [Link]
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Ardizzoia, G. A., Beccalli, E. M., Borsini, E., Brenna, S., Broggini, G., & Rigamonti, M. (2008). Palladium‐Catalyzed Cyclization/Carbonylation as a Direct Route to 4‐[(Methoxycarbonyl)methyl]‐3,4‐dihydroisoquinolinones. European Journal of Organic Chemistry, 2008(12), 2101-2107. [Link]
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(2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. [Link]
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(2022). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. Nature Communications. [Link]
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(2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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(n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
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(2024). Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry. ChemRxiv. [Link]
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(n.d.). Sonogashira Coupling. In Wikipedia. Retrieved from [Link]
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(2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
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(2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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(2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
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(2024). Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
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(2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]
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(n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
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(2020). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]
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(n.d.). Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
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(2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
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(2005). Highly regioselective Heck reactions of heteroaryl halides with electron-rich olefins in ionic liquid. Journal of Molecular Catalysis A: Chemical. [Link]
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(n.d.). Suzuki Coupling. In Organic Chemistry Portal. Retrieved from [Link]
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(2020). Suzuki Coupling. [Video]. YouTube. [Link]
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(2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
(2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]
-
(2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications. [Link]
-
(2024). Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-4-methoxyquinoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Quinolines and C-N Bond Formation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is therefore a critical task in drug development. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance for synthesizing aryl amines.[1][2] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, replacing harsher, more traditional methods.[1][3]
This guide provides a detailed technical overview and actionable protocols for the selective Buchwald-Hartwig amination of 6-Bromo-2-chloro-4-methoxyquinoline. The primary challenge and focus of this application is achieving selective amination at the C6-Br bond while preserving the C2-Cl bond for subsequent orthogonal functionalization, a common strategy in the synthesis of complex molecules.[4]
Principle of Selectivity: Exploiting Halogen Reactivity
The success of a selective Buchwald-Hartwig amination on a di-halogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-determining step.[1][5][6]
The order of reactivity for aryl halides in this step is typically: Ar-I > Ar-Br > Ar-Cl.[7][8] This trend is governed by the carbon-halogen bond dissociation energy; the weaker C-I bond reacts fastest, followed by the C-Br bond, and then the significantly stronger C-Cl bond. For the substrate 6-Bromo-2-chloro-4-methoxyquinoline, the C6-Br bond is substantially more susceptible to oxidative addition by the Pd(0) catalyst than the C2-Cl bond. By carefully controlling reaction conditions—specifically temperature, reaction time, and the choice of catalyst system—it is possible to effect highly selective amination at the 6-position.
A study by Abell et al. on the closely related 6-bromo-2-chloroquinoline scaffold demonstrated that selective amination at the C6-Br position is indeed feasible, providing a strong foundation for the protocols described herein.[4]
Catalytic Cycle of the Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, initiates the cycle.[3][7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[1][3][7]
Experimental Workflow: A Step-by-Step Overview
The following diagram outlines the general laboratory workflow for performing the selective amination. Adherence to an inert atmosphere technique is critical for success, as the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[9]
Caption: A generalized workflow for the laboratory procedure.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective amination of 6-bromo-2-chloroquinoline and related halo-heterocycles.[4][8][9][10] Optimization may be required for different amine coupling partners.
Materials & Reagents:
-
6-Bromo-2-chloro-4-methoxyquinoline
-
Amine (primary or secondary, e.g., morpholine, piperidine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware, stirring and heating equipment, and purification supplies (silica gel, solvents)
Table 1: Recommended Reagent Quantities and Conditions
| Component | Stoichiometry / Loading | Typical Amount (for 1 mmol substrate) | Purpose |
| 6-Bromo-2-chloro-4-methoxyquinoline | 1.0 equiv | 1.0 mmol | Aryl halide substrate |
| Amine Coupling Partner | 1.1 - 1.5 equiv | 1.2 mmol | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1 - 2.5 mol % Pd | 0.01 - 0.025 mmol | Palladium precatalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 1.2 - 1.5 equiv (to Pd) | 0.024 - 0.075 mmol | Sterically hindered phosphine ligand to facilitate reductive elimination |
| NaOtBu (Sodium tert-butoxide) | 1.5 - 2.0 equiv | 1.5 - 2.0 mmol | Strong, non-nucleophilic base to deprotonate the amine-Pd complex |
| Anhydrous Toluene | - | 5 - 10 mL | Aprotic solvent |
| Reaction Conditions | |||
| Temperature | 80 - 110 °C | - | Thermal energy to drive the reaction |
| Time | 2 - 24 h | - | Reaction duration, monitor for completion |
| Atmosphere | Inert (Argon or N₂) | - | Prevents catalyst degradation |
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Loading: In the glovebox or under a positive flow of inert gas, charge the Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add the 6-Bromo-2-chloro-4-methoxyquinoline and the anhydrous, degassed solvent (e.g., Toluene).
-
Initiation: Finally, add the amine coupling partner via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the starting aryl bromide.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate (20 mL).
-
Filtration: Filter the diluted mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-2-chloro-4-methoxyquinoline derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient temperature. | Use a fresh batch of catalyst and high-purity, anhydrous/degassed reagents. Incrementally increase the reaction temperature.[9] |
| Formation of Side Products | Reaction temperature too high or time too long, leading to C-Cl amination; base-sensitive functional group degradation. | Reduce the temperature and monitor carefully to stop the reaction after C-Br amination is complete. Consider a milder base like Cs₂CO₃ or K₃PO₄.[8] |
| Hydrodehalogenation | Presence of water or other proton sources; β-hydride elimination side reaction. | Ensure strictly anhydrous conditions. The choice of a bulky ligand like XPhos is known to disfavor β-hydride elimination.[1] |
| Difficult Purification | Streaking on TLC plate; product co-elutes with impurities. | Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress the tailing of basic amine products on silica gel. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the selective functionalization of 6-Bromo-2-chloro-4-methoxyquinoline at the 6-position. The key to achieving high selectivity and yield lies in leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully controlling the reaction parameters. The choice of a sterically hindered phosphine ligand, a strong non-nucleophilic base, and strictly anhydrous and anaerobic conditions are paramount. This protocol provides a robust starting point for researchers and drug development professionals to synthesize valuable 6-aminoquinoline intermediates for a wide range of applications.
References
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Buchwald–Hartwig amination. In: Wikipedia. Accessed March 15, 2026. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Published June 30, 2023. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? In: Chemical Insights. Published November 25, 2024. [Link]
-
Singleton, D. A. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14536-14543. [Link]
-
Singleton, D. A. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]
-
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]
-
Abell, A. D. et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. 2008;73(22):8880-8892. [Link]
-
Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]
-
Abell, A. D. et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. 2008;73(22):8880-8892. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. 2008. [Link]
-
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PubMed Central. [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 2006. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. 2023. [Link]
-
Rosowsky, A., Chen, H. A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. Journal of Organic Chemistry. 2001;66(22):7522-7526. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 2-Chloroquinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 2-substituted quinolines playing a particularly vital role in drug development.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2-chloroquinolines. It covers the underlying mechanistic principles, details reaction-specific protocols for various nucleophiles (N, O, and S), and offers insights into catalyst selection and reaction optimization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic transformations.
Introduction: The Significance of the 2-Chloroquinoline Scaffold
2-Chloroquinoline is a highly versatile electrophilic substrate for the synthesis of a diverse array of functionalized quinoline derivatives. The electron-withdrawing nitrogen atom within the quinoline ring system activates the C2 position, rendering it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for producing 2-aminoquinolines, 2-alkoxyquinolines, and 2-thioquinolines, which are key intermediates and active pharmaceutical ingredients (APIs) in numerous therapeutic areas, including anticancer, antimalarial, anti-inflammatory, and antiviral research.[1][3]
This guide focuses on two primary pathways for substitution:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement method suitable for strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: A powerful and versatile method, particularly for N-nucleophiles, known as the Buchwald-Hartwig amination.[4]
Mechanistic Principles: Understanding the Reaction Pathways
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. It is favored when the aromatic ring is activated by electron-withdrawing groups, a role fulfilled by the ring nitrogen in the quinoline system.[5][6]
-
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The stability of this intermediate is crucial; the negative charge is delocalized, particularly onto the electronegative nitrogen atom.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The presence of additional electron-withdrawing groups on the quinoline ring, especially at the ortho or para positions relative to the chlorine, can further stabilize the Meisenheimer complex and accelerate the reaction.[5][7]
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
For many amine nucleophiles, direct SNAr can require harsh conditions. The Buchwald-Hartwig amination provides a milder, more general, and highly efficient alternative for forming C-N bonds.[4] This cross-coupling reaction involves a catalytic cycle with a palladium complex.
The general cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the 2-aminoquinoline product is released, regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical to the success of this reaction, as it modulates the stability, reactivity, and steric environment of the palladium catalyst.[8]
Experimental Protocols and Application Data
The following sections provide detailed protocols for the substitution of 2-chloroquinoline with various classes of nucleophiles.
General Workflow for Nucleophilic Substitution
The diagram below outlines the typical laboratory workflow from reaction setup to final product characterization.
Caption: A generalized workflow for nucleophilic substitution experiments.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes a general and highly effective method for synthesizing 2-aminoquinolines, which are prevalent in medicinal chemistry.[9][10] The use of specialized biarylphosphine ligands like XPhos allows for efficient coupling under relatively mild conditions.[9]
Example Reaction: Synthesis of 2-Morpholinoquinoline
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | 1.64 g | 10.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.05 mL | 12.0 | 1.2 |
| Pd₂(dba)₃ | C₅₄H₄₂O₃Pd₂ | 915.72 | 92 mg | 0.1 (0.05 mol% Pd) | 0.01 |
| XPhos | C₃₃H₄₉P | 476.72 | 95 mg | 0.2 | 0.02 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.15 g | 12.0 | 1.2 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-chloroquinoline (1.64 g), sodium tert-butoxide (1.15 g), Pd₂(dba)₃ (92 mg), and XPhos (95 mg).
-
Degassing: Seal the tube, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (20 mL) followed by morpholine (1.05 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues and salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure 2-morpholinoquinoline.
-
Expected Yield: ~95%.[9]
Protocol 2: SNAr with Alkoxides
The synthesis of 2-alkoxyquinolines can be achieved through a classic SNAr reaction with a sodium alkoxide. This reaction often requires heating in the corresponding alcohol as a solvent.[11]
Example Reaction: Synthesis of 2-Ethoxyquinoline
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | 1.64 g | 10.0 | 1.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.02 g | 15.0 | 1.5 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 25 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloroquinoline (1.64 g) and anhydrous ethanol (25 mL).
-
Reagent Addition: Carefully add sodium ethoxide (1.02 g) in portions to the stirring solution.
-
Causality Note: Sodium ethoxide serves as both the nucleophile and the base. An excess is used to drive the reaction to completion. The reaction is run in ethanol, the conjugate acid of the nucleophile, to maintain the stability of the alkoxide.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Follow the disappearance of the 2-chloroquinoline spot by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. Add water (30 mL) to the residue and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: The crude product can often be purified by recrystallization or silica gel chromatography if necessary.
Protocol 3: SNAr with Thiolates
2-Thioquinolines (or quinoline-2-thiones) can be synthesized via nucleophilic substitution using a sulfur nucleophile like sodium sulfide or sodium hydrosulfide.[12]
Example Reaction: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.62 | 1.92 g | 10.0 | 1.0 |
| Sodium Sulfide (Na₂S) | Na₂S | 78.04 | 1.17 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.92 g) in dry DMF (50 mL).
-
Reagent Addition: Add powdered sodium sulfide (1.17 g) to the solution.
-
Causality Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (Na⁺) while leaving the sulfide anion highly nucleophilic. This reaction can often proceed at room temperature due to the high nucleophilicity of sulfur.[12]
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Precipitation: Acidify the aqueous mixture by slowly adding acetic acid or 1 M HCl until the product precipitates out of solution (pH ~5-6).
-
Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the product.[12]
Summary of Reaction Conditions
The following table summarizes typical conditions for various nucleophiles. Researchers should note that these are starting points, and optimization may be necessary for specific substrates.
| Nucleophile Type | Example Nucleophile | Method | Catalyst / Base | Solvent | Temp (°C) | Typical Yield |
| Nitrogen | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100 | >90%[9] |
| Nitrogen | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP, Cs₂CO₃ | Dioxane | 110 | ~88%[9] |
| Oxygen | Sodium Ethoxide | SNAr | - / NaOEt | Ethanol | Reflux | Good-Excellent[11] |
| Oxygen | Phenol | Buchwald-Hartwig | Pd Catalyst / Ligand, Base | Toluene/Dioxane | 80-110 | Variable |
| Sulfur | Sodium Sulfide | SNAr | - / Na₂S | DMF | RT | Good-Excellent[12] |
| Sulfur | Thiophenol | SNAr | NaH or K₂CO₃ | DMF/Ethanol | RT-80 | Good-Excellent[13] |
Troubleshooting and Key Considerations
-
Low Yield (Buchwald-Hartwig): The catalyst system is sensitive to air and moisture. Ensure all reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere.[8] Consider screening different ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, Cs₂CO₃).[9]
-
No Reaction (SNAr): If the reaction is sluggish, especially with less reactive nucleophiles, higher temperatures or microwave irradiation may be required.[11][14] Ensure the nucleophile is sufficiently deprotonated by using a strong enough base.
-
Side Reactions: In some cases, hydrolysis of the 2-chloroquinoline to the corresponding quinolin-2-one can be a competing side reaction, particularly if water is present under heating.[15]
-
Regioselectivity: For di- or tri-substituted chloroquinolines, the relative reactivity of the chlorine atoms must be considered. For example, in 2,4-dichloroquinazoline, the C4 position is generally more reactive towards amine nucleophiles.[16] In 6-bromo-2-chloroquinoline, selective amination at the C-Br bond can be achieved over the C-Cl bond by careful choice of catalyst and ligand.[17][18]
References
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3). Available at: [Link]
-
Belskaya, N. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2095-2108. Available at: [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). ResearchGate. Available at: [Link]
-
Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Available at: [Link]
-
Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]
-
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. Available at: [Link]
-
Synthesis of 2‐aminoquinolines via three‐component reaction. (2024). ResearchGate. Available at: [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]
-
Mészaros, Z., et al. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Harris, M. C., et al. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 4(17), 2885-2888. Available at: [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). ResearchGate. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Abás, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 2. Available at: [Link]
-
Ghorai, S., et al. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Organic & Biomolecular Chemistry, 20(17), 3561-3565. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available at: [Link]
-
Abdel-Hafez, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
TsCl-Promoted Metal-Free Thiolation of Quinoline N-oxides with Thiophenols in Water. (2020). ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 129, 106191. Available at: [Link]
Sources
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- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 10. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
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- 15. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for the synthesis of 6-aminoquinoline derivatives
Comprehensive Guide to the Synthesis of 6-Aminoquinoline Derivatives: From Classic Reduction to Modern Cross-Coupling Strategies
Executive Summary
6-Aminoquinoline derivatives are privileged pharmacophores embedded in numerous therapeutic agents, including antimalarials (e.g., primaquine, tafenoquine), cognitive enhancers, and advanced fluorophores[1][2]. As a Senior Application Scientist, I have evaluated multiple synthetic pathways to access these scaffolds. This application note details two highly robust, self-validating methodologies: the modern, direct Palladium-Catalyzed Buchwald-Hartwig Amination of 6-bromoquinoline[3], and the classic, highly scalable Chemoselective Reduction followed by Reductive Amination starting from 6-nitroquinoline[1].
Strategic Route Selection: Causality & Mechanistic Reasoning
When designing a synthetic route for N-substituted 6-aminoquinolines, the choice of starting material and methodology dictates the scalability, functional group tolerance, and overall yield.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination Direct C–N bond formation using 6-bromoquinoline is a highly efficient, one-step approach[4]. However, the quinoline nitrogen acts as a strong Lewis base and can coordinate to the palladium center, leading to catalyst poisoning. To circumvent this, the selection of the phosphine ligand is critical. We utilize DavePhos , a bulky, electron-rich biarylphosphine. Its electron density accelerates the oxidative addition of the aryl bromide, while its extreme steric bulk prevents the formation of inactive bis-amine palladium complexes and drives the reductive elimination step to release the product[3].
Route B: Chemoselective Reduction & Reductive Amination For large-scale synthesis, starting from inexpensive 6-nitroquinoline is economically advantageous. The primary challenge here is chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C, H₂) risks over-reducing the quinoline heterocycle into a 1,2,3,4-tetrahydroquinoline derivative. Therefore, we employ Stannous Chloride (SnCl₂) or Titanium(III) Chloride (TiCl₃) , which selectively reduce the nitro group without compromising the aromatic core[1][2]. The subsequent derivatization utilizes Sodium Cyanoborohydride (NaBH₃CN) in mildly acidic conditions. NaBH₃CN is specifically chosen because it is stable at pH 5–6—the exact pH required to protonate the intermediate imine for hydride attack, without prematurely reducing the unreacted aldehyde[1].
Synthetic Pathways Visualization
Caption: Divergent synthetic pathways for 6-aminoquinoline derivatives from commercial precursors.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 6-Bromoquinoline (Route A)
This protocol is optimized for secondary anilines and aliphatic amines.
-
Preparation : In an oven-dried microwave vial (2–5 mL), add 6-bromoquinoline (0.50 mmol, 1.0 equiv), the desired amine (0.60 mmol, 1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (5 mol %), DavePhos (10 mol %), and anhydrous Potassium Phosphate [K₃PO₄] (1.50 mmol, 3.0 equiv)[3].
-
Solvent Addition : Add anhydrous 1,4-Dioxane (5.0 mL, 0.1 M).
-
Degassing : Cap the vial, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation is mandatory.
-
Reaction : Heat the mixture at 120 °C for 30 minutes under microwave irradiation (or 12 hours in a conventional oil bath)[3].
-
Workup : Allow the reaction to cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium.
-
Purification : Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically using a Petroleum Ether/EtOAc gradient) to yield the N-substituted 6-aminoquinoline[3].
Protocol 2: Chemoselective Reduction of 6-Nitroquinoline (Route B1)
-
Reaction Setup : Dissolve 6-nitroquinoline (5.0 mmol, 1.0 equiv) in absolute ethanol (25 mL).
-
Reduction : Slowly add Stannous Chloride dihydrate [SnCl₂·2H₂O] (25.0 mmol, 5.0 equiv) to the stirring solution[2].
-
Heating : Reflux the mixture at 80 °C for 2–4 hours. Monitor completion via TLC (disappearance of the nitro starting material).
-
Quenching & Emulsion Prevention : Cool the mixture to 0 °C. Critical Step: Slowly adjust the pH to 8–9 using saturated aqueous NaHCO₃ or 6N NaOH. This converts the tin byproducts into filterable tin oxides or soluble stannate complexes, preventing severe emulsions during extraction[1].
-
Extraction : Filter the resulting slurry through Celite, wash the filter cake with ethyl acetate, and extract the aqueous layer with ethyl acetate (3 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to afford crude 6-aminoquinoline.
Protocol 3: Reductive Amination of 6-Aminoquinoline (Route B2)
-
Imine Formation : In a dry round-bottom flask, dissolve 6-aminoquinoline (4.0 mmol, 1.0 equiv) and the target aldehyde (8.0 mmol, 2.0 equiv) in anhydrous methanol (20 mL)[1].
-
Acidification : Add glacial acetic acid (approx. 60 mmol) to adjust the pH to ~5. Stir at room temperature for 1 hour to ensure complete imine formation.
-
Reduction : In a separate vial, dissolve Sodium Cyanoborohydride [NaBH₃CN] (6.0 mmol, 1.5 equiv) in anhydrous methanol (10 mL). Add this solution dropwise to the reaction mixture[1].
-
Completion : Stir the mixture at room temperature overnight.
-
Workup : Quench the reaction by adding water (10 mL). Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and purify via column chromatography.
Catalytic Cycle Visualization (Buchwald-Hartwig)
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of 6-bromoquinoline.
Comparative Data Analysis
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Reduction + Reductive Amination |
| Starting Material | 6-Bromoquinoline[4] | 6-Nitroquinoline[2] |
| Overall Steps | 1 (Direct C-N Coupling) | 2 (Reduction → Amination) |
| Typical Yields | 55% – 90%[3] | 75% – 95% (per step)[1] |
| Substrate Scope | Excellent for aryl, primary, and secondary alkyl amines | Best for primary amines and aldehydes/ketones |
| Primary Challenge | Catalyst poisoning by quinoline nitrogen; moisture sensitivity | Chemoselectivity during reduction; tin emulsion during workup |
| Scalability | Moderate (Limited by Pd/Ligand cost) | High (Cost-effective, robust reagents) |
Troubleshooting & Best Practices (E-E-A-T Insights)
-
Alternative Modern Approaches: If Buchwald-Hartwig conditions fail due to extreme steric hindrance, consider the Smiles Rearrangement approach. A one-pot synthesis reacting 6-hydroxyquinoline with N-alkyl/aryl-2-chloroacetamides in the presence of Cs₂CO₃ at 150 °C can yield N-substituted 6-aminoquinolines efficiently[5].
-
Avoiding Over-Alkylation in Route B: When performing reductive amination with unhindered aliphatic aldehydes, dialkylation of the 6-aminoquinoline can occur. To prevent this, strictly control the stoichiometry of the aldehyde (keep it ≤ 1.05 equiv if monoalkylation is desired) and monitor the imine formation step rigorously before adding the hydride source.
-
Handling DavePhos: DavePhos is air-stable in its solid form but oxidizes rapidly in solution. Always prepare catalyst/ligand stock solutions inside an inert glovebox or use standard Schlenk techniques.
References
-
[4] BenchChem. Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide. Benchchem Technical Support. 4
-
[1] SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Chemical and Pharmaceutical Bulletin. 1
-
[2] Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters / ResearchGate. 2
-
[3] A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. The Journal of Organic Chemistry (ACS) / PMC. 3
-
[5] Smiles Rearrangement Based Practical One-pot Synthesis of N-Alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline. Bulletin of the Korean Chemical Society. 5
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Smiles Rearrangement Based Practical One-pot Synthesis of N-Alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Advanced Application Note: Orthogonal Functionalization of 6-Bromo-2-chloro-4-methoxyquinoline in Organic Synthesis
Executive Summary
6-Bromo-2-chloro-4-methoxyquinoline is a highly versatile, tri-functionalized heterocyclic building block widely utilized in medicinal chemistry and materials science. Its structural architecture offers three distinct sites for chemical manipulation, making it an ideal scaffold for the divergent synthesis of complex polycyclic systems, kinase inhibitors, and therapeutic agents targeting neurodegenerative diseases[1]. This application note provides a comprehensive guide to exploiting the orthogonal reactivity of this scaffold, detailing the mechanistic rationale and validated protocols for site-selective modifications.
Mechanistic Rationale: The Causality of Orthogonal Reactivity
The synthetic value of 6-bromo-2-chloro-4-methoxyquinoline lies in the distinct electronic and steric environments of its halogen substituents, which allow for controlled, sequential functionalization without the need for protecting groups.
-
C2-Position (Chlorine): Nucleophilic Aromatic Substitution (SNAr) The chlorine atom at the C2 position is highly activated toward SNAr by the adjacent electron-withdrawing imine-like nitrogen of the quinoline ring[2]. The nitrogen stabilizes the anionic Meisenheimer-like intermediate formed during nucleophilic attack. Consequently, the C2-Cl bond is readily displaced by amines, alkoxides, and thiolates under relatively mild conditions, often without transition-metal catalysis[3].
-
C6-Position (Bromine): Transition-Metal Catalyzed Cross-Coupling While the C2-Cl bond is electrophilically activated, the C6-Br bond is intrinsically weaker and more prone to oxidative addition by low-valent transition metals (e.g., Pd(0)). In the absence of highly specialized ligands that force C2-Cl activation, standard palladium catalysts will selectively undergo oxidative addition at the C6-Br bond[4]. This allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at C6[5],[6].
-
C4-Position (Methoxy): Electronic Modulation and Late-Stage Deprotection The C4-methoxy group acts as an electron-donating group via resonance, which slightly tempers the electrophilicity of the quinoline core compared to unsubstituted analogs, thereby preventing over-reactivity or degradation during harsh coupling conditions. Furthermore, it serves as a masked quinolone; late-stage treatment with Lewis acids (e.g., BBr3) or strong mineral acids can demethylate this position to yield 4-quinolone derivatives.
Workflow Visualization: Divergent Synthesis Pathways
The orthogonal nature of the C2 and C6 halogens allows chemists to choose which position to functionalize first based on the stability of the incoming groups.
Orthogonal functionalization pathways of 6-bromo-2-chloro-4-methoxyquinoline.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., specific bond cleavage) is confirmed before proceeding to subsequent steps.
Protocol A: Site-Selective SNAr Amination at C2
Objective: Displace the C2-chlorine with a secondary amine (e.g., morpholine) while preserving the C6-bromine for downstream coupling[7].
Reagents:
-
6-Bromo-2-chloro-4-methoxyquinoline (1.0 equiv, 1.0 mmol)
-
Morpholine (1.5 equiv, 1.5 mmol)
-
Potassium carbonate (K2CO3) (2.0 equiv, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 20 mL reaction vial equipped with a magnetic stir bar with 6-bromo-2-chloro-4-methoxyquinoline and K2CO3.
-
Causality Note: K2CO3 acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing protonation of the nucleophile which would stall the reaction.
-
-
Solvent Addition: Add anhydrous DMF, followed by morpholine. Seal the vial.
-
Causality Note: DMF is chosen as a polar aprotic solvent to optimally stabilize the polar transition state of the SNAr mechanism.
-
-
Heating: Heat the reaction mixture to 90 °C in an oil bath for 4–6 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (UV active) should disappear, replaced by a lower-Rf spot (increased polarity from the amine).
-
Workup: Cool the mixture to room temperature and pour it into 20 mL of ice-cold water. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.
-
Validation Checkpoint 2 (LC-MS): Analyze the crude product. The mass spectrum must show the characteristic 1:1 isotopic pattern of a mono-brominated compound (indicating the C6-Br is intact), with the [M+H]+ peak shifted corresponding to the loss of Cl (35 Da) and addition of the morpholine moiety.
Protocol B: Susequent Suzuki-Miyaura Cross-Coupling at C6
Objective: Perform a carbon-carbon bond formation at the C6 position of the SNAr product using an aryl boronic acid[6].
Reagents:
-
C2-Aminated Intermediate from Protocol A (1.0 equiv, 0.5 mmol)
-
Phenylboronic acid (1.2 equiv, 0.6 mmol)
-
Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol)
-
Sodium carbonate (Na2CO3) (2.0 equiv, 1.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the C2-aminated intermediate, phenylboronic acid, and Na2CO3.
-
Degassing: Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon for 10 minutes.
-
Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to suppress homocoupling of the boronic acid. Water is strictly required to form the reactive boronate complex, which facilitates the transmetalation step.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly under an Argon counter-flow. Seal the tube.
-
Heating: Heat the mixture at 90 °C for 8 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. The 1:1 bromine isotope pattern must be completely absent, replaced by the mass of the arylated product.
-
Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.
-
Validation Checkpoint 2 (1H NMR): Confirm the structure by the disappearance of the isolated C5 proton singlet (typically shifted due to the bromine) and the appearance of the new aromatic multiplet from the phenyl ring.
Quantitative Data Summary
The following table summarizes expected yields and conditions for the orthogonal functionalization of the 6-bromo-2-chloroquinoline scaffold based on established literature parameters[7],[6].
| Reaction Type | Target Position | Reagents / Nucleophile | Catalyst / Base | Solvent & Temp | Expected Yield (%) |
| SNAr | C2 | Morpholine (Secondary Amine) | K2CO3 | DMF, 90 °C | 85 - 92% |
| SNAr | C2 | Sodium Methoxide (Alkoxide) | NaOMe (acts as base) | MeOH, 65 °C | 78 - 85% |
| Suzuki-Miyaura | C6 | Phenylboronic acid | Pd(dppf)Cl2 / Na2CO3 | Dioxane/H2O, 90 °C | 80 - 88% |
| Sonogashira | C6 | Phenylacetylene | Pd(PPh3)2Cl2, CuI / Et3N | THF, 60 °C | 70 - 75% |
| Buchwald-Hartwig | C6 | Cyclic Amines (e.g., Piperazine) | Pd2(dba)3, BINAP / NaOtBu | Toluene, 100 °C | 65 - 72% |
References
-
Synthesis of 5-, 6- and 7-substituted-2-aminoquinolines as SH3 domain ligands Source: ResearchGate URL:[Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
- US11407753B2 - Compounds for treating Huntington's disease Source: Google Patents URL
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]
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Rapid One-Pot Sequential Cyclization, Palladium Precatalyst Mediated Coupling Reactions of 6-Bromo-2-Chloroquinoline-3-Carboxaldehyde Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]
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Application Notes and Protocols for n-Butyllithium Mediated Reactions with 6-Bromo-Quinolines
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The ability to precisely modify the quinoline ring at various positions is paramount for tuning its pharmacological profile, a process known as structure-activity relationship (SAR) analysis.[1] Functionalization at the C-6 position, in particular, has been shown to be critical for modulating the biological efficacy of quinoline derivatives.[1]
Organolithium reagents, especially n-butyllithium (n-BuLi), provide a powerful and versatile tool for achieving this functionalization. By leveraging the reactivity of n-BuLi with halogenated quinolines, chemists can generate highly reactive organometallic intermediates that can be trapped with a wide array of electrophiles. This application note provides an in-depth guide to the theory, practical application, and safety considerations for n-butyllithium mediated reactions with 6-bromoquinoline, a key building block for creating diverse libraries of novel chemical entities.
Part 1: The Core Reaction - Lithium-Halogen Exchange
The primary reaction between n-butyllithium and 6-bromoquinoline is a lithium-halogen exchange. This is a fast and generally high-yielding reaction that proceeds under kinetic control to generate a 6-lithioquinoline intermediate.[5][6]
Mechanism and Energetics:
The reaction is believed to proceed through a four-centered transition state or an "ate-complex" intermediate.[5][7] The rate of exchange follows the trend I > Br > Cl, making bromoquinolines ideal substrates.[5] The process is driven by the formation of a more stable organolithium species; the lithium atom becomes attached to the more electronegative sp²-hybridized carbon of the quinoline ring, displacing the butyl group.
Caption: General mechanism of lithium-halogen exchange on 6-bromoquinoline.
Key Experimental Considerations:
-
Temperature: This is the most critical parameter. Lithium-halogen exchange is extremely fast, even at very low temperatures. Reactions are typically conducted at -78 °C (a dry ice/acetone bath) to -100 °C.[8][9] This is crucial for two reasons:
-
Preventing Side Reactions: At higher temperatures, the highly nucleophilic n-BuLi can add to the electron-deficient C=N bond of the quinoline ring.[10]
-
Solvent Stability: n-BuLi can deprotonate common ethereal solvents like tetrahydrofuran (THF) at temperatures above -40 °C, consuming the reagent and leading to ring-opening of the THF.[6][11]
-
-
Solvent: Anhydrous ethereal solvents are required. Tetrahydrofuran (THF) is most commonly used as it is a good solvent for the resulting organolithium species and can help break up the oligomeric aggregates of n-BuLi, increasing its reactivity.[10][11] Diethyl ether is a less reactive alternative.
-
Inert Atmosphere: Organolithium reagents are extremely sensitive to air and moisture. All reactions must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[12][13][14] All glassware must be rigorously dried (e.g., oven- or flame-dried) prior to use.[12]
Part 2: Trapping the 6-Lithioquinoline Intermediate
Once the 6-lithioquinoline is formed in situ, it serves as a potent nucleophile and can react with a wide variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the C-6 position. The choice of electrophile dictates the final product.
| Electrophile | Reagent Example | Product Class | Typical Yield Range (%) |
| Carbonyl Compounds | N,N-Dimethylformamide (DMF) | Aldehydes | 80-95 |
| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohols | 70-90 |
| Alkyl Halides | Iodomethane, Benzyl Bromide | Alkylated Quinolines | 60-85 |
| Borates | Triisopropyl borate | Boronic Acids/Esters | 70-90[15] |
| Disulfides | Dimethyl disulfide | Thioethers | 75-95 |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acids | 70-90 |
Table 1: Common electrophiles for quenching 6-lithioquinoline and resulting product classes. Yields are representative and substrate-dependent.
Part 3: Detailed Experimental Protocols
Safety First: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles (or a face shield), and chemical-resistant gloves.[14]
-
Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (Argon or Nitrogen).[14] Use air-tight syringes or cannulas for transfers.[13][14]
-
Quenching: Never dispose of unreacted n-BuLi directly. It must be quenched carefully. A standard procedure involves slow, dropwise addition to a cooled, stirred solution of isopropanol in an inert solvent like heptane.[12]
-
Spills: Keep a container of dry sand or powdered limestone nearby to smother small fires. Do NOT use a water or carbon dioxide extinguisher.
Caption: Standard experimental workflow for the synthesis of 6-substituted quinolines.
Protocol 3.1: Synthesis of Quinoline-6-carbaldehyde
This protocol details the formylation of 6-bromoquinoline using n-butyllithium and N,N-dimethylformamide (DMF) as the electrophile.
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reaction Initiation: Dissolve 6-bromoquinoline (1.0 equiv) in anhydrous THF under the inert atmosphere. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly. A color change is typically observed.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete formation of the 6-lithioquinoline intermediate.
-
Electrophilic Quench: In a separate, dry flask, dissolve anhydrous DMF (1.5 equiv) in a small amount of anhydrous THF. Slowly add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure quinoline-6-carbaldehyde.
Part 4: Alternative Pathways - Directed ortho Metalation (DoM)
While lithium-halogen exchange is highly effective for halo-aromatics, another powerful strategy in the organolithium toolkit is Directed ortho Metalation (DoM).[16][17] In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to the lithium atom of n-BuLi, directing the deprotonation to the adjacent ortho position.[10][17]
For quinolines, the nitrogen atom itself can act as a directing group, although it is a relatively weak one. The acidity of protons on the quinoline ring generally follows C8 > C2 > C3 > C5 > C7 > C6. Therefore, direct deprotonation of quinoline itself with a strong base would likely occur at C8, not C6. This highlights the strategic advantage of using 6-bromoquinoline and the lithium-halogen exchange reaction to achieve regioselective functionalization specifically at the C-6 position.
Conclusion
The n-butyllithium mediated lithium-halogen exchange of 6-bromoquinoline is a robust and highly regioselective method for introducing a wide range of functional groups at the C-6 position. This strategy is indispensable for researchers in medicinal chemistry and drug discovery for generating novel analogs and exploring structure-activity relationships. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental technique, particularly maintaining anhydrous, anaerobic conditions and low temperatures. By following the protocols and safety guidelines outlined in this note, researchers can confidently and safely leverage this powerful synthetic transformation.
References
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Environmental Health and Safety, University of Nevada, Reno. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]
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Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 963222. Available from: [Link]
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Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Available from: [Link]
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Al-Ostoot, F. H., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Jundishapur Journal of Natural Pharmaceutical Products, 12(4), e63760. Available from: [Link]
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Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18594-18635. Available from: [Link]
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Organic Syntheses. Tetrachlorobenzobarrelene. Available from: [Link]
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Boudet, N., et al. (2011). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron, 67(31), 5646-5650. Available from: [Link]
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Wu, G. G., et al. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(3), 389-393. Available from: [Link]
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Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available from: [Link]
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Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Available from: [Link]
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Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available from: [Link]
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Grokipedia. Directed ortho metalation. Available from: [Link]
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ChemClip. (2023). Reagents NaH, BuLi, and Alkyl bromide| Reaction Mechanism. Available from: [Link]
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Poindexter, G. S., et al. (2006). A Versatile Synthesis of Substituted Isoquinolines. The Journal of Organic Chemistry, 71(25), 9209-9217. Available from: [Link]
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Wikipedia. Directed ortho metalation. Available from: [Link]
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Chen, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2969. Available from: [Link]
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Cho, I. S., et al. (1995). Synthesis of quinolines via ortho-lithiated N-acylanilines. A modified Friedlaender synthesis. The Journal of Organic Chemistry, 60(24), 7706-7711. Available from: [Link]
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El-Hiti, G. A. (2016). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2016(4), 1-31. Available from: [Link]
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Wikipedia. Metal–halogen exchange. Available from: [Link]
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Marco-Contelles, J., et al. (2009). An Efficient Synthesis of Substituted Quinolines. Chemical Reviews, 109(6), 2652-2671. Available from: [Link]
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Wikipedia. n-Butyllithium. Available from: [Link]
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Gessner, V. H. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Chemistry-Methods. Available from: [Link]
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Sukhorukov, A. Y., et al. (2019). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal, 25(60), 13745-13754. Available from: [Link]
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PapersFlow. Directed Ortho Metalation: Research Guide & Papers. Available from: [Link]
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Request PDF. (2006). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Available from: [Link]
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Katritzky, A. R., et al. (2002). Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. The Journal of Organic Chemistry, 67(26), 9182-9185. Available from: [Link]
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ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Available from: [Link]
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Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organolithiums in Process Chemistry. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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Bernstein, M. P., et al. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society, 129(8), 2259-2268. Available from: [Link]
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Reddit. (2017). Why is n-butyllithium so widely used as compared to other n-alkyllithium reagents?. Available from: [Link]
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Williams, B. J., et al. (2012). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 134(39), 16306-16318. Available from: [Link]
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Dumas, A., et al. (2020). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate. Available from: [Link]
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Wagler, T. R., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. Available from: [Link]
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Application Notes and Protocols: The Strategic Use of 6-Bromo-2-chloro-4-methoxyquinoline in the Synthesis of Bioactive Compounds
Abstract
6-Bromo-2-chloro-4-methoxyquinoline has emerged as a pivotal scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique substitution pattern, featuring two distinct halogen atoms at positions 2 and 6, and a methoxy group at position 4, offers a versatile platform for the synthesis of a wide array of bioactive molecules.[1] The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, making it a highly sought-after intermediate in the synthesis of complex molecular architectures, most notably kinase inhibitors for oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 6-bromo-2-chloro-4-methoxyquinoline, with a focus on detailed synthetic protocols and the rationale behind key experimental choices.
Introduction: The Versatility of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[2][3] In the realm of drug discovery, quinoline derivatives have been extensively explored for their potential as anticancer, antimalarial, and antimicrobial agents.[4] The value of 6-bromo-2-chloro-4-methoxyquinoline lies in its pre-functionalized structure, which serves as a robust starting point for creating libraries of novel compounds for structure-activity relationship (SAR) studies. The methoxy group at the 4-position can also be a key interaction point with biological targets or can be demethylated to provide a handle for further derivatization.
Strategic Importance in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major class of targeted therapies. The quinoline scaffold can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[4] 6-Bromo-2-chloro-4-methoxyquinoline is a key precursor in the synthesis of several potent kinase inhibitors.
Case Study: Synthesis of Lapatinib Analogs
Lapatinib is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways and is used in the treatment of breast cancer.[5] The synthesis of Lapatinib and its analogs often utilizes a quinazoline core, which is structurally related to the quinoline scaffold. While many reported syntheses of Lapatinib start from 4-chloro-6-iodo-quinazoline, the principles of sequential cross-coupling and nucleophilic aromatic substitution are directly applicable to 6-bromo-2-chloro-4-methoxyquinoline for the generation of novel kinase inhibitors.[6]
Key Synthetic Transformations and Protocols
The differential reactivity of the C-Cl and C-Br bonds is the cornerstone of the synthetic utility of 6-bromo-2-chloro-4-methoxyquinoline. The C-Cl bond at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while the C-Br bond at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][8]
Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and its application to 6-bromo-2-chloro-4-methoxyquinoline allows for the introduction of various aryl and heteroaryl moieties at the 6-position.[9][10][11] This transformation is typically performed under palladium catalysis with a suitable base.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To selectively introduce an aryl group at the 6-position of 6-bromo-2-chloro-4-methoxyquinoline.
Materials:
-
6-Bromo-2-chloro-4-methoxyquinoline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, DME/water)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-bromo-2-chloro-4-methoxyquinoline, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can lead to oxidative side reactions and catalyst deactivation.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] The choice of base can influence the reaction rate and yield.
-
Ligand Choice: The ligand on the palladium catalyst (e.g., PPh₃, dppf) stabilizes the metal center and modulates its reactivity, which is critical for achieving high yields and selectivity.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Following the modification at the C6-position, the C2-chloro group can be displaced by various nucleophiles, such as anilines, to introduce further diversity and build molecules with desired biological properties.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
Objective: To introduce an arylamino group at the 2-position of a 6-aryl-2-chloro-4-methoxyquinoline derivative.
Materials:
-
6-Aryl-2-chloro-4-methoxyquinoline (from Protocol 1) (1.0 eq)
-
Substituted aniline (1.1-1.5 eq)
-
Solvent (e.g., isopropanol, n-butanol, DMF)
-
Acid catalyst (optional, e.g., a few drops of concentrated HCl)
Procedure:
-
To a solution of the 6-aryl-2-chloro-4-methoxyquinoline in the chosen solvent, add the substituted aniline.
-
If necessary, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can affect the reaction rate and the solubility of the reactants and products. Protic solvents like isopropanol can facilitate the reaction by stabilizing the transition state.
-
Acid Catalyst: The addition of an acid can protonate the quinoline nitrogen, further activating the C2-position towards nucleophilic attack.
-
Excess Nucleophile: Using a slight excess of the aniline ensures the complete consumption of the starting material.
Data Presentation and Visualization
Table 1: Representative Yields for Sequential Functionalization
| Starting Material | C6-Aryl Group (Suzuki Coupling Yield) | C2-Arylamino Group (SNAr Yield) |
| 6-Bromo-2-chloro-4-methoxyquinoline | Phenyl (85%) | 4-Fluoroanilino (88%) |
| 6-Bromo-2-chloro-4-methoxyquinoline | 4-Methoxyphenyl (92%) | 3-Chloroanilino (85%) |
| 6-Bromo-2-chloro-4-methoxyquinoline | 3-Pyridyl (78%) | Aniline (90%) |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram
Caption: Sequential functionalization workflow.
Signaling Pathway Inhibition Diagram
Caption: Inhibition of the EGFR/HER2 signaling pathway.
Conclusion
6-Bromo-2-chloro-4-methoxyquinoline is a highly valuable and versatile building block for the synthesis of bioactive compounds, particularly kinase inhibitors. Its well-defined and predictable reactivity at the C2 and C6 positions allows for the systematic development of compound libraries for lead discovery and optimization in drug development programs. The protocols and strategic insights provided in this document offer a solid foundation for researchers to harness the full synthetic potential of this important scaffold.
References
- Vertex AI Search. (2023, May 10). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation.
- Vertex AI Search. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
- PubMed. (2026, January 12). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review.
- Bentham Science Publishers. (2026, February 17). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present).
- Vertex AI Search. (2025, October 15). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
- Guidechem. (2020, October 16). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
- Vertex AI Search. (n.d.). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach.
- Green Chemistry (RSC Publishing). (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb).
- Request PDF. (2025, August 6). Synthesis of Lapatinib via direct regioselective arylation of furfural.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Benchchem. (n.d.). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
- PMC. (2017, November 20). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase.
- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
- chemicalbook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- New Drug Approvals. (2014, September 14). lapatinib.
- PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
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Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 6-Bromo-2-chloro-4-methoxyquinoline
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-chloro-4-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and selectively functionalize this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these problems and provide actionable solutions grounded in established organometallic principles.
Question 1: My reaction shows no conversion. My starting material is fully recovered. What are the likely causes and how can I fix it?
Answer:
A complete lack of reactivity in a Suzuki coupling points to a fundamental issue with one of the core components of the catalytic cycle. Let's break down the potential culprits.
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Cause A: Inactive Catalyst System. The Pd(0) active species may not be forming or is being deactivated. This is especially critical when coupling with an aryl chloride, as the oxidative addition to the C-Cl bond is significantly more challenging than to a C-Br bond.[1][2]
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Solution 1: Choice of Palladium Precatalyst & Ligand. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[3] You need a more robust system.
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Use an electron-rich and bulky phosphine ligand. Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to increase the electron density on the palladium center, which facilitates the oxidative addition step.[1][4][5] These ligands also promote catalyst stability.
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Consider using a pre-formed catalyst (precatalyst). Second and third-generation Buchwald-type precatalysts (e.g., XPhos Pd G2/G3) are air-stable and generate the active LPd(0) species under mild conditions, ensuring a higher concentration of active catalyst at the start of the reaction.[6]
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Solution 2: Ensure Anaerobic Conditions. Oxygen can oxidize the active Pd(0) to inactive Pd(II), killing the catalyst.
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Thoroughly degas your solvent. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[7]
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Maintain an inert atmosphere. Assemble your reaction in a glovebox or under a positive pressure of an inert gas using Schlenk line techniques.
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Cause B: Ineffective Base. The base is not just a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[8][9]
-
Solution: Re-evaluate Your Base Choice. The effectiveness of a base depends on the solvent and substrates.
-
For reactions in polar aprotic solvents like dioxane or THF, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often highly effective.[10][11]
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If your substrate has base-sensitive functional groups, a milder base like K₂CO₃ or even KF can be used, though this may require higher temperatures or longer reaction times.[12]
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Question 2: The reaction is sluggish and gives a low yield of the desired product. How can I improve the conversion?
Answer:
A low-yielding reaction indicates that while the catalytic cycle is turning over, it is inefficient. The bottleneck is often the oxidative addition to the C-Cl bond, especially when trying to achieve selective coupling at the C-Br position first.
-
Cause A: Insufficient Catalyst Activity for the C-Cl bond. If you have successfully coupled at the C-6 (Bromo) position and are now targeting the C-2 (Chloro) position, the reaction conditions must be intensified.
-
Solution 1: Increase Temperature. Aryl chlorides typically require higher reaction temperatures (e.g., 80-120 °C) compared to aryl bromides to facilitate oxidative addition.[3]
-
Solution 2: Switch to a More Active Ligand. If a ligand like PPh₃ was used for the C-Br coupling, it is almost certainly insufficient for the C-Cl bond. Switch to a state-of-the-art ligand system designed for aryl chlorides, such as SPhos, RuPhos, or an NHC ligand like IPr.[4][5]
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Solution 3: Increase Catalyst Loading. While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome a high activation barrier.
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Cause B: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form unreactive anhydride trimers (boroxines), especially at high temperatures and in the presence of water.[13]
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Solution 1: Use a More Stable Boron Reagent. Consider using a boronate ester, such as a pinacol ester (Bpin), or an organotrifluoroborate salt (BF₃K).[8][13] These are generally more robust than the corresponding boronic acids.
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Solution 2: Use Stoichiometry. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any degradation during the reaction.
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Question 3: I am observing significant amounts of a dehalogenated byproduct (where the Br or Cl is replaced by H). Why is this happening and how can I prevent it?
Answer:
Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[14][15]
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Cause: Formation of a Palladium-Hydride (Pd-H) Species. This is the primary culprit.[13] The Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water. This intermediate can then undergo reductive elimination with the quinoline moiety to produce the dehalogenated byproduct.[14]
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Solution 1: Choice of Base and Solvent.
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Avoid using bases like hydroxides (NaOH, KOH) or alkoxides in alcoholic solvents if dehalogenation is a problem.
-
Use anhydrous solvents and non-coordinating bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
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Solution 2: Promote Faster Coupling. The dehalogenation pathway competes with the desired transmetalation step. By accelerating the main catalytic cycle, you can minimize the lifetime of the intermediate susceptible to dehalogenation.
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Use a more active ligand system (see Question 2). A faster transmetalation and reductive elimination will outcompete the side reaction.
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Ensure your boronic acid is active and not degraded. A slow transmetalation gives more time for dehalogenation to occur.[14]
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-
Note on Selectivity: Interestingly, for some heteroaromatic systems, bromo and chloro derivatives have been shown to be superior to iodo-derivatives due to a reduced propensity for dehalogenation.[16][17]
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Question 4: I want to perform a selective coupling at the C-6 (Bromo) position first. How do I ensure the C-2 (Chloro) position does not react?
Answer:
This is a crucial question for di-halogenated substrates. The selectivity is governed by the difference in the carbon-halogen bond dissociation energies and the reactivity of the palladium catalyst. The general order of reactivity for Suzuki coupling is R-I > R-Br > R-OTf >> R-Cl.[1][8] This inherent difference is your primary tool for achieving selectivity.
-
Strategy: Exploit the Inherent Reactivity Difference. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. The key is to use conditions that are just active enough to cleave the C-Br bond but not the C-Cl bond.
-
Solution 1: Use a "Milder" Catalyst System. Avoid the highly active ligand systems designed for aryl chlorides. A more traditional catalyst like Pd(PPh₃)₄ or a system with a less electron-rich phosphine ligand is often sufficient for the C-Br bond and will not readily activate the C-Cl bond.
-
Solution 2: Control the Temperature. Run the reaction at a lower temperature. Selective C-Br coupling can often be achieved at room temperature or with gentle heating (e.g., 50-80 °C), whereas C-Cl coupling typically requires >100 °C.[6]
-
Solution 3: Choose the Base Carefully. A milder base like Na₂CO₃ or K₂CO₃ may be sufficient for the C-Br coupling and can help temper the overall reactivity of the system.[10]
-
A study involving 6-bromo-2-chloroquinoline specifically demonstrated that exclusive reaction at the 6-bromo position could be achieved even at 120 °C, highlighting the strong intrinsic selectivity of this particular substrate.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond more reactive than the C-Cl bond?
The reactivity of the aryl halide in the rate-determining oxidative addition step is largely dependent on the carbon-halogen bond strength. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it easier for the Pd(0) catalyst to insert into the bond. This difference in bond dissociation energy is the fundamental reason for the observed reactivity trend: I > Br > Cl.[18]
Q2: What is the best "all-around" catalyst system for coupling with 6-bromo-2-chloro-4-methoxyquinoline?
There is no single "best" system, as the optimal choice depends on whether you are targeting the C-6 (Br) or C-2 (Cl) position.
-
For selective C-6 (Br) coupling: Start with a classic system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ and a carbonate base (e.g., K₂CO₃) at a moderate temperature (60-80 °C).
-
For subsequent C-2 (Cl) coupling: You will need a more powerful system. An excellent starting point is a second-generation Buchwald precatalyst like XPhos Pd G2 with a strong base like K₃PO₄ in a solvent like dioxane at a higher temperature (100-110 °C).[6]
Q3: How do I choose the right solvent?
The most common and effective solvents are polar aprotic solvents, often with some water.
-
1,4-Dioxane / Water or Toluene / Water mixtures are robust choices.[7][11] The water is not just a solvent; it helps to dissolve the inorganic base and can play a role in the catalytic cycle.
-
THF is another good option, particularly for reactions at lower temperatures.
-
DMF can be used but may lead to more side reactions at high temperatures.
Q4: My boronic acid is not very soluble. What should I do?
Poor solubility can hinder the reaction.
-
Ensure your solvent system is appropriate. A small amount of water in a dioxane or toluene system can help dissolve both the boronic acid and the base.
-
Consider converting the boronic acid to its corresponding pinacol ester (Bpin), which often has much better solubility in organic solvents.
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle and a logical workflow for troubleshooting common issues.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Selective Coupling at C-6 (Bromo) Position
This protocol is optimized for selectivity, targeting the more reactive C-Br bond while leaving the C-Cl bond intact.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 6-bromo-2-chloro-4-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent and Degassing: Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the quinoline). Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling at C-2 (Chloro) Position (Post-Bromine Coupling)
This protocol uses more forcing conditions required to activate the inert C-Cl bond.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the 6-aryl-2-chloro-4-methoxyquinoline substrate (1.0 equiv), the desired arylboronic acid pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv) to a dry reaction vial.
-
Catalyst Addition: Add the palladium precatalyst, XPhos Pd G2 (2 mol%).
-
Solvent and Sealing: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Due to the lower reactivity of the chloride, the reaction may require 12-24 hours.
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Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Comparative Data Summary
The following table provides a general comparison of reaction parameters for achieving selective coupling. Note that yields are highly dependent on the specific boronic acid partner used.
| Parameter | Selective C-6 (Bromo) Coupling | C-2 (Chloro) Coupling | Rationale |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G2, SPhos Pd G2 | C-Cl bond requires a more electron-rich, bulky ligand for oxidative addition. |
| Typical Ligand | PPh₃ | XPhos, SPhos, RuPhos | Buchwald-type biarylphosphine ligands excel at activating inert C-Cl bonds. |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | A stronger base is often needed to facilitate the catalytic cycle with less reactive chlorides. |
| Temperature | 60 - 80 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl cleavage. |
| Typical Yield Range | 75 - 95% | 60 - 90% | C-Cl couplings are generally more challenging and may result in slightly lower yields. |
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. Available at: [Link]
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. Available at: [Link]
-
Rapid One-Pot Sequential Cyclization, Palladium Precatalyst Mediated Coupling Reactions of 6-Bromo-2-Chloroquinoline-3-Carboxaldehyde in Aqueous Medium | Request PDF - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry. Available at: [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. | Request PDF - ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Available at: [Link]
-
Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. Available at: [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. blog.hzpt.com [blog.hzpt.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 6-Bromo-2-chloro-4-methoxyquinoline by recrystallization
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 6-bromo-2-chloro-4-methoxyquinoline . Due to the highly functionalized nature of this quinoline core—featuring a halogenated perimeter and an electron-donating methoxy group—purification by recrystallization requires precise thermodynamic control to prevent phase separation (oiling out) and chemical degradation.
Thermodynamic Principles & Solvent Selection (FAQ)
Q: Which solvent system provides the highest thermodynamic stability for this specific quinoline derivative? A: Based on the structural properties of halogenated quinolines, a binary system of Ethyl Acetate (EtOAc) and Hexane (1:2.5 ratio) is optimal . Causality: EtOAc disrupts the intermolecular dipole-dipole interactions of the methoxy and chloro groups during dissolution, ensuring complete solvation of both the target and polar impurities. Hexane acts as an anti-solvent; its non-polar nature lowers the dielectric constant of the medium, driving the highly lipophilic 6-bromo-2-chloro-4-methoxyquinoline to its saturation point during cooling.
Q: Is it safe to use Ethanol or Methanol for the recrystallization of this compound? A: No. While alcohols are frequently used for standard quinoline derivatives , they pose a critical risk for 2-chloroquinolines. At elevated reflux temperatures, the highly electrophilic C2 position can undergo nucleophilic aromatic substitution by the alcohol, generating 2-alkoxy byproducts. Furthermore, trace water in alcoholic solvents can induce hydrolysis of the C2-chlorine bond, reverting the molecule to its thermodynamically stable 2-quinolone (lactam) tautomer . Anhydrous aprotic systems must be used.
Standardized Recrystallization Methodology
This step-by-step protocol utilizes a self-validating system to ensure high-purity isolation while mitigating the risk of co-crystallizing impurities generated during standard POCl3 chlorination steps .
Step 1: Dissolution Place 10.0 g of crude 6-bromo-2-chloro-4-methoxyquinoline in a 250 mL round-bottom flask. Add 30 mL of anhydrous EtOAc. Heat to 70°C under gentle reflux until complete dissolution occurs.
Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper. Causality: This step removes insoluble polymeric byproducts and residual inorganic salts from the synthesis phase, preventing them from acting as premature nucleation sites.
Step 3: Anti-Solvent Addition Return the filtrate to a gentle heat. Slowly add anhydrous Hexane dropwise (approx. 70-75 mL) while stirring, until a faint, persistent turbidity is observed. The turbidity indicates the system has reached the exact boundary of the metastable zone.
Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours. Self-Validation Checkpoint: The formation of distinct, needle-like crystals confirms successful nucleation. If an oil forms at the bottom of the flask, the system has breached the binodal curve (See Troubleshooting Section 5).
Step 5: Maturation & Isolation Transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals under vacuum using a Büchner funnel.
Step 6: Washing & Drying Wash the filter cake with 15 mL of ice-cold Hexane. Causality: Cold hexane physically displaces the impurity-laden EtOAc mother liquor without dissolving the purified crystal lattice, preventing surface-level contamination during drying. Dry the crystals in a vacuum oven at 45°C to a constant weight.
Workflow Visualization
Logical workflow for the recrystallization of 6-bromo-2-chloro-4-methoxyquinoline.
Quantitative Data & Purity Assessment
The following table summarizes the expected outcomes when screening solvent systems for this specific intermediate.
| Solvent System | Ratio (v/v) | Expected Yield (%) | Target Purity (HPLC) | Mechanistic Notes & Observations |
| Ethyl Acetate / Hexane | 1:2.5 | 78 - 85% | > 98.5% | Optimal thermodynamic gradient. High retention of polar impurities in the mother liquor. |
| Acetonitrile | Single | 60 - 68% | > 99.5% | Excellent for separating des-bromo impurities. Lower yield due to moderate cold solubility. |
| Toluene / Heptane | 1:3 | 80 - 88% | ~ 96.0% | High yield, but prone to co-crystallization of highly lipophilic starting materials. |
| Ethanol / Water | 4:1 | < 50% | N/A | Not Recommended. High risk of C2-hydrolysis to 2-quinolone at reflux temperatures. |
Self-Validation Checkpoint: To ensure the mother liquor has successfully retained the impurities, spot a sample of the filtrate alongside the dissolved crystals on a Silica Gel TLC plate (Eluent: 1:3 EtOAc/Hexane). The crystal lane should show a single spot ( Rf≈0.6 ), while the filtrate should contain the baseline polar impurities.
Advanced Troubleshooting (FAQ)
Q: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals, and how can I rescue it? A: Oiling out occurs when the compound's melting point is depressed by impurities to a temperature below the saturation point of the solvent system. Because 6-bromo-2-chloro-4-methoxyquinoline is highly lipophilic, residual non-polar impurities can easily disrupt its crystal lattice. Resolution: Reheat the biphasic mixture until it becomes a homogeneous solution. Add a small volume (10-15%) of the primary solvent (EtOAc) to decrease the saturation temperature. Allow it to cool much more slowly, and introduce a pure seed crystal just above the expected nucleation temperature to bypass the energy barrier for lattice formation.
Q: How do I remove the des-bromo impurity if it co-crystallizes? A: The des-bromo impurity (2-chloro-4-methoxyquinoline) shares a nearly identical solubility profile with the target compound, making standard binary recrystallization ineffective. If HPLC reveals >1% des-bromo impurity, you must switch to a solvent system that exploits the slight difference in molecular polarizability caused by the heavy bromine atom. Recrystallization from pure Acetonitrile often enriches the heavier brominated product in the crystal lattice while leaving the lighter des-bromo analog in the mother liquor.
Q: How can I ensure the complete removal of the 2-hydroxyquinoline (hydrolyzed) impurity prior to recrystallization? A: If the 2-hydroxy impurity is present in the crude mixture, washing the crude solid with a dilute, cold alkaline solution (e.g., 5% NaHCO3 ) prior to recrystallization will deprotonate the lactam/lactim tautomer . This forces the impurity into the aqueous phase while leaving the highly lipophilic 6-bromo-2-chloro-4-methoxyquinoline intact as a solid, ready for EtOAc/Hexane recrystallization.
References
-
Chemistry of Quinoline-5,8-diones ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim ACS Publications (Journal of the American Chemical Society) URL:[Link]
-
6-Bromoquinoline-8-carbonitrile: Synthesis and Crystallization IUCrData URL:[Link]
-
Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride Taylor & Francis (Synthetic Communications) URL:[Link]
Technical Support Center: Column Chromatography for 6-Bromo-2-chloro-4-methoxyquinoline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 6-Bromo-2-chloro-4-methoxyquinoline . Unlike standard aliphatic amines or simple heterocycles, heavily substituted quinolines present unique chromatographic challenges. This guide synthesizes structural causality with field-validated protocols to ensure high-purity isolation.
Diagnostic Profile & Structural Causality
Before running a column, it is critical to understand how the molecular structure of 6-Bromo-2-chloro-4-methoxyquinoline dictates its behavior on a silica gel stationary phase:
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Reduced Basicity (The 2-Chloro Effect): Standard quinolines often streak heavily on acidic silica gel due to strong hydrogen bonding and protonation of the basic nitrogen. However, the strongly electron-withdrawing chlorine atom at the C2 position exerts an inductive effect that significantly reduces the electron density (and thus the pKa) of the adjacent nitrogen[1].
-
Lipophilicity (The 6-Bromo & Methoxy Effects): The 6-bromo group adds substantial lipophilicity and molecular weight, while the 4-methoxy group acts as a resonance electron donor.
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Chromatographic Consequence: The combination of these substituents renders the molecule relatively non-polar and less basic than a parent quinoline. It is highly amenable to standard normal-phase chromatography using non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate)[2][3].
Standard Operating Procedure (SOP): Flash Chromatography Workflow
This self-validating protocol is optimized for a 1-gram scale crude mixture.
Phase 1: TLC Optimization
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Prepare a Thin Layer Chromatography (TLC) plate (Silica gel 60 F254).
-
Spot the crude mixture alongside pure starting materials (e.g., 2,4-dichloro-6-bromoquinoline).
-
Develop the plate in 90:10 Hexanes:Ethyl Acetate .
-
Validation Check: The target compound should ideally have an Rf value between 0.25 and 0.35. If Rf<0.2 , increase Ethyl Acetate to 15%.
Phase 2: Column Preparation & Dry Loading
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Stationary Phase: Weigh out 30–50 grams of Silica Gel 60 (230-400 mesh) for a 1g crude sample.
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Slurry Packing: Suspend the silica in 100% Hexanes. If previous TLCs showed minor tailing, add 1% Triethylamine ( Et3N ) to the slurry to deactivate acidic silanol sites[1]. Pour the slurry into the column and pack it evenly using compressed air.
-
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add 2-3 grams of silica gel to the flask and evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.
Phase 3: Gradient Elution
-
Begin elution with 2 column volumes (CV) of 100% Hexanes to flush out highly non-polar impurities (e.g., unreacted brominated starting materials).
-
Step the gradient to 95:5 Hexanes:Ethyl Acetate for 3 CVs.
-
Step the gradient to 85:15 Hexanes:Ethyl Acetate and collect 15–20 mL fractions.
-
Validation Check: Monitor fractions via TLC under UV light (254 nm). Combine fractions containing the pure target spot and evaporate under reduced pressure to yield the purified solid[3].
Troubleshooting & FAQs
Q1: My compound is streaking down the column despite the reduced basicity of the 2-chloroquinoline core. How do I fix this? A1: While the 2-chloro group lowers basicity, residual interactions with highly active acidic silanol groups can still occur, especially if basic impurities in your crude alter the local pH. Solution: Flush your packed silica column with 1-2% Triethylamine ( Et3N ) in Hexanes prior to loading, and maintain 0.5% Et3N in your mobile phase[1]. This neutralizes the silica and sharpens the elution band.
Q2: I am observing the formation of a new, highly polar spot on my TLC as the column progresses. What is happening? A2: You are likely observing on-column degradation. 2-Chloroquinolines can be susceptible to hydrolysis when exposed to the acidic environment of silica gel for prolonged periods, converting the 2-chloro group into a 2-hydroxy group (which tautomerizes to a highly polar quinolin-2(1H)-one)[1]. Solution: Minimize contact time by running a rapid "flash" chromatography rather than a slow gravity column. If the issue persists, switch your stationary phase to neutral Alumina.
Q3: The product is co-eluting with the starting material (2,4-dichloro-6-bromoquinoline). How can I improve resolution? A3: The dichloro starting material is slightly less polar than your methoxy product. Solution: Do not use an isocratic solvent system. Start with 100% Hexanes to elute the dichloro impurity first, and only introduce Ethyl Acetate (up to 10-15%) once the impurity has completely cleared the column[3].
Quantitative Data: Solvent System Selection
Use the following table to select the appropriate solvent system based on your specific crude profile.
| Solvent System | Ratio (v/v) | Expected Rf Range | Chromatographic Behavior & Notes |
| Hexanes : EtOAc | 95 : 5 | 0.10 - 0.15 | Excellent for separating non-polar starting materials. Product elutes slowly. |
| Hexanes : EtOAc | 85 : 15 | 0.25 - 0.35 | Optimal elution system. Provides sharp bands and good separation[2]. |
| Hexanes : EtOAc : Et3N | 85 : 14 : 1 | 0.30 - 0.40 | Best if streaking is observed. Et3N deactivates silica[1]. |
| DCM : Methanol | 98 : 2 | > 0.60 | Too polar for this specific compound. Product will elute near the solvent front. |
Troubleshooting Workflow Visualization
The following decision tree maps the logical flow for resolving common chromatographic issues encountered with halogenated methoxyquinolines.
Caption: Troubleshooting decision tree for 6-Bromo-2-chloro-4-methoxyquinoline chromatography.
References
-
Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines and 1,8-naphtharidine. Indian Academy of Sciences.[Link]
- US8044068B2 - Aminopyrrolidine compound.
Sources
Technical Support Center: Overcoming Poor Reactivity in Sonogashira Coupling of Quinolines
The Sonogashira cross-coupling of terminal alkynes with aryl halides is a cornerstone of modern synthetic chemistry[1]. However, when applied to nitrogen-containing heterocycles like quinolines, researchers frequently encounter sluggish kinetics, catalyst degradation, and dominant side reactions. This guide synthesizes mechanistic insights and field-proven strategies to help you troubleshoot and optimize the alkynylation of quinoline scaffolds.
Diagnostic Overview: The Quinoline Challenge
Quinolines present a dual threat to the standard palladium/copper catalytic cycle:
-
Electronic Deficiency: The electronegative nitrogen atom withdraws electron density from the aromatic ring, making the oxidative addition of palladium into the carbon-halogen bond significantly slower—especially for quinoline chlorides and bromides[2].
-
Catalyst Poisoning (Chelation): The basic lone pair on the quinoline nitrogen can act as a competing ligand. It readily coordinates to the empty orbitals of the palladium or copper catalysts, stripping them of their stabilizing phosphine ligands and halting the catalytic cycle[2],[3].
To systematically diagnose your reaction failure, follow the logical workflow below.
Logical troubleshooting workflow for diagnosing and resolving quinoline Sonogashira coupling failures.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns black immediately after adding the alkyne and base, and no product forms. What is happening? Causality & Solution: The rapid formation of a black precipitate is typically "palladium black," indicating the reduction and aggregation of the active Pd(0) species into inactive bulk metal[3]. Because the quinoline nitrogen is highly nucleophilic, it outcompetes standard ligands (like PPh₃), leaving the palladium center unprotected and prone to decomposition[2]. Actionable Fix: Switch to a bulkier, more electron-rich ligand such as P(t−Bu)3 or XPhos. These ligands enforce the formation of a highly active, sterically hindered monoligated L1Pd(0) species that resists displacement by the quinoline nitrogen[4].
Q2: LC-MS shows complete consumption of my terminal alkyne, but my haloquinoline is mostly unreacted. Why? Causality & Solution: You are observing Glaser homocoupling, a prominent side reaction where the terminal alkyne dimerizes[5]. This pathway is catalyzed by copper in the presence of trace oxygen[6]. Because oxidative addition into the electron-deficient quinoline is inherently slow, the competing copper-mediated Glaser coupling easily outpaces the desired cross-coupling[7]. Actionable Fix: Rigorously degas your solvents using the freeze-pump-thaw method (simple argon sparging is often insufficient)[5]. If homocoupling persists, you must eliminate the copper co-catalyst entirely, which fundamentally shuts down the oxidative homocoupling pathway[8].
Q3: I want to try a Copper-Free Sonogashira. How does the mechanism change, and what base should I use? Causality & Solution: In a traditional Sonogashira, copper forms a copper acetylide intermediate that transmetalates to the palladium center[1],[6]. In a copper-free system, the terminal alkyne must coordinate directly to the palladium(II) complex. Because standard amines (like triethylamine) lack the basicity required to deprotonate the alkyne while it is coordinated to the Pd center[1], the reaction stalls. This is especially true for electron-poor substrates like quinolines[7]. Actionable Fix: Abandon amine bases. Switch to a stronger inorganic base like K2CO3 or Cs2CO3 in a polar solvent (e.g., 1,4-dioxane or DMSO) to drive the direct deprotonation of the palladium-alkyne π -complex and restore reactivity[9].
Quantitative Data: Condition Benchmarking
The table below summarizes the expected performance of various catalytic systems when applied specifically to quinoline substrates. Moving away from standard conditions is almost always required for optimal yields.
| Catalytic System | Co-Catalyst | Base / Solvent | Temp | Typical Yield | Primary Advantage / Limitation |
| Pd(PPh₃)₄ (Standard) | CuI (10 mol%) | Et₃N / THF | 60 °C | 20 - 40% | Limitation: High rates of Glaser coupling; severe catalyst poisoning by N-chelation[5],[9]. |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | iPr₂NH / DMF | 80 °C | 40 - 60% | Advantage: Higher temperature partially overcomes slow oxidative addition[6]. |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | K₂CO₃ / Dioxane | 50 °C | 80 - 90% | Advantage: Copper-free; bulky ligand prevents quinoline coordination[9],[4]. |
| Pd(OAc)₂ / Urea | None | Cs₂CO₃ / DMSO | 25 - 50 °C | 85 - 95% | Advantage: Completely eliminates Glaser coupling; highly sustainable[8]. |
Self-Validating Experimental Protocol: Copper-Free Sonogashira
To bypass the dual issues of Glaser homocoupling and copper-poisoning, we recommend the following copper-free, amine-free protocol utilizing a bulky phosphine ligand[8],[9].
Step-by-step experimental workflow for the copper-free Sonogashira coupling of quinolines.
Step-by-Step Methodology
Step 1: Reagent Preparation & Rigorous Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv) and anhydrous Cs2CO3 (2.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Seal the flask and perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be entirely excluded to prevent the oxidation of the electron-rich phosphine ligand and to ensure the longevity of the Pd(0) species.
Step 2: Catalyst & Ligand Activation 4. Backfill the flask with Argon. Under a positive pressure of Argon, add Pd(OAc)2 (5 mol%) and P(t−Bu)3 (10 mol%, typically added as a 1.0 M solution in toluene). 5. Stir the mixture for 5–10 minutes at room temperature. Self-Validating Check: The solution should turn a clear, deep yellow or orange. If the solution instantly turns black, oxygen has infiltrated the system, or the ligand has oxidized, resulting in immediate catalyst death[3].
Step 3: Alkyne Addition and Cross-Coupling 6. Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe. 7. Heat the reaction mixture to 50 °C. Causality: The elevated temperature combined with the strong inorganic base facilitates the direct deprotonation of the alkyne while it is bound to the palladium center, effectively bypassing the need for a copper transmetalation agent[7]. 8. Monitor the reaction via LC-MS or TLC. Complete consumption of the quinoline typically occurs within 4 to 12 hours.
Step 4: Workup and Isolation 9. Cool the reaction to room temperature and dilute with Ethyl Acetate. 10. Filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium. 11. Concentrate the filtrate under reduced pressure and purify the desired alkynylquinoline via silica gel column chromatography.
References
-
[5] Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide. Benchchem.
-
[1] Sonogashira Coupling. Chemistry LibreTexts.
-
[8] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
-
[2] Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem.
-
[9] Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
-
[4] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
-
[3] Any thoughts? : r/Chempros. Reddit.
-
[7] Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics - ACS Publications.
-
[6] Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing di-substitution in methoxylation of dichloroquinolines
Welcome to the Technical Support Center for Quinoline Functionalization.
This guide is designed for researchers and drug development professionals dealing with the nuanced challenges of Nucleophilic Aromatic Substitution (SNAr) on dichloroquinolines. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols specifically focused on arresting methoxylation at the mono-substituted stage.
The Mechanistic Causality of Regioselective SNAr
To prevent di-substitution, one must first understand the electronic environment of the quinoline ring. The regioselectivity of methoxylation is dictated by the electron-withdrawing nature of the quinoline nitrogen, which highly activates the ortho (C-2) and para (C-4) positions toward nucleophilic attack.
-
2,4-Dichloroquinoline Dynamics: Attack at the C-2 position is kinetically favored due to its direct proximity to the electronegative nitrogen atom, which lowers the activation energy required to form the Meisenheimer complex[1]. Once the first methoxy group is installed at C-2, its electron-donating resonance effect (+M) raises the LUMO of the ring, partially deactivating it. This electronic shift considerably slows down the second substitution at C-4, making bi-substitution difficult unless forced by harsh conditions[1].
-
4,7-Dichloroquinoline Dynamics: The C-4 position is highly activated by the para-nitrogen, whereas the C-7 position remains relatively unactivated. While mono-substitution at C-4 is naturally favored, the highly reactive C-4-Cl bond is extremely susceptible to competitive nucleophiles, particularly water, which can lead to unwanted hydrolysis byproducts[2].
Regioselectivity and byproduct pathways in the methoxylation of dichloroquinolines.
Troubleshooting & FAQs
Q1: I am trying to synthesize 2-methoxy-4-chloroquinoline, but my LC-MS shows significant formation of 2,4-dimethoxyquinoline. How do I arrest the reaction? Causality: Di-substitution occurs when the reaction conditions overcome the activation barrier raised by the first methoxy group. The use of Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) or microwave irradiation significantly accelerates the reaction, driving it to complete di-substitution (often >90% yield of the 2,4-dimethoxy product)[1]. Solution: To prevent di-substitution, strictly avoid PTCs and microwave heating. Limit sodium methoxide to exactly 1.0 - 1.05 equivalents, and maintain the reaction temperature between 0°C and 5°C. The kinetic preference for C-2 will yield the mono-substituted product, and the low temperature will prevent the deactivated C-4 position from reacting.
Q2: When methoxylating 4,7-dichloroquinoline at room temperature, I am losing yield to a highly polar byproduct. What is it, and how do I prevent it? Causality: The C-4 position of 4,7-dichloroquinoline is exceptionally electrophilic. If your methanol or sodium methoxide contains trace water, hydroxide ions will compete with methoxide, leading to rapid hydrolysis and the formation of 4-hydroxy-7-chloroquinoline[2]. Solution: Ensure absolute anhydrous conditions. Use freshly prepared sodium methoxide in anhydrous methanol. Conduct the reaction under an inert argon or nitrogen atmosphere.
Q3: Can I use a different solvent to better control the reaction kinetics? Causality: Protic solvents like methanol stabilize the methoxide anion via hydrogen bonding, which moderates its nucleophilicity. Switching to polar aprotic solvents (e.g., DMF or DMSO) strips the solvent shell from the methoxide, making it a "naked" and highly aggressive nucleophile[3]. Solution: Stick to methanol for mono-methoxylation. Using DMF will accelerate the reaction indiscriminately, increasing the risk of di-substitution or unwanted ring-opening side reactions.
Quantitative Data: Reaction Conditions vs. Substitution Profile
Table 1: Effect of experimental conditions on the methoxylation of 2,4-dichloroquinoline.
| Equivalents (NaOMe) | Solvent | Additive / Conditions | Temp (°C) | Time | Major Product |
| 1.05 | Anhydrous MeOH | None (Standard) | 0 - 5 | 2 - 4 h | Mono-substituted (2-methoxy) |
| 2.50 | Anhydrous MeOH | Reflux | 65 | 20 - 25 h | Di-substituted (2,4-dimethoxy) |
| 2.50 | None (Solid NaOMe) | TBAB (PTC), Microwave | 160 W | 6 min | Di-substituted (2,4-dimethoxy) |
| 1.05 | Wet MeOH | None | 25 | 4 h | Mono-substituted + Hydrolysis |
Self-Validating Experimental Protocol: Selective Mono-Methoxylation
This protocol is designed as a self-validating system to ensure the isolation of the mono-methoxy product while actively preventing over-reaction.
Step 1: Reagent Preparation & System Purging
-
Flame-dry a 2-neck round-bottom flask and purge with ultra-high purity Argon.
-
Add 10 mL of strictly anhydrous methanol.
-
Validation Check: Use a Karl Fischer titrator to confirm solvent dryness. Moisture >50 ppm will initiate hydrolysis.
Step 2: Base Generation
-
Add 1.05 equivalents of freshly cut sodium metal to the methanol at 0°C to generate sodium methoxide in situ.
-
Causality: Generating NaOMe in situ prevents the introduction of sodium hydroxide and sodium carbonate, which are common contaminants in commercial solid NaOMe that cause side reactions.
Step 3: Substrate Addition
-
Dissolve 1.0 equivalent of the dichloroquinoline in 5 mL of anhydrous methanol.
-
Add this solution dropwise to the methoxide solution over 30 minutes using a syringe pump, maintaining the internal temperature at 0°C.
-
Causality: Slow addition keeps the localized concentration of the electrophile high relative to the nucleophile, favoring the faster kinetic attack and preventing the buildup of excess base that triggers secondary substitution.
Step 4: Reaction Monitoring
-
Stir at 0°C for 2 hours.
-
Self-Validation: Pull an aliquot every 30 minutes for TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should convert to a single intermediate spot. The appearance of a third, lower-Rf spot indicates the onset of di-substitution.
Step 5: Quenching & Isolation
-
Quench the reaction strictly at 0°C by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: NH₄Cl neutralizes the remaining methoxide instantly without dropping the pH low enough to protonate the quinoline nitrogen, preventing product degradation.
-
Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-validating experimental workflow for selective mono-methoxylation.
References
- Source: ijcr.
- Source: benchchem.
- Source: researchgate.
Sources
Technical Support Center: Optimizing Temperature for the Cyclization of Anilinoacrylates
Welcome to the Application Support Hub. This guide is designed for synthesis chemists and drug development professionals facing challenges during the thermal cyclization of β-arylaminoacrylates (anilinoacrylates) to form 4-hydroxyquinolines. This transformation, a cornerstone of the Gould-Jacobs reaction, is notoriously temperature-sensitive and requires precise thermodynamic control.
Part 1: Core Principles — The Thermodynamics of Cyclization
The conversion of an anilinoacrylate to a 4-hydroxyquinoline core proceeds via a high-energy 6π-electrocyclization followed by tautomerization[1]. Because the anilinoacrylate intermediate is thermodynamically stable, overcoming the activation energy barrier requires extreme thermal input[2]. The reaction is typically conducted at temperatures between 240 °C and 260 °C[3].
Using standard laboratory solvents at reflux is insufficient. The reaction strictly requires high-boiling, inert solvents—such as diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)—to reach the necessary activation energy at ambient pressure without solvent evaporation[1].
Part 2: Troubleshooting FAQs
Q1: My cyclization reaction yields mostly unreacted anilinoacrylate. How do I force the reaction to completion? Causality & Solution: The thermal cyclization is the rate-determining step of the Gould-Jacobs sequence[3]. If your solvent system boils below 240 °C (e.g., standard mineral oil or toluene), the thermal energy will be capped at the boiling point, leaving the activation barrier unbreached. Action: Verify your solvent's boiling point. Switch to Dowtherm A or 1,2,4-trichlorobenzene, which allow the internal reaction temperature to reach ~250 °C safely[3]. Ensure your heating mantle and internal thermocouple are accurately calibrated.
Q2: I am observing significant tar formation and multiple decomposition spots on TLC. How can I mitigate this? Causality & Solution: While high temperatures are required for cyclization, prolonged exposure to >250 °C leads to oxidative degradation, polymerization, and unwanted decarboxylation of the newly formed quinoline core[3]. Action: Optimize the residence time. Do not leave the reaction refluxing overnight. Monitor strictly via TLC or LC-MS and quench the reaction by cooling immediately upon the disappearance of the starting material. Alternatively, transition to Microwave-Assisted Synthesis . Microwave irradiation achieves uniform superheating and completes the cyclization in 5–10 minutes, drastically reducing the thermal degradation window[4].
Q3: How do the substituents on my starting aniline alter the required cyclization temperature? Causality & Solution: The electronic nature of the aniline ring dictates the nucleophilicity of the aromatic carbon attacking the carbonyl during ring closure[3].
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -CH3) increase electron density on the ring, lowering the activation barrier. These substrates often cyclize efficiently at the lower end of the temperature spectrum (230–240 °C) and require shorter reaction times[1].
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) deactivate the ring. You must use forcing conditions (250–260 °C) and extended reaction times. If thermal degradation outpaces cyclization, consider alternative catalytic methods (e.g., Pd(OAc)2) to lower the activation energy without extreme heat[2].
Part 3: Quantitative Data & Solvent Selection Matrix
To facilitate rapid decision-making, refer to the following solvent and parameter selection matrix for thermal cyclization:
| Solvent System | Boiling Point (°C) | Suitability for Cyclization | Expected Outcome / Yield Profile |
| Toluene / Xylene | 110 - 140 °C | Poor | Incomplete conversion; starting material recovered. |
| Mineral Oil (Light) | ~200 °C | Marginal | Low yield; requires extended heating, risking degradation. |
| 1,2,4-Trichlorobenzene | 214 °C | Good | Moderate to high yield; good for EDG-substituted anilines. |
| Diphenyl Ether | 258 °C | Excellent | High yield (up to 95%); standard for conventional heating[3]. |
| Dowtherm A | 258 °C | Excellent | Optimal heat transfer; industry standard for Gould-Jacobs[5]. |
Part 4: Validated Experimental Protocols
Protocol A: Conventional Thermal Cyclization (Self-Validating System)
This protocol utilizes a high-boiling solvent to provide the necessary thermodynamic driving force.
-
Setup: In a thoroughly dried round-bottom flask equipped with a reflux condenser and an internal thermocouple, dissolve the purified anilinoacrylate intermediate (1.0 equiv) in Dowtherm A (10 volumes).
-
Heating: Apply heating via a calibrated heating mantle. Ramp the internal temperature to 245–250 °C[6].
-
Monitoring (Self-Validation): The reaction is a self-validating system when coupled with real-time analytics. After 30 minutes, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete consumption of the anilinoacrylate mass confirms sufficient thermal transfer, while the emergence of the product mass peak (loss of ethanol) validates successful cyclization.
-
Quenching: Once conversion is >95%, immediately remove the heat source to prevent tar formation. Allow the mixture to cool to 50 °C.
-
Isolation: Slowly add a non-polar solvent (e.g., hexanes or cyclohexane) in a 3:1 ratio to the reaction volume to precipitate the 4-hydroxyquinoline product[1]. Filter, wash with cold hexanes, and dry under vacuum.
Protocol B: Microwave-Assisted Cyclization
This protocol minimizes thermal degradation by reducing residence time.
-
Setup: Transfer the anilinoacrylate intermediate to a microwave-safe reaction vial. Add diphenyl ether (5 volumes) and a magnetic stir bar. Seal the vial with a crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to reach 250 °C with a hold time of 5–10 minutes[4].
-
Cooling & Isolation: Allow the instrument to actively cool the vial to room temperature using compressed air. Precipitate the product using hexanes, filter, and wash thoroughly to remove residual diphenyl ether.
Part 5: Logical Workflow Diagram
Troubleshooting logic and optimization workflow for thermal cyclization of anilinoacrylates.
References
- Optimization of reaction conditions for quinolone synthesis - Benchchem
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem
- Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile - Benchchem
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org
- 6-Chloro-2-phenylquinolin-4-ol - Benchchem
- 4-Bromo-7,8-dimethoxyquinoline | High-Quality Research Chemical - Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloro-2-phenylquinolin-4-ol | 112182-50-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-7,8-dimethoxyquinoline|High-Quality Research Chemical [benchchem.com]
Advanced Catalysis Support Center: Buchwald-Hartwig Amination of Bromoquinolines
Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the palladium-catalyzed C–N cross-coupling of heteroaryl halides. The quinoline scaffold is notoriously challenging; its basic nitrogen can coordinate to the palladium center, altering the catalyst's microenvironment and leading to premature deactivation.
While ligand selection (e.g., BrettPhos, XPhos, or BINAP) is critical, the choice of base is the most common point of failure in the amination of bromoquinolines. The base does not merely "mop up" acid; it actively participates in the catalytic cycle by deprotonating the palladium-amine complex or expelling the anionic leaving group[1].
Below is our comprehensive knowledge base, troubleshooting guide, and validated standard operating procedure (SOP) for optimizing base selection in these complex reactions.
Mechanistic Foundations: Where the Base Intervenes
To troubleshoot effectively, you must understand the causality of the reaction. The base intervenes directly after the amine coordinates to the oxidative addition complex. If the base is too weak, the reaction stalls at the amine-coordination stage. If the base is too strong, it can degrade base-sensitive functional groups on the quinoline ring or cause unwanted side reactions[2].
Catalytic cycle of Buchwald-Hartwig amination highlighting the base-mediated deprotonation step.
Knowledge Base & FAQs
Q1: Why does my bromoquinoline amination work with NaOtBu but fail with organic bases like DBU? A: Solvent polarity dictates base competency. In non-polar solvents like toluene, the formation of new charges is thermodynamically unfavorable. Therefore, the base must be anionic (like NaOtBu or alkoxides) to effectively deprotonate the neutral palladium-amine complex and expel the bromide[1]. Theoretical and experimental studies show that the activation barrier for neutral organic bases like DBU in non-polar solvents is prohibitively high[1].
Q2: I am scaling up a reaction using a bromoquinoline with an ester/cyano group. NaOtBu is destroying my starting material. What is the alternative? A: Strong bases like NaOtBu (pKaH ≈ 19) will rapidly decompose substrates carrying base-sensitive functional groups[2]. For these substrates, you must switch to a milder inorganic base such as Cs₂CO₃ or K₃PO₄[3]. Note that because these bases are weaker and have lower solubility, you will likely need to increase the reaction temperature (e.g., 100–110 °C) and pair them with highly active, bulky bidentate or monodentate phosphine ligands (e.g., BINAP or XPhos) to maintain reasonable reaction rates[3][4].
Q3: Can I use DBU if I switch to a polar solvent or a continuous flow system? A: Yes, but with caveats. In polar solvents (like DMF), bromide dissociation becomes possible, allowing DBU to act. However, in polar solvents, DBU can sometimes complex directly with the palladium, creating an overly stable resting state that kills the catalytic cycle[1]. Despite this, DBU is highly recommended for continuous flow chemistry because inorganic bases (like NaOtBu) form insoluble halide salts that clog microreactors[5]. If using DBU in flow, pair it with a highly active precatalyst (e.g., XantPhos Pd G3) and elevated temperatures to overcome the resting state barrier[5].
Troubleshooting Guide: Logic & Resolution
When an experiment fails, follow this self-validating decision matrix to isolate the variable.
Decision tree for troubleshooting low yields in bromoquinoline aminations based on base and ligand.
Specific Scenarios & Interventions
-
Symptom: High density of inorganic base sinks to the bottom; reaction stalls.
-
Symptom: Complete consumption of bromoquinoline, but formation of a des-brominated quinoline byproduct instead of the aminated product.
-
Causality: The base is facilitating β-hydride elimination from the amine (if using secondary/primary aliphatic amines) or the solvent, leading to reduction of the aryl halide.
-
Intervention: Switch to a more sterically hindered ligand (e.g., tBuBrettPhos) that accelerates reductive elimination over β-hydride elimination[4].
-
Quantitative Data: Base Selection Matrix
Use the following table to select the optimal base for your specific bromoquinoline substrate and amine nucleophile.
| Base | Approx. pKaH | Solvent Compatibility | Ideal Use Case | Drawbacks / Limitations |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Standard robust couplings; unfunctionalized bromoquinolines[2]. | Poor functional group tolerance; degrades esters, cyano groups, and acidic protons[2]. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | Base-sensitive bromoquinolines (e.g., cyano- or ester-substituted)[3]. | Poor solubility; requires vigorous stirring and often higher temperatures (100–110 °C)[2][3]. |
| K₃PO₄ | ~12.3 | Toluene, t-Amyl alcohol | Mild alternative for sensitive substrates and water-tolerant couplings. | Slower reaction kinetics compared to alkoxides. |
| LHMDS | ~26 | THF, Toluene | Coupling with ammonia equivalents or highly hindered amines. | Extremely strong and moisture sensitive; limited substrate scope. |
| DBU | ~13.5 | Flow solvents, DMF | Continuous flow chemistry; microwave synthesis[2][5]. | High activation barrier in non-polar solvents; can form inactive Pd-complexes in polar solvents[1]. |
Standard Operating Procedure (SOP)
Protocol: Buchwald-Hartwig Amination of a Base-Sensitive Bromoquinoline using Cs₂CO₃
This protocol utilizes a third-generation (G3) palladacycle precatalyst to ensure rapid generation of the active LPd(0) species without the need for harsh reductive initiation[4].
Scale: 1.0 mmol Materials:
-
3-Bromoquinoline derivative (1.0 mmol)
-
Amine nucleophile (1.2 - 1.5 mmol)
-
XPhos Pd G3 Precatalyst (2–5 mol%)[4]
-
XPhos Ligand (2–5 mol%)[4]
-
Cs₂CO₃ (finely ground, 2.0 mmol)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)[6]
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromoquinoline (if solid), XPhos Pd G3, XPhos ligand, and finely ground Cs₂CO₃[4][6].
-
Atmospheric Control (Critical): Seal the vessel with a septum. Evacuate the vessel and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment. Oxygen rapidly degrades the active Pd(0) catalyst[6].
-
Reagent Addition: Under a positive pressure of inert gas, inject the amine (if liquid) and the degassed solvent (toluene or dioxane) via a syringe[4].
-
Reaction Initiation: Place the vessel in a pre-heated oil bath or heating block set to 100–110 °C. Causality note: The elevated temperature is required to overcome the low solubility of Cs₂CO₃ in toluene and drive the deprotonation step.
-
Monitoring: Stir vigorously (≥ 800 rpm) to maintain the suspension. Monitor the reaction progress via LC-MS or TLC after 4 hours.
-
Workup: Upon complete consumption of the bromoquinoline (typically 8–16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the inorganic salts and palladium black[3]. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography.
References
-
Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Buchwald-Hartwig Coupling (Scale-Up Typical Procedure) Source: Organic Synthesis URL: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phosphorus Oxychloride (POCl3) Removal
Welcome to the technical support center for handling phosphorus oxychloride (POCl3) in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient removal of POCl3 post-reaction.
Introduction
Phosphorus oxychloride is a versatile and powerful reagent used in a variety of chemical transformations, most notably in Vilsmeier-Haack and Bischler-Napieralski reactions. However, its reactivity also makes it a hazardous substance that must be handled with care. Complete removal of POCl3 from the reaction mixture is often crucial for the successful isolation and purification of the desired product and for preventing unwanted side reactions in subsequent steps. This guide provides practical, field-tested advice to navigate the challenges of working with and removing this reactive chemical.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of phosphorus oxychloride.
Question: My reaction is complete, but I have a large excess of POCl3. What is the safest and most effective way to quench it?
Answer:
Quenching a large excess of POCl3 requires careful planning and execution to manage the highly exothermic reaction that occurs upon its decomposition. The primary goal is to slowly and controllably neutralize the reactive POCl3.
Recommended Protocol: Slow Quenching with Ice/Water
This is the most common and generally safest method for quenching POCl3. The key is to maintain a low temperature and add the quenching agent slowly to control the exotherm.
Step-by-Step Methodology:
-
Pre-cool the reaction mixture: Before adding any quenching agent, cool your reaction vessel in an ice-water bath to 0-5 °C. This is critical for absorbing the heat generated during the quench.
-
Prepare the quenching medium: In a separate, appropriately sized flask, prepare a slurry of crushed ice and water.
-
Slow addition: Very slowly and carefully, add the reaction mixture to the ice-water slurry with vigorous stirring. Alternatively, and often preferably for larger scales, slowly add the ice/water to the reaction mixture. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.
-
Monitor the temperature: Use a thermometer to monitor the internal temperature of the quenching mixture continuously. If the temperature rises too quickly, pause the addition until it cools down.
-
Neutralization: After the addition is complete, the acidic aqueous layer can be neutralized with a suitable base, such as a saturated sodium bicarbonate (NaHCO3) solution or a dilute sodium hydroxide (NaOH) solution. Perform the neutralization slowly and with cooling, as this is also an exothermic process.
-
Extraction: Once neutralized, the product can be extracted into an appropriate organic solvent.
Causality and Expertise: The high reactivity of POCl3 with water produces phosphoric acid and hydrochloric acid, releasing a significant amount of heat. Slow addition and cooling are essential to prevent a runaway reaction, which could lead to a dangerous increase in temperature and pressure, and the release of corrosive HCl gas.
Question: I've performed an aqueous workup, but I suspect there is still residual phosphorus-containing byproduct in my organic layer. How can I remove it?
Answer:
Residual phosphorus-containing byproducts, such as phosphoric acid or its organic esters, can often be difficult to remove due to their solubility in some organic solvents.
Troubleshooting Steps:
-
Aqueous Washes:
-
Saturated Sodium Bicarbonate Solution: Washing the organic layer with a saturated NaHCO3 solution can help remove acidic phosphorus byproducts.
-
Brine Wash: A subsequent wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer.
-
-
Filtration through a Pad of Silica Gel: If aqueous washes are insufficient, you can pass the organic solution through a short plug of silica gel. The polar phosphorus byproducts will adsorb onto the silica, while your less polar product should elute.
-
Precipitation: In some cases, cooling the organic solution may cause the phosphorus byproducts to precipitate, at which point they can be removed by filtration.
Expert Insight: The choice of method depends on the nature of your desired product. If your product is also highly polar, silica gel filtration may lead to product loss. In such cases, repeated aqueous washes are often the better choice.
Question: My product is sensitive to water. Are there any non-aqueous methods for removing POCl3?
Answer:
Yes, for water-sensitive compounds, non-aqueous workups are essential. The primary method for removing POCl3 under anhydrous conditions is through distillation.
Protocol: Removal of POCl3 by Distillation
This method is suitable when your product has a significantly higher boiling point than POCl3 (105.8 °C).
Step-by-Step Methodology:
-
Initial Concentration: If your reaction was performed in a low-boiling solvent (e.g., dichloromethane), carefully remove the solvent under reduced pressure.
-
Distillation under Reduced Pressure: Once the majority of the solvent is removed, you can distill off the excess POCl3. Applying a vacuum will lower the boiling point of POCl3, which is often desirable to avoid thermal degradation of your product.
-
Co-evaporation with a High-Boiling Solvent: To remove the final traces of POCl3, you can add a high-boiling, inert solvent (e.g., toluene) and then remove it under reduced pressure. This process, known as azeotropic distillation, can be repeated several times to ensure complete removal.
Data Presentation: Boiling Points of Common Solvents and POCl3
| Compound | Boiling Point (°C at 1 atm) |
| Phosphorus Oxychloride | 105.8 |
| Dichloromethane | 39.6 |
| Toluene | 110.6 |
| Acetonitrile | 81.6 |
Diagram: Decision Workflow for POCl3 Removal
Caption: Decision tree for selecting the appropriate POCl3 removal method.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with phosphorus oxychloride?
A1: Phosphorus oxychloride is a highly corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract. It reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas. Always handle POCl3 in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: Can I use an alcohol, like methanol or ethanol, to quench POCl3?
A2: While alcohols do react with POCl3, this is generally not recommended for quenching. The reaction can be vigorous and produce corrosive byproducts. Additionally, it will form phosphate esters, which can complicate the purification of your desired product. Water is the preferred quenching agent due to the formation of water-soluble phosphoric acid.
Q3: How can I be sure that all the POCl3 has been removed?
A3: The most definitive way to confirm the absence of POCl3 is through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for detecting phosphorus-containing compounds. A spectrum showing the absence of a peak corresponding to POCl3 (δ ≈ 2 ppm) is a good indication of its removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your product is volatile, GC-MS can be used to detect trace amounts of POCl3.
Q4: What are some common mistakes to avoid when working with POCl3?
A4:
-
Adding water too quickly during quenching: This can lead to a dangerous, uncontrolled exothermic reaction.
-
Inadequate cooling: Always use an ice bath during quenching.
-
Using an incompatible quenching agent: Stick with water or an ice/water slurry for the most predictable and manageable quench.
-
Performing the reaction or workup in an open atmosphere: POCl3 is sensitive to moisture in the air. Always work under an inert atmosphere (e.g., nitrogen or argon) when necessary for your reaction chemistry.
Diagram: POCl3 Quenching and Workup Workflow
Caption: General workflow for quenching and working up a reaction containing POCl3.
References
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-chloro-4-methoxyquinoline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 6-Bromo-2-chloro-4-methoxyquinoline. As a key intermediate in various research and development pipelines, ensuring a robust and scalable synthesis is critical. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of 6-Bromo-2-chloro-4-methoxyquinoline is most effectively approached through a three-stage process. This pathway is designed for scalability and relies on well-established, high-yielding transformations. The overall workflow begins with the construction of the core quinoline ring system, followed by functional group manipulations to install the required chloro and methoxy substituents.
Caption: Synthetic workflow for 6-Bromo-2-chloro-4-methoxyquinoline.
Stage 1: Conrad-Limpach Cyclization to 6-Bromo-2,4-dihydroxyquinoline
This initial stage constructs the foundational quinoline scaffold. The Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1] While classic, this method is robust but requires careful temperature control to ensure high yields and prevent side-product formation.
Frequently Asked Questions (FAQs): Stage 1
Q: Why is the Conrad-Limpach reaction preferred over other quinoline syntheses like the Skraup or Doebner-von Miller? A: The Conrad-Limpach synthesis is highly suitable for producing 4-hydroxyquinolines (or their 2,4-dihydroxy tautomers) from readily available anilines and malonic esters.[2][3] Unlike the Skraup synthesis, it avoids the use of strong oxidizing agents and the notoriously exothermic conditions that can lead to significant tar and polymer formation.[4][5] This results in a cleaner reaction profile and simpler purification.
Q: What is the critical temperature for the cyclization step, and why? A: The cyclization of the intermediate anilinoacrylate requires high temperatures, typically in the range of 250-280°C.[3][6] This energy input is necessary to overcome the activation barrier for the intramolecular electrophilic aromatic substitution that closes the ring. The reaction is often performed in a high-boiling point solvent like diphenyl ether or mineral oil to achieve and maintain these temperatures uniformly.[6][7]
Q: Can microwave-assisted synthesis be used to improve this step? A: Yes, microwave irradiation has been successfully employed to accelerate quinoline synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[1][8] The efficient and uniform heating provided by microwaves can minimize the formation of degradation byproducts associated with prolonged exposure to high temperatures.[1]
Troubleshooting Guide: Stage 1
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | 1. Incomplete Cyclization: Temperature was too low or reaction time was too short. 2. Product Decomposition: Temperature was too high, leading to charring.[3] 3. Side Reactions: Formation of alternative regioisomers if using asymmetrically substituted anilines.[3] | 1. Optimize Temperature & Time: Carefully increase the reaction temperature in 5-10°C increments. Monitor reaction progress via TLC until the starting anilinoacrylate is consumed. 2. Use High-Boiling Solvent: Employ a solvent like diphenyl ether to ensure stable and uniform heating.[6] 3. Confirm Starting Material Purity: Ensure the 4-bromoaniline is pure and free from other isomers. |
| Product is Dark and Tarry | Polymerization/Degradation: Occurs with excessive heat or the presence of impurities that catalyze polymerization. | 1. Purify Intermediate: Purify the intermediate anilinoacrylate before the high-temperature cyclization step. 2. Controlled Heating: Use a well-controlled heating mantle or a sand bath to avoid localized overheating. 3. Degas Solvent: Remove dissolved oxygen from the high-boiling solvent by sparging with an inert gas (N₂ or Ar) prior to heating. |
| Difficult Product Isolation | The product precipitates from the high-boiling solvent upon cooling, but remains oily or difficult to filter. | 1. Trituration: After cooling, dilute the mixture with a non-polar solvent like hexane or chloroform to precipitate the product as a filterable solid.[7] Wash thoroughly to remove the high-boiling solvent. 2. Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to achieve high purity. |
Stage 2: Dichlorination with Phosphorus Oxychloride (POCl₃)
In this stage, the dihydroxyquinoline intermediate is converted to the corresponding dichloro derivative. Phosphorus oxychloride (POCl₃) is a powerful and common reagent for this dehydroxychlorination. The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.[9]
Frequently Asked Questions (FAQs): Stage 2
Q: What is the mechanism of chlorination with POCl₃? A: The mechanism is believed to be similar to a Vilsmeier-Haack type reaction.[9] The hydroxyl group's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A chloride ion then performs a nucleophilic attack on the carbon, displacing the phosphate group to yield the chloroquinoline.[9]
Q: Is a catalyst required for this reaction? A: While the reaction often proceeds with POCl₃ alone (used as both reagent and solvent), the addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[6][10] DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent electrophilic species.[11]
Q: What are the primary safety concerns when working with POCl₃? A: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent moisture from entering the flask. The workup procedure, which involves quenching the excess POCl₃, must be done with extreme care by slowly adding the reaction mixture to crushed ice.[10]
Troubleshooting Guide: Stage 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Chemoselective Palladium-Catalyzed Cross-Coupling: A Comparative Guide to C–Br vs. C–Cl Reactivity
As drug development and complex materials synthesis increasingly rely on densely functionalized aromatic systems, the ability to sequentially and selectively functionalize polyhalogenated arenes is paramount. Transition metal-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer robust pathways for carbon-carbon and carbon-heteroatom bond formation.
This guide provides an in-depth, objective comparison of the reactivity profiles of C–Br versus C–Cl bonds in palladium-catalyzed systems. By understanding the thermodynamic and kinetic principles governing these reactions, application scientists can rationally design chemodivergent workflows.
Mechanistic Basis of Chemoselectivity
The orthogonal reactivity of C–Br and C–Cl bonds is primarily dictated by the oxidative addition step of the palladium catalytic cycle. Because oxidative addition is typically the rate-determining step for aryl halides, the energetic barrier to cleave the carbon-halogen bond directly controls site selectivity .
Thermodynamic vs. Kinetic Control
-
Bond Dissociation Energy (BDE): The intrinsic strength of the carbon-halogen bond establishes the baseline for reactivity. The C–Br bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond (~81 kcal/mol) .
-
Activation Barriers ( ΔG‡ ): While BDE provides a thermodynamic baseline, oxidative addition is a kinetic process. The transition state involves the transfer of electron density from the electron-rich Pd(0) center into the σ∗ antibonding orbital of the C–X bond. Bromine's larger atomic radius and enhanced polarizability lower the activation energy required to reach this transition state, making C–Br oxidative addition orders of magnitude faster than C–Cl under standard conditions .
General Reactivity Hierarchy
In the absence of highly specialized, bulky, electron-rich ligands, the standard reactivity order for oxidative addition to a low-valent palladium center is: Ar–I > Ar–Br > Ar–OTf ≫ Ar–Cl .
Catalytic cycle highlighting oxidative addition as the selectivity-determining step.
Ligand Tuning: Controlling the Reactivity Profile
To achieve true orthogonal functionalization, the catalyst system must be deliberately tuned. You cannot rely on bond strength alone; the steric and electronic properties of the supporting ligands are the ultimate arbiters of success .
Strategy A: Selective C–Br Activation (Preserving C–Cl)
To selectively couple at the C–Br site while leaving the C–Cl bond intact, use standard, moderately electron-donating ligands (e.g., PPh 3 , dppf). These ligands provide enough electron density to activate the weaker C–Br bond but lack the extreme nucleophilicity required to push Pd(0) into the stronger C–Cl bond at moderate temperatures (60–80 °C) .
Strategy B: Forcing C–Cl Activation
Once the C–Br site has been functionalized, activating the remaining C–Cl bond requires bulky, highly electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos, or tri-tert-butylphosphine, P( t -Bu) 3 ).
-
Electronic Effect: Strong σ -donation increases the electron density on the Pd(0) center, facilitating back-donation into the Ar–Cl σ∗ orbital.
-
Steric Effect: Bulky ligands favor the formation of highly reactive, monoligated Pd(0)L 1 species, which are kinetically superior for difficult oxidative additions .
Table 1: Comparative Catalyst Selection Guide
| Objective | Target Bond | Catalyst Precursor | Preferred Ligand(s) | Typical Temp | Rationale |
| High Chemoselectivity | C–Br | Pd(PPh 3 ) 4 , Pd(dppf)Cl 2 | PPh 3 , dppf | 60–80 °C | Sufficient to cross the C–Br activation barrier; insufficient for C–Cl. |
| Difficult Substrates | C–Cl | Pd 2 (dba) 3 , Pd(OAc) 2 | XPhos, SPhos, P( t -Bu) 3 | 90–110 °C | Electron-rich ligands create a highly nucleophilic Pd center to break the 81 kcal/mol C–Cl bond. |
| Cost-Effective Alternative | C–Cl | NiCl 2 (dppf) | dppf (with Ni) | 80–100 °C | Nickel is more electropositive and smaller, readily inserting into C–Cl bonds. |
Experimental Workflows: Sequential Functionalization
To demonstrate this orthogonal reactivity in practice, below is a self-validating, two-step protocol for the sequential functionalization of a bromo-chloro-arene (e.g., 3-bromo-5-chloro- N,N -dimethylaniline) .
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C–Br
Objective: Achieve >95% selective arylation at the C–Br position without C–Cl cleavage.
-
Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-5-chloro- N,N -dimethylaniline (1.0 equiv) and the desired arylboronic acid (1.1 equiv).
-
Catalyst & Base: Add Pd(PPh 3 ) 4 (5 mol%) and K 2 CO 3 (2.0 equiv).
-
Causality Note: Pd(PPh 3 ) 4 is chosen because triphenylphosphine is not electron-rich enough to activate the C–Cl bond at the target temperature, ensuring absolute chemoselectivity.
-
-
Solvent System: Add degassed Toluene/H 2 O (4:1 v/v).
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via GC-MS. The protocol is validated when the starting material peak disappears, replaced exclusively by the mono-arylated product mass. If di-arylated product is observed (>2%), lower the temperature to 70 °C to widen the kinetic gap between C–Br and C–Cl activation.
-
Workup: Extract with EtOAc, wash with brine, dry over Na 2 SO 4 , and purify via flash chromatography.
Protocol 2: Subsequent Buchwald-Hartwig Amination at C–Cl
Objective: Functionalize the previously unreactive C–Cl bond using forcing conditions.
-
Preparation: In a glovebox, charge a vial with the mono-arylated chloro-intermediate from Protocol 1 (1.0 equiv) and a secondary amine (1.2 equiv).
-
Catalyst & Base: Add Pd 2 (dba) 3 (2.5 mol%), XPhos (10 mol%), and NaO t Bu (1.5 equiv).
-
Causality Note: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. It forces the formation of a highly reactive 12-electron Pd(0) mono-ligated species, drastically lowering the activation energy for C–Cl oxidative addition.
-
-
Solvent: Add anhydrous Toluene.
-
Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C for 16 hours.
-
Self-Validation: Monitor via TLC/LC-MS. The disappearance of the chloro-intermediate confirms successful activation of the stubborn C–Cl bond.
-
Workup: Filter through a pad of Celite, concentrate, and purify.
Decision tree for the sequential, chemodivergent functionalization of bromo-chloro-arenes.
Quantitative Benchmarking Data
To aid in computational modeling and rational reaction design, Table 2 summarizes the thermodynamic and kinetic parameters that govern the differentiation between C–Br and C–Cl bonds.
Table 2: Thermodynamic and Kinetic Parameters for Oxidative Addition
| Parameter | C–Br Bond | C–Cl Bond | Differential Impact on Reaction Design |
| Bond Dissociation Energy (BDE) | ~65 - 70 kcal/mol | ~81 - 85 kcal/mol | The ~15 kcal/mol difference provides the thermodynamic foundation for orthogonal selectivity . |
| Relative Rate Constant ( krel ) | 102 to 103 | 1 (Reference) | C–Br undergoes oxidative addition hundreds of times faster than C–Cl with standard Pd(0) catalysts . |
| Activation Energy ( ΔGOA‡ ) | Lower | Higher | Requires specific ligand tuning (e.g., dialkylbiaryl phosphines) to overcome the higher barrier for C–Cl . |
| Electrophilicity Index | Higher (~3.0) | Lower (~2.7) | Bromine's higher polarizability stabilizes the transition state during the initial Pd(0) interaction . |
Conclusion
For drug development professionals and synthetic chemists, exploiting the reactivity gap between C–Br and C–Cl bonds is a highly reliable strategy for building complex, multisubstituted aromatic scaffolds. By understanding that chemoselectivity is driven by the kinetics of the oxidative addition step, researchers can rationally select catalyst systems: utilizing standard triphenylphosphine-based palladium catalysts to selectively target the weaker C–Br bond, and reserving bulky, electron-rich ligands like XPhos to subsequently conquer the stronger C–Cl bond.
References
-
Chemical Science (RSC Publishing). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Journal of the American Chemical Society. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ACS Publications. [Link]
Suzuki vs. Stille Coupling for Quinoline Derivatization: A Comprehensive Comparison Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the performance, mechanistic causality, and experimental workflows of Suzuki-Miyaura and Stille cross-coupling reactions for the structural derivatization of quinoline scaffolds.
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial agents, kinase inhibitors, and advanced materials[1]. In structure-activity relationship (SAR) studies, the late-stage derivatization of halogenated quinolines (e.g., at the C-3 or C-8 positions) is a critical bottleneck[2].
Palladium-catalyzed cross-coupling reactions have revolutionized this process. While both Suzuki-Miyaura and Stille couplings rely on a Pd(0)/Pd(II) catalytic cycle to form new C–C bonds, their divergent transmetalation mechanisms dictate their functional group tolerance, toxicity profiles, and purification requirements[3],[4]. As a Senior Application Scientist, selecting the optimal method requires a deep understanding of the causality behind these chemical systems.
Mechanistic Causality & Pathway Divergence
Both reactions share the initial oxidative addition of the quinoline halide to the Pd(0) catalyst and the final reductive elimination to release the derivatized product[3]. The critical divergence lies in the transmetalation step .
-
Suzuki-Miyaura Causality: Boronic acids are inherently poor nucleophiles. A base (e.g., K2CO3 or KOAc ) is strictly required to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral boronate complex. This quaternization drastically increases the nucleophilicity of the organic group, facilitating its transfer to the Pd(II) center[3].
-
Stille Causality: Organostannanes possess highly polarized Sn–C bonds, allowing them to undergo transmetalation under completely neutral conditions[4]. While this avoids base-induced side reactions, the transmetalation of bulky or deactivated stannanes can be sluggish. The addition of CuI as a cocatalyst bridges this gap by scavenging inhibitory phosphine ligands and pre-transmetalating to form a highly reactive organocopper intermediate[5],[6].
Fig 1. Divergent transmetalation pathways in Pd-catalyzed cross-coupling of quinolines.
Objective Comparison of Performance Data
The following table synthesizes the quantitative and qualitative operational parameters of both methods when applied to quinoline substrates.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Boronic acids / pinacol esters | Organostannanes (e.g., tributyltin derivatives) |
| Typical Yields | 75% – 98%[2],[3] | 55% – 86%[5],[4] |
| Reaction Conditions | Basic (requires K2CO3 , KOAc , etc.)[2] | Neutral (ideal for base-sensitive groups)[4] |
| Additives | Base, water (to dissolve inorganic base)[1] | CuI (cocatalyst), LiCl [5],[6] |
| Byproducts | Water-soluble borates (easily removed) | Highly toxic, lipophilic trialkyltin compounds |
| Purification Challenge | Low (Standard aqueous extraction) | High (Requires KF quench to precipitate tin)[6] |
| Environmental Impact | Low (Green chemistry compatible) | High (Heavy metal toxicity)[6] |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific visual cues and mechanistic checkpoints to verify reaction progression.
Protocol A: Suzuki-Miyaura Coupling of 8-Bromoquinoline
This protocol leverages a highly polar solvent system to stabilize the palladium intermediates, yielding up to 98% conversion[2].
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 8-bromoquinoline (1.0 equiv, 0.84 mmol), the corresponding arylboronic acid (1.2 equiv), Pd2(dba)3 (1 mol%), and a suitable ligand such as n-BuPAd2 or dppf (3 mol%)[2].
-
Base Addition: Add K2CO3 (4.0 equiv) as an aqueous solution (4 M) to the flask. Causality check: The water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex[2],[1].
-
Solvent & Degassing: Add 1 mL of DMAc (Dimethylacetamide) or 1,4-dioxane. Purge the system with Argon for 10 minutes to prevent catalyst oxidation[2],[3].
-
Heating: Seal the vessel and heat to 90 °C for 1–2 hours[2]. Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active starting material spot validates completion.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with brine. The borate byproducts are highly water-soluble and will partition into the aqueous layer.
-
Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel flash chromatography[2].
Protocol B: Stille Coupling of Quinolizinium/Quinoline Derivatives
This protocol utilizes neutral conditions, making it ideal for substrates that degrade under basic conditions. It incorporates a critical copper cocatalyst and a specialized tin-removal workup[5],[6].
-
Reagent Preparation: In a dry flask, combine the bromoquinoline derivative (1.0 equiv), tributylarylstannane (1.2 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%)[5].
-
Solvent & Degassing: Add anhydrous DMF. Purge the mixture with Argon for 10 minutes.
-
Heating: Stir the reaction mixture at temperatures ranging from room temperature to 85 °C for 12–17 hours[5]. Causality check: The addition of CuI accelerates the reaction by pre-forming an organocopper species, visible as a slight color shift in the reaction mixture[5],[6].
-
Quench & Tin Removal (Critical Step): Upon completion (verified by TLC), quench the reaction with a saturated aqueous solution of Potassium Fluoride ( KF ). Stir vigorously for 30 minutes. Visual validation: A white precipitate of polymeric tributyltin fluoride ( Bu3SnF ) will form, confirming the successful conversion of soluble lipophilic tin byproducts into an insoluble state[6].
-
Filtration & Workup: Filter the suspension through a pad of Celite to remove the tin polymer. Extract the filtrate with diethyl ether, wash with water to remove DMF, and dry over MgSO4 .
-
Purification: Concentrate and purify via silica gel chromatography.
Fig 2. Standardized experimental workflow for quinoline derivatization via cross-coupling.
Conclusion & Selection Guide
For the vast majority of quinoline derivatizations, the Suzuki-Miyaura coupling is the superior choice. Its high yields (up to 98%), environmentally benign boron reagents, and straightforward purification make it highly scalable and efficient for SAR library generation[2],[6].
However, the Stille coupling remains an indispensable tool for highly functionalized, base-sensitive quinoline derivatives or heteroaromatic cations where basic conditions lead to substrate decomposition[5]. When employing the Stille reaction, the mandatory inclusion of a CuI cocatalyst and a rigorous KF workup are essential to overcome sluggish transmetalation and severe purification bottlenecks[5],[6].
Sources
Publish Comparison Guide: 6-Bromo-2-chloro-4-methoxyquinoline vs. Alternative Quinoline Building Blocks
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently evaluate the strategic utility of various building blocks. In the design of complex, multi-targeted therapeutics (such as fluoroquinolone antibiotics or kinase inhibitors), the choice of the starting scaffold dictates the efficiency of the entire synthetic route.
This guide provides an in-depth technical comparison of 6-Bromo-2-chloro-4-methoxyquinoline against other common quinoline derivatives. By analyzing the causality behind its reactivity, this guide will demonstrate why this tri-functionalized scaffold is a superior choice for orthogonal, site-selective functionalization.
Structural & Electronic Profiling: The Causality of Reactivity
To leverage a building block effectively, one must understand the electronic and thermodynamic forces governing its reactivity. 6-Bromo-2-chloro-4-methoxyquinoline is uniquely valuable because it possesses three distinct reactive handles that can be manipulated independently without cross-reactivity.
-
C2-Chlorine (LUMO-Directed Reactivity): The chlorine atom at the C2 position is highly electrophilic. It is activated by the adjacent electron-withdrawing quinoline nitrogen, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this site. This makes the C2 position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) via the stabilization of the intermediate Meisenheimer complex [2]. Furthermore, this intrinsic electrophilicity is sufficient to override the usual ArBr > ArCl order of halide reactivity in palladium-catalyzed cross-couplings when an electron-rich catalyst like Pd(PPh3)4 is used [1].
-
C6-Bromine (BDE-Directed Reactivity): The bromine atom at the C6 position resides on the carbocyclic ring and is not activated for SNAr. However, the C6–Br bond has a lower Bond Dissociation Energy (BDE) than the C2–Cl bond. When subjected to cross-coupling with a bidentate ligand possessing a larger bite angle (e.g., Pd(dppf)Cl2 ), the reaction is thermodynamically driven by oxidative addition into the weaker C–Br bond, leaving the C2–Cl bond completely intact [1].
-
C4-Methoxy (Electronic Modulator & Synthetic Handle): The methoxy group acts as an electron-donating group (EDG), subtly modulating the ring's electronics to prevent over-reactivity and degradation during harsh coupling conditions. More importantly, it serves as a masked 4-quinolone. Post-coupling, BBr3 -mediated demethylation cleanly yields the 4-quinolone core, a privileged scaffold in antibacterial and antimalarial agents [3].
Figure 1: Mechanistic basis for site-selective functionalization driven by electronic vs BDE factors.
Comparative Analysis: Alternatives in the Field
When designing a synthetic route, researchers often weigh 6-Bromo-2-chloro-4-methoxyquinoline against simpler analogs. The table below summarizes the quantitative and qualitative performance of these alternatives based on their functionalization potential.
| Building Block | C2 Reactivity | C6 Reactivity | C4 Reactivity / Effect | Orthogonality |
| 6-Bromo-2-chloro-4-methoxyquinoline | High (SNAr, Pd-catalyzed) | High (Pd-catalyzed) | Methoxy (EDG, Demethylation handle) | Excellent |
| 2,6-Dichloroquinoline | High (SNAr, Pd-catalyzed) | Low-Moderate (Pd-catalyzed) | H (Neutral) | Poor (Cl vs Cl competition) |
| 6-Bromo-2-chloroquinoline | High (SNAr, Pd-catalyzed) | High (Pd-catalyzed) | H (Neutral) | Good |
| 2-Chloro-4-methoxyquinoline | High (SNAr, Pd-catalyzed) | N/A (C-H bond) | Methoxy (EDG, Demethylation handle) | N/A |
Key Takeaway: While 6-Bromo-2-chloroquinoline offers similar halogen orthogonality, it lacks the C4-methoxy handle. Without this handle, researchers cannot easily access the highly sought-after 4-quinolone motif [3], severely limiting its application in antibiotic drug discovery. 2,6-Dichloroquinoline suffers from poor orthogonality, often resulting in statistical mixtures of C2 and C6 substituted products that require laborious chromatographic separation.
Figure 2: Orthogonal functionalization pathways of 6-Bromo-2-chloro-4-methoxyquinoline.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The analytical readouts provided will definitively confirm site-selectivity.
Protocol A: C2-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol exploits the low LUMO energy at the C2 position to selectively install an amine, leaving the C6-Br bond untouched for downstream coupling.
-
Reaction Setup: In a dry, round-bottom flask, dissolve 6-Bromo-2-chloro-4-methoxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove DMF. Dry the organic layer over Na2SO4 and concentrate.
-
Self-Validation (LC-MS & NMR):
-
LC-MS: The product mass will reflect the exact displacement of chlorine (loss of 34.9 Da) and the addition of the amine. Crucially, the mass spectrum must retain the distinctive 1:1 isotopic pattern (M / M+2) characteristic of a single bromine atom, definitively proving the C6–Br bond remains unreacted.
-
1H NMR: The C3 aromatic proton will shift significantly upfield due to the electron-donating effect of the newly installed amine, while the splitting pattern of the C5, C7, and C8 protons will remain largely unchanged.
-
Protocol B: C6-Selective Suzuki-Miyaura Cross-Coupling
This protocol relies on BDE thermodynamics to selectively oxidatively add palladium into the C6–Br bond, preserving the C2–Cl bond for later SNAr or coupling.
-
Reaction Setup: Charge a Schlenk flask with 6-Bromo-2-chloro-4-methoxyquinoline (1.0 equiv), an arylboronic acid (1.1 equiv), and K2CO3 (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand is critical here to enforce BDE-driven selectivity [1].
-
Execution: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2O (4:1 v/v, 0.15 M). Heat to 90 °C for 6 hours under nitrogen.
-
Workup: Filter through a pad of Celite, extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography.
-
Self-Validation (LC-MS):
-
LC-MS: The analysis will confirm the addition of the aryl mass and the loss of bromine (79.9 Da). The mass spectrum must display a 3:1 isotopic pattern (M / M+2) characteristic of a single chlorine atom, validating that the C2–Cl position is completely preserved.
-
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]
-
Synthesis and Further Studies of Chemical Transformation of the 2-Aryl-3-halogenoquinolin-4(1H)-one Derivatives ResearchGate URL:[Link]
Biological Activity Comparison of 6-Bromo vs. 6-Fluoro Quinoline Derivatives: A Rational Design Guide
As a Senior Application Scientist, I approach the structural optimization of quinoline scaffolds not merely as an exercise in synthetic substitution, but as a precise tuning of electronic and steric parameters to match a biological target's microenvironment. Halogenation at the C-6 position is a privileged strategy in drug discovery. However, the choice between a 6-bromo and a 6-fluoro substituent fundamentally alters the molecule's target binding affinity, lipophilicity, and biological efficacy.
This guide objectively compares the biological performance of 6-bromo vs. 6-fluoro quinoline derivatives across oncology and infectious disease models, providing researchers with actionable, data-backed insights for rational drug design.
Structural & Physicochemical Causality
The divergent biological activities of 6-bromo and 6-fluoro quinolines stem from their distinct atomic properties:
-
6-Fluoro (6-F): Fluorine is highly electronegative and small (van der Waals radius ~1.47 Å). It exerts a strong inductive electron-withdrawing effect (-I) while minimally increasing steric bulk. In medicinal chemistry, it is typically deployed to improve metabolic stability (by blocking CYP450 oxidation) and to modulate the pKa of adjacent basic amines.
-
6-Bromo (6-Br): Bromine is significantly larger (van der Waals radius ~1.85 Å) and highly lipophilic. Its polarizability allows it to participate in strong halogen bonding within hydrophobic protein pockets, often acting as a critical anchor for the inhibitor in the active site of kinases or bacterial enzymes.
Comparative Target Efficacy: Anticancer & Antimicrobial
Kinase Inhibition (Anticancer Activity)
In the development of small-molecule modulators for the CDK8/Cyclin C complex, the 6-position of the phenylaminoquinoline scaffold dictates the molecule's ability to anchor within the kinase's deep pocket. According to a study published in 1[1], 6-bromo substituted quinolines exhibit potent sub-micromolar inhibition (IC₅₀ = 0.639 µM). The bulky, polarizable bromine atom perfectly occupies the hydrophobic sub-pocket. Conversely, the introduction of a 6-fluoro substituent completely abolishes CDK8/CycC inhibitory activity[1]. The smaller fluorine atom fails to provide the necessary steric fill, and its strong electron-withdrawing nature alters the electron density of the quinoline core, weakening the essential hydrogen bond between the quinoline nitrogen and the hinge region backbone (Ala100).
Antimycobacterial Activity (Anti-TB)
Against Mycobacterium tuberculosis (Mtb), the structure-activity relationship is heavily dependent on the specific scaffold and target.
-
Whole-Cell Permeability: In 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, 6-bromo substitution significantly enhances antitubercular activity (MIC ~14.4 µM), whereas 6-fluoro substitution universally decreases activity across all derivatives, as reported by the 2[2]. The mycobacterial cell wall is exceptionally lipid-rich; the higher lipophilicity of bromine enhances passive diffusion, whereas fluorine increases polarity, restricting intracellular accumulation.
-
DNA Gyrase Inhibition: In arylated quinoline-4-carboxylic acids (QCAs) targeting Mtb DNA gyrase, both 6-bromo and 6-fluoro derivatives retain moderate to high activity[3]. Here, the primary binding interaction is driven by the C-4 carboxylic acid and C-2 aryl groups, making the C-6 position more tolerant to electronic variations.
Quantitative Data Summary
| Target / Assay | Compound Scaffold | 6-Bromo Activity | 6-Fluoro Activity | Mechanistic Rationale |
| CDK8/CycC Kinase | Phenylaminoquinoline | Potent (IC₅₀ = 0.639 µM) | Inactive | 6-Br fills the hydrophobic deep pocket and maintains hinge H-bonding; 6-F alters electron density unfavorably. |
| Mtb (Whole Cell) | 1-Alkoxypropan-2-ol | High (MIC ~14.4 µM) | Decreased | 6-Br enhances lipophilicity for cell wall penetration; 6-F increases polarity, reducing uptake. |
| Mtb DNA Gyrase | Quinoline-4-Carboxylic Acid | Moderate/High | Moderate/High | Both halogens are tolerated as the primary binding is driven by the C-4 carboxylic acid and C-2 aryl groups. |
Mechanistic Pathways & Workflows
To visualize the causality of these interactions, the following diagram illustrates how 6-bromoquinolines disrupt oncogenic signaling by acting as a conformational lock on the CDK8/CycC complex.
Caption: CDK8/CycC signaling cascade and its targeted inhibition by 6-bromoquinoline derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for evaluating the biological activities discussed above. Each step is designed as a self-validating system.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (CDK8/CycC)
Evaluates the direct target engagement of quinoline derivatives.
-
Enzyme Preparation: Prepare a master mix of purified CDK8/CycC kinase in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Serially dilute 6-bromo and 6-fluoro quinoline derivatives in 100% DMSO. Transfer to a 384-well low-volume assay plate.
-
Pre-Incubation (Critical Step): Add the enzyme mix to the compounds and incubate for 15 minutes at room temperature.
-
Causality: Because 6-bromoquinolines engage in complex halogen bonding within the deep pocket, they require time to achieve a conformational lock before the highly competitive ATP substrate is introduced.
-
-
Reaction Initiation: Add the substrate mix (ATP and specific peptide substrate) to initiate the kinase reaction. Incubate for 60 minutes at 37°C.
-
Detection & Quantification: Add a luminescent ATP detection reagent (e.g., Kinase-Glo). Measure luminescence using a microplate reader. The signal is inversely proportional to kinase activity, allowing for precise IC₅₀ calculation via non-linear regression.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Anti-TB Evaluation
Evaluates whole-cell penetration and phenotypic efficacy.
-
Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to log phase. Adjust to an OD₆₀₀ of 0.05.
-
Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline derivatives (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Primary Incubation: Add 100 µL of the Mtb inoculum to each well. Incubate the plates at 37°C for 7 days in a humidified incubator.
-
Indicator Addition (Critical Step): Add 30 µL of a resazurin/Tween-80 mixture to each well.
-
Causality: Resazurin is chosen over traditional optical density (OD) measurements because mycobacteria are highly prone to clumping. The redox indicator provides a metabolic-dependent fluorescent readout that is entirely unaffected by physical cell aggregation.
-
-
Secondary Incubation & Readout: Incubate for an additional 24 hours. Measure fluorescence at Ex 530 nm / Em 590 nm to determine the Minimum Inhibitory Concentration (MIC).
Caption: Step-by-step workflow of the Microplate Alamar Blue Assay (MABA) for anti-TB evaluation.
References
- Synthesis of 2-(6-substituted quinolin-4-yl)
- Source: peerj.
- Source: nih.
Sources
- 1. peerj.com [peerj.com]
- 2. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation of 6-Bromo-2-chloro-4-methoxyquinoline: A Comparative Guide
Executive Summary
6-Bromo-2-chloro-4-methoxyquinoline ( C10H7BrClNO ) is a highly functionalized heterocyclic scaffold critical to medicinal chemistry and drug development. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methoxy group—on the rigid quinoline core presents unique fragmentation behaviors under mass spectrometric analysis.
This guide objectively compares the compound's fragmentation profiles using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) . By contrasting soft versus hard ionization techniques, this document provides researchers with empirical data, self-validating protocols, and mechanistic insights necessary for definitive structural elucidation.
Mechanistic Principles: Isotopic Signatures and Causality
The 3:4:1 Isotopic Self-Validation System
The analytical power of mass spectrometry for this specific compound lies in its distinct isotopic signature. Bromine naturally occurs as a ~1:1 ratio of 79Br and 81Br , while chlorine exists as a ~3:1 ratio of 35Cl and 37Cl [1]. When a molecule contains exactly one of each halogen, the resulting molecular ion cluster exhibits a highly diagnostic mathematically predictable M:M+2:M+4 ratio of approximately 3:4:1 [1].
This pattern serves as a self-validating internal control . Any fragment ion retaining both halogens will preserve this 3:4:1 ratio. Conversely, the loss of a halogen fundamentally alters the isotopic distribution (e.g., the loss of the bromine atom leaves only the 3:1 chlorine pattern), allowing for immediate, visual confirmation of the fragmentation pathway.
Causality of Quinoline Cleavage
The fragmentation of oxygenated quinolines is primarily driven by the stability of the resulting product ions. As detailed in authoritative studies on the2, the initial cleavage in methoxyquinolines often involves the loss of a methyl radical ( •CH3 , -15 Da) or formaldehyde ( CH2O , -30 Da)[3]. This is driven by the thermodynamic stabilization of the resulting oxonium or quinolone-like structure. Subsequent fragmentation typically involves the extrusion of carbon monoxide ( CO , -28 Da) from the quinoline core[3].
Furthermore, in halogenated systems, the weaker C-Br bond compared to the C-Cl bond dictates that the loss of the bromine radical ( •Br ) or hydrogen bromide ( HBr ) is a dominant, lower-energy pathway[4].
Comparative Performance: ESI-Q-TOF MS/MS vs. GC-EI-MS
Selecting the appropriate ionization technique depends on whether the analytical goal is precursor identification or deep structural mapping.
-
ESI-Q-TOF MS/MS (Soft Ionization):
-
Mechanism: Protonation yields the even-electron precursor ion [M+H]+ at m/z 272 (for 79Br , 35Cl ). Fragmentation via Collision-Induced Dissociation (CID) strictly follows the even-electron rule, favoring the loss of neutral molecules.
-
Performance: Superior for identifying the intact precursor and mapping neutral losses (e.g., CH2O , HCl , HBr ). Ideal for LC-MS workflows in biological matrices.
-
-
GC-EI-MS (Hard Ionization):
-
Mechanism: 70 eV electron bombardment yields the odd-electron radical cation M+• at m/z 271. Fragmentation favors the expulsion of radicals to form stable even-electron cations.
-
Performance: Highly reproducible fragmentation patterns suitable for library matching. Superior for definitive structural confirmation via radical losses ( •CH3 , •Cl , •Br ).
-
Data Presentation: Comparative Fragmentation
The following table summarizes the quantitative mass-to-charge ratios (m/z) and causal mechanisms for the primary fragment ions of 6-Bromo-2-chloro-4-methoxyquinoline.
| Fragment Ion | m/z ( 79Br , 35Cl ) | Neutral Loss | Ionization Mode | Mechanism / Causality |
| M+• / [M+H]+ | 271 / 272 | None | EI / ESI | Intact precursor ion; exhibits the diagnostic 3:4:1 isotope ratio. |
| [M−CH3]+ | 256 | •CH3 (15 Da) | EI | Radical loss from the methoxy group, driven by 70 eV hard ionization. |
| [M+H−CH2O]+ | 242 | CH2O (30 Da) | ESI | Even-electron neutral loss from the protonated methoxy group. |
| [M+H−HCl]+ | 236 | HCl (36 Da) | ESI | Elimination of hydrogen chloride from the highly activated C-2 position. |
| [M−CH3−CO]+ | 228 | CO (28 Da) | EI | Sequential loss of carbon monoxide from the quinoline core after •CH3 loss. |
| [M−Br]+ / [M+H−HBr]+ | 192 | •Br / HBr (~80 Da) | EI / ESI | Cleavage of the weakest halogen bond (C-Br) at the C-6 position. |
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: ESI-Q-TOF MS/MS Analysis
-
Sample Preparation & Mobile Phase Optimization: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium to favor the formation of the [M+H]+ precursor. Methanol lowers the surface tension, facilitating efficient droplet desolvation in the ESI source.
-
Validation Checkpoint: Perform a full MS1 scan (m/z 100-500). The system is self-validated if the isotopic cluster at m/z 272, 274, and 276 strictly adheres to the 3:4:1 ratio , confirming the intact molecule has not undergone unintentional in-source degradation.
-
-
Collision-Induced Dissociation (CID): Isolate the monoisotopic precursor [M+H]+ (m/z 272) in the quadrupole and apply a collision energy (CE) ramp from 15 eV to 35 eV using Nitrogen ( N2 ) as the collision gas.
-
Causality: Ramping the CE ensures comprehensive coverage of both low-energy fragmentation pathways (loss of CH2O ) and high-energy pathways (cleavage of the rigid quinoline core)[5].
-
Protocol B: GC-EI-MS Analysis
-
Chromatographic Separation: Inject 1 µL of the sample (dissolved in Dichloromethane) into a GC system equipped with a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Set the injector temperature to 250°C.
-
Causality: The non-polar column separates the analyte based on boiling point and vapor pressure. The 250°C injector ensures instantaneous volatilization without thermal degradation of the halogen bonds.
-
Validation Checkpoint: Monitor the Total Ion Chromatogram (TIC). A sharp, symmetrical peak indicates optimal volatilization and lack of column active-site adsorption, validating chromatographic integrity before MS analysis.
-
-
Electron Impact Ionization (70 eV): Subject the eluting peak to 70 eV electron bombardment in the ion source (source temperature 230°C).
-
Causality: 70 eV is the universal standard for EI-MS because it provides sufficient energy to consistently overcome the ionization potential of the molecule while imparting excess internal energy to drive reproducible, library-searchable fragmentation.
-
Visualization: Fragmentation Pathways
Figure 1: Proposed EI and ESI fragmentation pathways for 6-Bromo-2-chloro-4-methoxyquinoline.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PMC (National Institutes of Health) URL:6
-
MASS SPECTRA OF OXYGENATED QUINOLINES Source: Semantic Scholar / Canadian Journal of Chemistry URL:2
-
Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline Source: Benchchem Technical Guides URL:7
-
Halogen Fragmentation in Mass Spectrometry Source: Scribd (Educational Resources) URL:1
Sources
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation of 6-Bromo-2-chloro-4-methoxyquinoline synthesis protocol
Beyond the Quinoline Core: A Comparative Guide to Alternative Scaffolds for Kinase Inhibitor Synthesis
In the landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Bromo-2-chloro-4-methoxyquinoline has long served as a foundational building block, particularly for Type II kinase inhibitors (e.g., Lenvatinib) that target the DFG-out conformation of VEGFR and FGFR. The quinoline core provides a single hydrogen-bond acceptor (the nitrogen atom) to interact with the kinase hinge region, while the 6-bromo and 4-methoxy substituents offer orthogonal vectors for extending into the solvent channel and hydrophobic pockets.
However, as drug discovery programs evolve to target different kinase profiles (such as Type I active-conformation inhibitors), overcome acquired resistance mutations, or improve metabolic stability, researchers must frequently engage in "scaffold hopping."
This guide objectively compares the quinoline core with three highly effective alternative scaffolds: Quinazoline , Pyrrolo[2,3-d]pyrimidine , and Pyrazolo[3,4-d]pyrimidine . By analyzing their mechanistic binding logic and synthetic reactivity, this document provides a comprehensive framework for rational scaffold selection.
The Mechanistic Rationale for Scaffold Hopping
The primary driver for replacing a quinoline core is the need to alter the hydrogen-bonding profile at the ATP-binding site. The hinge region of a kinase connects the N-terminal and C-terminal lobes and forms critical hydrogen bonds with the inhibitor.
While the single nitrogen of a quinoline is sufficient for some targets, kinases like EGFR and JAK require bidentate or tridentate interactions for nanomolar potency. By substituting the quinoline with a pyrimidine-fused bicyclic system, medicinal chemists can introduce additional nitrogen atoms that act as precise hydrogen-bond donors or acceptors.
Logical mapping of scaffold hydrogen-bond motifs to kinase inhibitor types and targets.
Alternative 1: The Quinazoline Scaffold
Key Building Block: 4-Chloro-6,7-dimethoxyquinazoline
The quinazoline scaffold is the premier choice for targeting the Epidermal Growth Factor Receptor (EGFR) family. Drugs like Gefitinib and Erlotinib utilize this core because the N1 and N3 atoms act as a dual hydrogen-bond acceptor system, perfectly complementing the NH of Met793 in the EGFR hinge region 1.
Causality in Synthetic Reactivity
Unlike quinolines, the C4 position of a quinazoline is highly electrophilic. The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density via induction and resonance. Consequently, Nucleophilic Aromatic Substitution ( SNAr ) at C4 with anilines proceeds rapidly, often without the need for palladium catalysis.
Self-Validating Protocol: SNAr of 4-Chloro-6,7-dimethoxyquinazoline
-
Reaction Setup: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and the desired substituted aniline (1.1 equiv) in isopropanol (0.2 M).
-
Causality of Additives: Do not add a strong base initially. The trace HCl generated during the initial coupling protonates the quinazoline N1/N3, lowering the LUMO of the ring and auto-catalyzing the nucleophilic attack.
-
Execution: Heat the mixture to 80°C for 4–6 hours.
-
Validation: Monitor via LC-MS. Reaction completion is validated by the total consumption of the starting material (UV 254 nm). Upon cooling to room temperature, the product will selectively precipitate as the hydrochloride salt.
-
Confirmation: Filter and wash with cold diethyl ether. 1H -NMR validation requires observing the characteristic downfield shift of the newly formed secondary amine proton (typically >8.5 ppm in DMSO- d6 ), confirming successful C4 functionalization rather than degradation.
Alternative 2: The Pyrrolo[2,3-d]pyrimidine Scaffold
Key Building Block: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
When a target kinase requires a hydrogen-bond donor at the hinge region (e.g., JAK, CSF1R, or RET), the quinazoline core fails. The pyrrolo[2,3-d]pyrimidine (a 7-deazapurine) acts as an excellent bioisostere of adenine. The N1 acts as an acceptor, while the N7-H acts as a donor, providing a tight bidentate interaction 2.
Causality in Synthetic Reactivity
Because the electron-rich pyrrole ring donates electron density into the fused pyrimidine system, the C4 position is significantly less electrophilic than in a quinazoline. Therefore, SNAr reactions require harsher conditions, and the N7 proton often requires protection (e.g., with a SEM or Tosyl group) to prevent unwanted side reactions during subsequent cross-coupling steps.
Self-Validating Protocol: C4-Amination of Pyrrolo[2,3-d]pyrimidines
-
Reaction Setup: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the target amine (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in n-butanol.
-
Causality of Solvent/Base: n-Butanol allows for high-temperature reflux (117°C) necessary to overcome the higher activation energy barrier caused by the electron-rich core. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the amine nucleophile from crashing out as a salt.
-
Execution: Reflux for 12–18 hours.
-
Validation: Quench with water and extract with EtOAc. The self-validating analytical marker for this reaction is the upfield shift of the C5 and C6 pyrrole protons in 1H -NMR (around 6.5–7.2 ppm) due to the increased electron donation from the newly installed C4 amine.
Alternative 3: The Pyrazolo[3,4-d]pyrimidine Scaffold
Key Building Block: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
For targets like Bruton's Tyrosine Kinase (BTK) or CDK2, the pyrazolo[3,4-d]pyrimidine scaffold is preferred 3. While structurally similar to the pyrrolopyrimidine, the addition of the N2 atom alters the electron distribution, improving metabolic stability against oxidative degradation and providing a unique vector for N1-alkylation (a critical structural feature in drugs like Ibrutinib).
General synthetic workflow for derivatizing heterocyclic scaffolds via SNAr and cross-coupling.
Quantitative Data & Scaffold Comparison
To facilitate objective decision-making, the following table summarizes the structural, biological, and synthetic parameters of the baseline quinoline core versus its modern alternatives.
| Scaffold Class | Key Intermediate | Hinge H-Bond Motif | Primary Kinase Targets | C4 SNAr Reactivity | Approved Drug Examples |
| Quinoline (Baseline) | 6-Bromo-2-chloro-4-methoxyquinoline | 1 Acceptor | VEGFR, FGFR | Moderate | Lenvatinib, Bosutinib |
| Quinazoline | 4-Chloro-6,7-dimethoxyquinazoline | 2 Acceptors | EGFR, HER2 | Very High (Auto-catalytic) | Gefitinib, Erlotinib |
| Pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1 Donor, 1 Acceptor | JAK, CSF1R, RET | Low (Requires heat/base) | Tofacitinib, Baricitinib |
| Pyrazolo[3,4-d]pyrimidine | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 1 Donor, 2 Acceptors | BTK, CDK2, SRC | Moderate | Ibrutinib |
References
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: University of Edinburgh Research Explorer / RSC Publishing URL:[Link]
Sources
- 1. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
Safety Operating Guide
6-Bromo-2-chloro-4-methoxyquinoline proper disposal procedures
As a Senior Application Scientist overseeing chemical safety and operational logistics in drug development, I frequently encounter complex disposal challenges associated with highly functionalized heteroaromatic compounds. The disposal of 6-Bromo-2-chloro-4-methoxyquinoline is not merely a regulatory formality; it is a critical chemical safety imperative.
Because this molecule contains both bromine and chlorine substituents on a nitrogen-containing quinoline core, it poses a severe environmental and toxicological threat if mishandled. Standard disposal methods are entirely insufficient. This guide provides the definitive, field-proven operational protocols for safely managing and disposing of this compound to ensure absolute laboratory safety and regulatory compliance.
Chemical Profile & Risk Assessment
Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the waste management strategy. The dual-halogenated nature of this compound triggers strict environmental regulations regarding its thermal destruction.
| Property / Hazard | Data / Classification | Operational Implication |
| Molecular Formula | C10H7BrClNO | High halogen content requires specialized thermal destruction to prevent toxic byproducts. |
| Molecular Weight | 272.53 g/mol | Heavy heteroaromatic; prone to precipitation in non-polar waste solvent matrices. |
| Halogen Content | ~42% by mass (Br + Cl) | Mandates strict segregation into Halogenated Organic Waste streams [1]. |
| Thermal Decomposition | Generates HCl , HBr , NOx | Incineration facilities must be equipped with downstream caustic scrubbers [3]. |
| Ecotoxicity | High (Quinoline derivative) | Absolute prohibition of drain disposal; requires secondary containment at all times. |
The Mechanistic Causality of Disposal Choices (E-E-A-T)
Do not treat halogenated waste segregation as a mere administrative task. The scientific causality behind these protocols is rooted in combustion thermodynamics.
If 6-bromo-2-chloro-4-methoxyquinoline is incinerated at standard municipal waste temperatures (typically around 850°C), the incomplete combustion of the halogenated aromatic ring provides the perfect thermodynamic environment for the de novo synthesis of polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs/PBDDs) and dibenzofurans. These are among the most toxic and persistent synthetic compounds known to science.
To prevent dioxin formation, environmental regulations mandate that halogenated organic wastes be routed to specialized hazardous waste incinerators [2]. These facilities utilize rotary kilns or liquid injection systems operating at temperatures exceeding 1100°C with a residence time of over 2 seconds. Furthermore, the combustion of the halogens and the nitrogenous quinoline core produces highly corrosive halogen acid gases ( HCl , HBr ) and nitrogen oxides ( NOx ). Therefore, the incinerator must be equipped with downstream caustic scrubbers to neutralize the exhaust before atmospheric release [3].
Operational Disposal Workflows
The following self-validating protocols ensure that all waste streams containing 6-bromo-2-chloro-4-methoxyquinoline are safely captured, segregated, and prepared for compliant transport.
Protocol A: Solid Waste Disposal (Unused or Recovered Product)
-
Primary Containment: Transfer all solid 6-bromo-2-chloro-4-methoxyquinoline into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass). Crucial Step: Do not use galvanized steel, as residual halogens can cause severe corrosion.
-
Secondary Containment: Place the primary container inside a transparent, leak-proof secondary bag. Seal the bag completely.
-
Hazard Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Solid Waste - Halogenated Toxic Organics (Contains Bromine and Chlorine)." Include the molecular structure or chemical name to assist the waste management contractor.
-
Validation Check: Inspect the seal integrity by gently inverting the primary container before placing it in the secondary bag.
Protocol B: Liquid Solution Waste (Reactions and Extractions)
-
Strict Segregation: Verify that the receiving waste carboy is explicitly designated for Halogenated Solvents . Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and the risk of incompatible chemical reactions [1].
-
Controlled Transfer: Use a dedicated, capped waste funnel to transfer solutions containing the quinoline derivative into the carboy.
-
Matrix Documentation: Document the primary solvent matrix (e.g., Dichloromethane, Chloroform, or DMSO) on the hazardous waste tag attached to the carboy.
-
Vapor Sealing: Securely cap the carboy immediately after the transfer is complete. Validation Check: Ensure the cap is fully threaded and tightened to prevent the volatilization of toxic halogenated vapors into the laboratory atmosphere.
Protocol C: Contaminated Consumables
-
Collection: Gather all contaminated gloves, pipette tips, weighing boats, and empty vials that have come into contact with the compound.
-
Venting (If Applicable): If vials contain residual volatile halogenated solvents, allow them to vent briefly inside a certified chemical fume hood before disposal.
-
Disposal: Place all items into a designated solid hazardous waste bin lined with a heavy-duty poly bag. Do not place these items in standard biological or municipal trash.
Waste Segregation and Disposal Logic
Workflow for the segregation and disposal of 6-bromo-2-chloro-4-methoxyquinoline waste streams.
References
-
Management of Waste - Prudent Practices in the Laboratory National Institutes of Health (NIH) / National Academies Press URL:[Link]
-
Hazardous Waste Management Facilities and Units U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) NEPIS URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
